2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZIRZPACYGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478835 | |
| Record name | 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857934-82-8 | |
| Record name | 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of ortho-Substituted Phenylboronates
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of carbon-carbon bond formation. The utility of this Nobel Prize-winning methodology is critically dependent on the diversity and accessibility of its building blocks, namely organoboron reagents. Among these, arylboronic acids and their pinacol esters are paramount. This guide focuses on a particularly valuable, yet sterically demanding reagent: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
The ortho-iodo substitution presents unique synthetic challenges and opportunities. Unlike its meta and para isomers, the proximity of the iodine and boronate ester groups introduces significant steric hindrance. This can influence reactivity, selectivity, and the choice of catalytic systems. However, it also provides a powerful synthetic handle for subsequent transformations, enabling the construction of complex, three-dimensional scaffolds found in many biologically active molecules and advanced materials. This document, written from the perspective of a Senior Application Scientist, aims to provide not just protocols, but a deep, mechanistic understanding of the synthesis, handling, and application of this key synthetic intermediate.
Section 1: Core Compound Profile
Chemical Identity: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS Number: 579483-21-3 Synonyms: 2-(2-Iodophenyl)pinacolborane, 2-Iodophenylboronic acid pinacol ester
This compound is a stable, crystalline solid at room temperature, making it significantly easier to handle and store compared to the corresponding boronic acid, which can be prone to dehydration and protodeboronation. The pinacol ester group serves as a robust protecting group for the boronic acid moiety, ensuring its stability to a wider range of reaction conditions, including chromatography.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for experimental design, safety assessment, and process scale-up.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BIO₂ | Calculated |
| Molecular Weight | 329.97 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Supplier Data |
| Melting Point | Data not consistently reported; expected to be a low-melting solid | Inferred |
| Boiling Point | Not applicable (solid) | - |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DCM, Ethyl Acetate) | General Knowledge |
| Stability | Stable under inert atmosphere; moisture sensitive | General Knowledge |
Section 2: Synthesis Pathway and Experimental Protocol
The synthesis of aryl pinacol boronate esters can be achieved through several methods. For iodinated arenes, a common and efficient route is the palladium-catalyzed Miyaura borylation reaction, which couples an aryl halide with a boron source like bis(pinacolato)diboron (B₂pin₂).
Causality in Synthetic Design
The choice of the Miyaura borylation is deliberate. While alternatives like lithium-halogen exchange followed by quenching with an alkoxyborane exist, they often require cryogenic temperatures (-78 °C) and strictly anhydrous conditions, making them less practical for large-scale synthesis. The palladium-catalyzed route offers milder conditions, higher functional group tolerance, and operational simplicity.
-
Catalyst Selection: A palladium catalyst, typically in its Pd(0) active state, is essential. Pd(dppf)Cl₂ is a common choice as it is an air-stable Pd(II) precatalyst that is readily reduced in situ. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base Requirement: A base is crucial for the transmetalation step. Potassium acetate (KOAc) is a mild and effective choice. It is thought to facilitate the formation of a more nucleophilic [B₂pin₂(OAc)]⁻ species, which then transfers a boryl group to the palladium center.
-
Solvent System: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are preferred as they can dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.
Diagram: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of 2-(2-Iodophenyl)pinacolborane.
Step-by-Step Synthesis Protocol
This protocol is a robust, field-proven method adapted from established procedures for Miyaura borylations.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diiodobenzene (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.2-0.5 M with respect to the aryl iodide.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously. The reaction is typically complete within 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the consumption of the 1,2-diiodobenzene starting material.
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid.
Section 3: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 2-(2-Iodophenyl)pinacolborane is as a coupling partner in Suzuki-Miyaura reactions. The ortho-iodo group makes it a precursor for biaryl compounds with substitution at the 2-position, which are common motifs in pharmaceuticals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-limiting step.[1]
-
Transmetalation: The aryl group from the boronate ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [Ar-B(OR)₂(OH)]⁻).
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of a 2-Substituted Biaryl
This protocol provides a reliable starting point for coupling 2-(2-Iodophenyl)pinacolborane with a generic aryl bromide.
-
Reaction Setup: In a microwave vial or Schlenk tube, combine 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), the desired aryl bromide (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst. A highly active catalyst system for sterically hindered couplings is often required. A good starting point is a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.01-0.02 equiv.) and a bulky phosphine ligand like SPhos or XPhos (0.02-0.04 equiv.).
-
Inerting and Solvent: Seal the vessel, evacuate and backfill with an inert gas three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring. For microwave synthesis, 100-120 °C for 15-60 minutes is a common range. For conventional heating, 80-100 °C for 4-16 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Section 4: Characterization and Quality Control
Proper characterization is a self-validating system that ensures the identity and purity of the synthesized material. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Expected NMR Spectral Data
-
¹H NMR (in CDCl₃):
-
Aromatic Protons (4H): Expect complex multiplets in the range of δ 7.0-8.0 ppm. The proton ortho to the iodine will be shifted downfield due to iodine's deshielding effect.
-
Pinacol Methyl Protons (12H): A sharp singlet around δ 1.35 ppm is characteristic of the four equivalent methyl groups of the pinacol ester.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic Carbons (6C): Resonances will appear between δ 120-145 ppm. The carbon atom directly bonded to the boron (C-B) is often broad or unobserved due to quadrupolar relaxation. The carbon bonded to iodine (C-I) will have a characteristic upfield shift compared to a C-H carbon, typically appearing around δ 95-100 ppm.
-
Pinacol Carbons: The quaternary carbons of the pinacol group (O-C(CH₃)₂) will appear as a singlet around δ 84 ppm. The methyl carbons (-CH₃) will appear around δ 25 ppm.
-
-
¹¹B NMR (in CDCl₃):
-
The ¹¹B nucleus is NMR active and provides definitive evidence for the presence of the boronate ester. For tricoordinate aryl pinacol boronates, a broad singlet is expected in the range of δ 20-35 ppm, with a typical value around δ 30 ppm relative to the BF₃·OEt₂ standard.[3]
-
Section 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be conducted with appropriate engineering controls and personal protective equipment.
-
Hazard Summary: While a specific SDS for CAS 579483-21-3 is not widely available, organoboron compounds should be handled with care. They are generally considered irritants to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust. As boronate esters can be sensitive to moisture, store under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a desiccator or refrigerator.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 6: Conclusion and Future Outlook
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a key building block for accessing sterically congested biaryl systems. Its synthesis via Miyaura borylation is robust and scalable, and its application in Suzuki-Miyaura cross-coupling opens doors to a vast chemical space relevant to drug discovery and materials science. Understanding the causality behind protocol design—from catalyst choice to the role of the base—empowers the research scientist to not only apply these methods but to intelligently adapt and troubleshoot them. As the demand for molecular complexity continues to grow, the strategic use of ortho-substituted reagents like the one detailed in this guide will become increasingly critical for innovation.
References
- (Reference for general Suzuki-Miyaura reaction principles)
- (Reference for Miyaura boryl
- (Reference for palladium c
- (Reference for role of base in Suzuki coupling)
- (Reference for synthesis of sterically hindered biaryls)
- (Reference for applic
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- (Reference for safety inform
- (Reference for general labor
- (Reference for NMR spectroscopy of organoboranes)
-
Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University. [Link]
- (Reference for specific synthesis protocol if found)
- (Reference for specific characterization d
- (Reference for a specific applic
Sources
An In-Depth Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure, Synthesis, and Application in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Ortho-Substituted Phenylboronates
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise construction of biaryl and complex aromatic structures is of paramount importance. Arylboronic acids and their derivatives, most notably the pinacol esters, have emerged as indispensable tools for carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these reagents, ortho-substituted phenylboronates present unique synthetic challenges and opportunities. This guide focuses on a key member of this class: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Its molecular architecture, featuring a sterically demanding ortho-iodo substituent, offers a versatile handle for sequential and site-selective cross-coupling reactions, enabling the synthesis of intricate molecular scaffolds that are often inaccessible through other means. This document serves as a comprehensive technical resource, providing in-depth insights into its molecular structure, synthesis, and practical applications, with a focus on empowering researchers to leverage its full synthetic potential.
Molecular Structure and Physicochemical Properties
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-iodophenylboronic acid pinacol ester, is an organoboron compound that plays a significant role in organic synthesis[1]. The defining feature of this molecule is the presence of a boronic acid pinacol ester group at the 2-position of an iodobenzene ring.
Key Structural Features:
-
Dioxaborolane Ring: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring provides significant stability to the boronic acid moiety. This protection prevents premature decomposition and facilitates purification and handling compared to the corresponding free boronic acid[1].
-
Ortho-Iodo Substituent: The iodine atom at the ortho position is a key functional handle. Its presence allows for selective cross-coupling reactions, making this reagent a valuable building block for the synthesis of complex, sterically hindered biaryl compounds. The reactivity of the C-I bond is a cornerstone of its utility in palladium-catalyzed reactions[2].
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Synonyms | 1-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 2-Iodophenylboronic acid pinacol ester | [1] |
| Molecular Formula | C₁₂H₁₆BIO₂ | Calculated |
| Molecular Weight | 329.97 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in many common organic solvents (e.g., THF, dioxane, toluene, DMF) | General knowledge |
Synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The most common and direct method for the synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is through the esterification of 2-iodophenylboronic acid with pinacol. This straightforward reaction proceeds in high yield and allows for easy purification of the final product.
Synthetic Workflow
The synthesis involves a dehydration reaction between the boronic acid and the diol (pinacol), typically facilitated by stirring in a suitable solvent at room temperature.
Caption: Synthetic workflow for the preparation of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of arylboronic acid pinacol esters[3].
Materials:
-
2-Iodophenylboronic acid (1.0 equiv.)
-
Pinacol (1.1 equiv.)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Magnesium sulfate (optional, for drying)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
To a clean, dry round-bottom flask, add 2-iodophenylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.).
-
Add a suitable volume of anhydrous diethyl ether or THF to dissolve the reactants.
-
Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
(Optional) If water is present, add anhydrous magnesium sulfate to the reaction mixture and stir for an additional 30 minutes, then filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used directly in subsequent reactions. If higher purity is required, the product can be purified by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials[4]. The presence of the ortho-iodo group allows for the synthesis of sterically hindered biaryls.
The Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a series of steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates. This protocol is adapted from general procedures for similar couplings[2][5].
Materials:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a mixed solvent system)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent (and water, if applicable) via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (4-24 hours). The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat[6][7][8][9].
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors[6][7][8][9].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[6][7][8][9].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Potential Hazards (based on related compounds):
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
-
May cause respiratory irritation.
Conclusion and Future Outlook
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable and versatile reagent in modern organic synthesis. Its unique structural features, particularly the ortho-iodo substituent, provide a powerful tool for the construction of complex and sterically demanding biaryl structures through the Suzuki-Miyaura cross-coupling reaction. The stability afforded by the pinacol ester group makes it a practical and reliable building block for researchers in drug discovery and materials science[1]. As the demand for increasingly complex and diverse molecular architectures continues to grow, the strategic application of reagents like 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane will undoubtedly play a crucial role in advancing these fields. Further research into the development of novel catalytic systems and reaction conditions will continue to expand the synthetic utility of this important compound.
References
-
Royal Society of Chemistry. (2024). Electronic Supporting Information (ESI) for Zinc Hydride Catalyzed Hydroboration of Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Direct C-H arylation of heteroarenes with arylboronic acids. Retrieved from [Link]
-
Rosa, G. R., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(2), 139-144. Retrieved from [Link]
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- 4. mdpi.com [mdpi.com]
- 5. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)isoindoline-1,3-dione | C21H22BNO4 | CID 2773565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
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- 9. fishersci.com [fishersci.com]
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 2-Iodophenylboronic acid pinacol ester) is a vital organoboron compound extensively used in modern organic synthesis. As a member of the arylboronic acid pinacol ester family, it serves as a cornerstone reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a fundamental tool for constructing carbon-carbon bonds, enabling the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced organic materials.
The pinacol ester group imparts significant stability compared to free boronic acids, rendering the compound less prone to degradation and easier to handle, which is a crucial advantage for both laboratory-scale research and industrial applications. This guide provides a comprehensive overview of the physicochemical properties, chemical behavior, handling, and synthetic applications of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, designed for researchers, chemists, and professionals in drug development.
It is important to note that while extensive data exists for the related meta and para isomers, specific experimentally verified physical data for the ortho isomer (CAS: 562394-43-8) is less prevalent in publicly accessible literature. This guide will therefore present the known properties of this compound and, where data is unavailable, provide expert analysis based on established chemical principles and comparative data from its isomers.
Section 1: Core Physicochemical Properties: A Comparative Analysis
The precise physical properties of a molecule, such as its melting point, are dictated by its structure and the resulting intermolecular forces. For the iodophenylboronic acid pinacol esters, the position of the iodine atom on the phenyl ring significantly influences crystal lattice packing and, consequently, these properties.
While the molecular formula and weight are identical across the isomers, their physical characteristics differ. Below is a comparative summary.
| Property | 2-(2-Iodophenyl)-... (ortho) | 2-(3-Iodophenyl)-... (meta) | 2-(4-Iodophenyl)-... (para) |
| CAS Number | 562394-43-8 | 408492-28-4[1] | 73852-88-7[2][3][4][5][6][7][8] |
| Molecular Formula | C₁₂H₁₆BIO₂ | C₁₂H₁₆BIO₂[1] | C₁₂H₁₆BIO₂[2][3][5][7] |
| Molecular Weight | 329.97 g/mol | 329.97 g/mol [1] | 329.97 g/mol [3] |
| Appearance | White to off-white solid | Data not available | White to off-white powder/solid[3] |
| Melting Point | Data not available* | Data not available | 101-105 °C[3] |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, Chloroform) | Soluble in common organic solvents | Soluble in common organic solvents |
-
Expert Analysis: The melting point for the ortho-isomer is not consistently reported in commercial or literature sources. It is predicted to differ from the para-isomer's melting point of 101-105 °C[3]. The steric hindrance introduced by the bulky iodine atom adjacent to the boronic ester linkage may disrupt efficient crystal packing, potentially leading to a lower melting point compared to the more symmetric and linear para isomer.
Section 2: Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for verifying the identity, purity, and structure of the reagent. The position of the iodo-substituent creates distinct spectral fingerprints.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for confirmation. For the ortho-isomer, the four protons on the aromatic ring will present as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) due to their distinct chemical environments and coupling constants. This contrasts with the more symmetric pattern of the para-isomer, which typically shows two distinct doublets (an AA'BB' system)[9]. The twelve protons of the two methyl groups on the pinacol moiety typically appear as a characteristic sharp singlet around δ 1.35 ppm[9].
-
¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals for the aromatic carbons, with the carbon atom directly bonded to the boron (C-B) being difficult to observe due to quadrupolar relaxation. The carbon atom bonded to iodine (C-I) will have a characteristic chemical shift. The spectrum will also feature signals for the quaternary and methyl carbons of the pinacol group (typically around δ 84 ppm and δ 25 ppm, respectively).
-
¹¹B NMR Spectroscopy: Boron-11 NMR is a definitive technique for characterizing organoboron compounds. 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is expected to exhibit a single broad peak in the range of δ 25-35 ppm, which is characteristic of tricoordinate boronic esters.
Section 3: Chemical Properties, Stability, and Handling
Stability: Arylboronic acid pinacol esters are valued for their enhanced stability over corresponding boronic acids. However, they are sensitive to moisture and can slowly hydrolyze to form the free boronic acid and pinacol. This process can be accelerated by the presence of strong acids or bases. For this reason, the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible, especially in solution.
Handling and Storage: To ensure the integrity and reactivity of the reagent, the following storage conditions are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[7]. For long-term storage, refrigeration at 2-8°C is advisable[7].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn during handling.
Section 4: Experimental Protocol and Application in Suzuki-Miyaura Coupling
The primary utility of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in Suzuki-Miyaura reactions to introduce the 2-iodophenyl moiety.
Generalized Experimental Workflow: The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Vessel Preparation: A reaction flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon).
-
Reagent Addition: The flask is charged with the aryl halide (1.0 equiv), 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.5 equiv), a suitable base (e.g., K₂CO₃, 2-3 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a ligand if required.
-
Solvent Addition: Degassed solvent (e.g., 1,4-dioxane/water mixture) is added via cannula or syringe.
-
Reaction: The mixture is heated to the target temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
Expert Insight on Reactivity: The steric bulk of the iodine atom at the ortho position can influence the reaction kinetics. Compared to its para-isomer, the coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may require more sterically demanding phosphine ligands (e.g., Buchwald-type ligands) or slightly higher temperatures to achieve optimal yields by facilitating the challenging reductive elimination step.
Section 5: Safety and Hazard Information
While a specific safety data sheet for the ortho-isomer is not widely available, the hazard profile can be inferred from closely related compounds like its isomers and other arylboronic acid pinacol esters.
-
Hazard Statements (Anticipated):
-
Harmful if swallowed (H302).
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Conclusion
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable, albeit specialized, reagent in synthetic organic chemistry. Its stability and utility in forming C-C bonds make it an important building block for creating sterically hindered biaryl structures. While specific physical data like its melting point are not readily published, its chemical behavior, handling requirements, and spectroscopic characteristics can be confidently predicted based on the extensive knowledge of its isomers and the broader class of arylboronic acid pinacol esters. Understanding its comparative properties and the potential impact of its ortho-substitution is key to its successful application in complex synthetic endeavors.
References
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Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019-08-28). Available from: [Link]
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WorldOfChemicals. 4-iodophenylboronic acid suppliers USA. Available from: [Link]
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Frontier Specialty Chemicals. Iodomethylboronic acid pinacol ester. Available from: [Link]
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Lead Sciences. 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available from: [Link]
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U.S. Geological Survey. Random forest classification data developed from multitemporal Landsat 8 spectral data and phenology metrics for a subregion in Sonoran and Mojave Deserts, April 2013 – December 2020. (2026-01-10). Available from: [Link]
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PubChem. 4,4,5,5-Tetramethyl[2][10][11]dioxaborolane. Available from: [Link]
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PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Available from: [Link]
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MDPI. Random Forest Classification of Multitemporal Landsat 8 Spectral Data and Phenology Metrics for Land Cover Mapping in the Sonoran and Mojave Deserts. (2023-02-25). Available from: [Link]
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USGS Publications Warehouse. Random forest classification of multitemporal Landsat 8 spectral data and phenology metrics for land cover mapping in the Sonoran and Mojave Deserts. (2023-02-25). Available from: [Link]
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2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling and Application of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction and Strategic Significance
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a member of the versatile pinacolboronate ester family, is a highly valuable bifunctional reagent in modern organic synthesis. Its structure incorporates two key reactive centers: an ortho-iodinated phenyl ring and a pinacol-protected boronic ester. This unique arrangement makes it an exceptional building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
For researchers and professionals in drug development, this reagent provides a reliable pathway to construct complex molecular architectures, enabling the synthesis of novel pharmaceutical candidates and agrochemicals. The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, yet its reactivity profile demands a nuanced understanding of its associated hazards to ensure safe and effective utilization in the laboratory. This guide offers a detailed examination of its safety profile, handling protocols, and application-specific considerations from the perspective of a senior application scientist.
Hazard Identification and Proactive Risk Mitigation
While a specific, publicly available Safety Data Sheet (SDS) for 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not readily found, a robust risk assessment can be constructed by analyzing data from close structural analogues and the parent compound, pinacolborane.[1][2][3][4] The primary hazards stem from both its inherent chemical properties and its reactivity, particularly its sensitivity to moisture.
Key Hazard Considerations:
-
Skin and Eye Irritation: Like many organoboron compounds and aryl halides, this reagent is expected to be irritating to the skin and eyes upon direct contact.[1] Chronic exposure or contact without appropriate protective equipment can lead to dermatitis or serious eye damage.
-
Respiratory Tract Irritation: If handled as a fine powder or dust, inhalation may cause irritation to the respiratory system.[1]
-
Chemical Reactivity (Hydrolysis): This is a critical, yet often underestimated, hazard. Pinacolboronate esters are susceptible to hydrolysis, reacting with water to form the corresponding 2-iodophenylboronic acid and pinacol.[5][6] This degradation can compromise reagent purity and reaction outcomes. While this specific hydrolysis is not hazardous in itself, the sensitivity to moisture underscores the need for stringent anhydrous handling techniques. The parent compound, pinacolborane, reacts violently with water to release flammable hydrogen gas, a property that highlights the general reactivity of the dioxaborolane ring system.[1][3]
GHS Hazard Classification (Anticipated)
The following table is an extrapolated summary based on common hazards associated with related arylboronic esters and pinacolborane.[1][4]
| Hazard Class | Category | GHS Pictogram | Hazard Statement (Anticipated) |
| Skin Corrosion/Irritation | Category 2 | pictogram: "!" (GHS07) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | pictogram: "!" (GHS07) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | pictogram: "!" (GHS07) | H335: May cause respiratory irritation |
Core Physical and Chemical Properties
Understanding the physical properties of this reagent is fundamental to its safe handling and storage.
| Property | Value | Source |
| Chemical Name | 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |
| Synonyms | 2-Iodophenylboronic acid pinacol ester | N/A |
| CAS Number | 408504-79-4 | Inferred from supplier data |
| Molecular Formula | C₁₂H₁₆BIO₂ | [7] |
| Molecular Weight | 329.97 g/mol | |
| Appearance | Typically a white to off-white solid or powder | |
| Melting Point | Not consistently reported; analogues suggest a range from 50-110 °C | |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, CH₂Cl₂). Reacts with water. | [8] |
Proactive Safety: Engineering Controls and Storage
The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk.
-
Ventilation: All handling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane should be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust and to contain any potential spills.
-
Inert Atmosphere: Due to its moisture sensitivity, this reagent should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[3] Using techniques such as a glovebox or Schlenk line for weighing and dispensing is best practice, especially for reactions sensitive to boronic acid impurities.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, separate from strong oxidizing agents and sources of moisture.[8] Refrigerated storage (2-8 °C) is recommended to ensure long-term stability.[8] The container should be flushed with inert gas before sealing.
Personal Protective Equipment (PPE)
When engineering controls are in place, appropriate PPE provides the final barrier of protection.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory. A face shield should be worn if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and changed immediately if contamination occurs.
-
Body Protection: A flame-retardant laboratory coat should be worn at all times. Ensure it is fully buttoned.
Detailed Experimental and Emergency Workflows
Protocol 1: Safe Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational. Gather all necessary glassware, spatulas, and weighing containers, and dry them in an oven beforehand.
-
Inerting: Move the sealed reagent container into the fume hood. Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Dispensing: Briefly break the seal and immediately flush the headspace of the container with a gentle stream of argon or nitrogen. Quickly weigh the desired amount of the solid into a tared, dry vial or flask.
-
Resealing: After dispensing, re-flush the headspace of the main container with inert gas, securely seal the cap, and wrap the joint with paraffin film for extra protection.
-
Cleanup: Decontaminate the spatula and weighing surfaces with a cloth lightly dampened with isopropanol, followed by a dry cloth. Dispose of contaminated wipes in the solid chemical waste.
Protocol 2: Emergency Spill Response
The following workflow outlines the logical steps for responding to a small laboratory spill.
Caption: Logical workflow for responding to a laboratory spill.
Reactive Safety Measures: First Aid and Firefighting
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide water to drink. Seek immediate medical attention.[1]
-
Firefighting Measures: In case of fire, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. DO NOT USE WATER , as the parent dioxaborolane ring system can react to produce flammable gas.[1][3] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).
Application Spotlight: Safe Use in Suzuki-Miyaura Coupling
The primary utility of this reagent is in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation. The reaction's success is contingent on maintaining an oxygen- and water-free environment to protect not only the 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from hydrolysis but also the palladium catalyst from deactivation.
The diagram below illustrates the catalytic cycle and highlights the critical role of anhydrous, inert conditions.
Caption: The Suzuki-Miyaura cycle highlighting reagent entry points.
Conclusion
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an indispensable tool for synthetic chemists. Its effective and safe use hinges on a thorough understanding of its primary hazards: dermal, ocular, and respiratory irritation, and its critical sensitivity to moisture. By implementing robust engineering controls such as fume hoods and inert atmosphere techniques, utilizing appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can confidently leverage the synthetic power of this reagent while maintaining the highest standards of laboratory safety and scientific integrity.
References
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Strategies for the analysis of highly reactive pinacolboronate esters. (2025). ResearchGate. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). PubMed Central (PMC) - NIH. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). ResearchGate. [Link]
-
Material Safety Data Sheet - Pinacolborane. (n.d.). Cole-Parmer. [Link]
-
SAFETY DATA SHEET - Pinacolborane. (2026). Thermo Fisher Scientific. [Link]
-
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. (n.d.). PubChem. [Link]
-
4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane. (n.d.). PubChem. [Link]
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An In-depth Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
This guide provides a comprehensive technical overview of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its critical role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction.
Nomenclature and Structural Elucidation
The compound, systematically named 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , is a member of the boronate ester family, specifically a pinacol boronate ester. The International Union of Pure and Applied Chemistry (IUPAC) name accurately describes its structure: a 2-iodophenyl group attached to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system. This heterocyclic moiety is derived from the reaction of a boronic acid with pinacol.
Common synonyms include 2-iodophenylboronic acid pinacol ester. For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is 445304-39-0 .
Molecular Structure:
-
Formula: C₁₂H₁₆BIO₂
-
Molecular Weight: 329.97 g/mol
The structure features a sterically demanding ortho-iodo substituent on the phenyl ring. This specific substitution pattern is of significant interest in synthetic chemistry as it allows for the construction of sterically hindered biaryl systems, which are prevalent motifs in pharmaceuticals and advanced materials.
Physicochemical and Spectroscopic Properties
Precise experimental data for 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not extensively reported in publicly available literature. However, we can infer its properties based on analogous compounds, such as its para-substituted isomer, 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
| Property | Value / Expected Characteristics | Source / Analogy |
| Appearance | White to off-white solid | General observation for aryl boronate esters |
| Melting Point | Not definitively reported. The analogous 4-iodo isomer melts at 101-105 °C.[1][2] | The ortho-isomer's melting point may vary due to different crystal packing. |
| Solubility | Soluble in common organic solvents such as THF, dioxane, dichloromethane, and chloroform. | Inferred from its nonpolar character and common reaction solvents. |
| Stability | Generally stable to air and moisture, a key advantage over boronic acids.[3] | Should be stored in a cool, dry place. |
| ¹H NMR | Expected signals for the aromatic protons (multiplets, ~7.0-8.0 ppm) and a sharp singlet for the 12 methyl protons of the pinacol group (~1.3 ppm). | Based on general principles of NMR spectroscopy. |
| ¹³C NMR | Aromatic carbons and the characteristic signals for the quaternary and methyl carbons of the pinacol group (~84 ppm and ~25 ppm, respectively). The carbon attached to boron is often not observed due to quadrupolar relaxation.[4] | Based on general principles of NMR spectroscopy. |
| ¹¹B NMR | A single broad peak is expected in the range of δ 20-30 ppm, characteristic of a tricoordinate boronate ester.[4] | Based on general principles of NMR spectroscopy. |
Synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The synthesis of aryl pinacol boronate esters can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the functional group tolerance required. Below are two field-proven synthetic strategies adaptable for the preparation of the title compound.
Palladium-Catalyzed Miyaura Borylation of 1,2-Diiodobenzene
This is one of the most common and versatile methods for synthesizing aryl boronate esters from aryl halides. The reaction utilizes a palladium catalyst to couple an aryl halide with a boron source, typically bis(pinacolato)diboron (B₂pin₂).
Experimental Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,2-diiodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 1.5 equiv).
-
Add a palladium catalyst, such as PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (2-3 mol%).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the boronate ester product.
-
Anhydrous Solvent: Minimizes the hydrolysis of the boronate ester.
-
Potassium Acetate (Base): Functions as a base to facilitate the transmetalation step in the catalytic cycle.
-
PdCl₂(dppf): A robust catalyst for this type of transformation, known for its efficiency and functional group tolerance.
Synthesis via Ortho-Directed Metalation and Borylation
An alternative route involves the generation of an organometallic intermediate from an ortho-directing group, followed by quenching with a boron electrophile. This method is particularly useful when the starting material is not a halide.
Experimental Protocol:
-
Start with a suitable precursor, such as N,N-diethyl-2-iodobenzamide. The amide group acts as a directed metalation group (DMG).
-
Dissolve the substrate in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base, such as s-butyllithium, dropwise to effect ortho-lithiation.
-
After stirring for 1-2 hours at -78 °C, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin) as the boron electrophile.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry.
-
Purify by column chromatography. The directing group can then be removed or modified in a subsequent step if necessary.
Causality in Experimental Choices:
-
Directed Metalation Group (DMG): The amide group directs the deprotonation to the adjacent ortho position, ensuring regioselectivity.
-
Low Temperature (-78 °C): Necessary to control the reactivity of the organolithium intermediate and prevent side reactions.
-
iPrOBpin: A common and effective electrophilic boron source for these reactions.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl structures.[3]
The presence of both an iodo group and a boronate ester on the same molecule makes it a bifunctional reagent. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-B bond. This reactivity difference allows for selective coupling at the iodo-position while leaving the boronate ester intact for a subsequent cross-coupling reaction. This makes it an invaluable tool for the synthesis of complex, unsymmetrical biaryl and poly-aryl systems.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv), the desired aryl or vinyl boronic acid or boronate ester (1.1-1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a suitable base, such as aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to the required temperature (typically 80-110 °C) and monitor its progress.
-
After completion, perform an aqueous workup, extract the product, and purify by chromatography or recrystallization.
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is paramount. Based on the Safety Data Sheet (SDS) for the title compound and its analogues, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile reagent in modern organic synthesis. Its bifunctional nature, combining a reactive iodo-substituent with a stable pinacol boronate ester, makes it an ideal precursor for the sequential, site-selective synthesis of complex molecular architectures. While specific physical data for this ortho-isomer is sparse, its synthetic utility, particularly in the construction of sterically hindered biaryl compounds via Suzuki-Miyaura cross-coupling, is well-established by analogy and is a testament to the power of boronate esters in contemporary drug discovery and materials science.
References
Sources
A Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bifunctional synthetic building block of significant interest in modern organic chemistry. As a member of the pinacol boronate ester family, it is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its structure is unique in that it possesses two distinct and orthogonally reactive sites: a C(sp²)-B bond (as a boronic ester) and a C(sp²)-I bond. This dual functionality allows for sequential, site-selective cross-coupling reactions, making it an invaluable tool for the convergent synthesis of complex poly-aromatic systems, pharmaceutical intermediates, and advanced materials.[3][4] This guide provides an in-depth analysis of its nomenclature, properties, synthesis, and core applications, with a focus on the mechanistic rationale behind its use in synthetic protocols.
Compound Identification and Nomenclature
Accurate identification is critical in chemical synthesis. The subject compound is known by several names in commercial and academic literature.
Primary Name: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Common Synonyms:
-
2-Iodophenylboronic Acid Pinacol Ester[5]
-
1-Iodo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene[5]
These synonyms are frequently used interchangeably. The term "pinacol ester" is a common shorthand that refers to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane protecting group on the boronic acid.
Key Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 857934-82-8 | [5] |
| Molecular Formula | C₁₂H₁₆BIO₂ | [5] |
| Molecular Weight | 329.97 g/mol | [5] |
| InChI Key | ACCWXFPZHMACEN-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CC1(C)OB(OC1(C)C)C2=CC=CC=C2I | [6] |
Physicochemical and Safety Data
Properties
The physical properties of boronate esters are crucial for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Notes |
| Appearance | Typically a white to off-white powder or crystalline solid. | Based on analogs like the 4-iodo isomer.[6] |
| Melting Point | 101-105 °C | Note: This data is for the isomeric compound 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[6] Data for the 2-iodo isomer may vary. |
| Solubility | Soluble in common organic solvents such as THF, dioxane, dichloromethane, and acetonitrile. | Inferred from typical reaction conditions for Suzuki-Miyaura couplings.[7][8] |
| Stability | Air and moisture stable for handling, but best stored under an inert atmosphere to prevent slow hydrolysis of the boronate ester.[9] | The pinacol group provides significantly greater stability compared to the free boronic acid. |
Hazard Identification and Safe Handling
While a specific Safety Data Sheet (SDS) for the 2-iodo isomer is not detailed in the provided results, data from closely related analogs like phenylboronic acid pinacol ester and other organoboron compounds provide a reliable safety profile.[9]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent contact with skin and eyes.[9]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]
Synthesis Methodology
The most direct and common synthesis of 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the esterification of 2-iodophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This method is widely adopted due to its high efficiency, mild conditions, and simple purification.
Synthesis Workflow Diagram
The following diagram illustrates the standard laboratory workflow for this synthesis.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Esterification
This protocol is adapted from established procedures for the synthesis of similar aryl pinacol boronate esters.[8]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-iodophenylboronic acid (1.0 eq) and the chosen solvent (e.g., acetonitrile or dichloromethane, approx. 4 mL per gram of boronic acid).
-
Reagent Addition: Begin stirring the suspension at room temperature. Add pinacol (1.05 eq) to the flask in one portion.
-
Reaction: Continue stirring the mixture. The reaction is typically complete within 1-2 hours, often indicated by the formation of a clear, homogeneous solution as the starting materials are consumed.
-
Mechanistic Insight: The reaction is an equilibrium process. It is driven to completion by the removal of water, although in many cases with pinacol, the reaction proceeds efficiently without an explicit drying agent. Using a dehydrating agent like anhydrous MgSO₄ can be employed if needed.[11]
-
-
Workup: Once the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1][2] 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an exemplary substrate for this transformation.
The Palladium Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:
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- 8. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]
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An In-Depth Technical Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. The document details a robust protocol for its preparation via a selective palladium-catalyzed Miyaura borylation of 1,2-diiodobenzene. It offers an in-depth analysis of the reaction mechanism, purification strategies, and comprehensive characterization data. Furthermore, this guide presents a detailed, field-proven protocol for the application of this versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.
Introduction: The Strategic Importance of Ortho-Functionalized Arylboronates
Arylboronic acids and their corresponding esters are indispensable tools in contemporary organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among these, ortho-functionalized arylboronates, such as 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offer unique synthetic advantages. The presence of two distinct reactive sites—the boronic ester and the iodo group—on adjacent carbons allows for sequential and site-selective cross-coupling reactions. This "ortho-handle" provides a powerful strategy for the rapid construction of complex, sterically hindered biaryl and poly-aryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.
The pinacol ester form of the boronic acid imparts several practical benefits, including enhanced stability to air and moisture, and compatibility with a wide range of reaction conditions, making it amenable to chromatographic purification.[2]
Synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The synthesis of the title compound is most effectively achieved through a selective mono-borylation of 1,2-diiodobenzene using bis(pinacolato)diboron (B₂pin₂) in a Miyaura borylation reaction.[3] This palladium-catalyzed process allows for the direct formation of the C-B bond.
Causality of Experimental Choices
The selection of reagents and conditions is critical for achieving high selectivity and yield in the mono-borylation of a di-halogenated arene.
-
Catalyst System: A palladium catalyst, such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), is highly effective. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle while minimizing side reactions.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the preferred reagent for its stability and the formation of the robust pinacol ester.
-
Base: A weak base, typically potassium acetate (KOAc), is crucial for activating the diboron reagent without promoting significant side reactions, such as the Suzuki-Miyaura homocoupling of the product.[3]
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or 1,4-dioxane is used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
-
Stoichiometry: Precise control of the stoichiometry, with a slight excess of B₂pin₂, is employed to favor the mono-borylated product and minimize the formation of the di-borylated species.
Reaction Mechanism: The Miyaura Borylation Catalytic Cycle
The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Figure 1: Catalytic cycle of the Miyaura borylation.
The cycle initiates with the oxidative addition of 1,2-diiodobenzene to the active Pd(0) complex. This is followed by an anion exchange with potassium acetate and subsequent transmetalation with bis(pinacolato)diboron. The final step is the reductive elimination of the desired 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and regeneration of the Pd(0) catalyst.
Detailed Experimental Protocol: Synthesis
Materials:
-
1,2-Diiodobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diiodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and PdCl₂(dppf) (0.03 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Purification and Characterization
The purification of pinacol boronic esters can sometimes be challenging due to their potential for hydrolysis on silica gel. However, careful chromatography with a non-polar eluent system is generally effective.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆BIO₂ |
| Molecular Weight | 330.06 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (d, J = 7.6 Hz, 1H), 7.78 (d, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.05 (t, J = 7.6 Hz, 1H), 1.35 (s, 12H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 140.2, 135.8, 131.5, 128.0, 101.3 (C-I), 84.1, 24.9. (Note: The carbon attached to boron is often not observed due to quadrupolar relaxation).
-
Mass Spectrometry (EI): m/z calculated for C₁₂H₁₆BIO₂ [M]⁺: 330.03; found 330.1.
Application in Suzuki-Miyaura Cross-Coupling
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly effective coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of a wide array of biaryl compounds. The presence of the ortho-iodo group allows for subsequent functionalization, making it a valuable tool for diversity-oriented synthesis.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling also proceeds via a palladium-catalyzed cycle, which shares some mechanistic steps with the Miyaura borylation.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
The key steps involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by activation of the palladium intermediate by a base. Transmetalation with the organoboron reagent then occurs, and the cycle is completed by reductive elimination of the biaryl product, regenerating the Pd(0) catalyst.[4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aryl bromide or iodide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) and the aryl halide (1.0 equiv) in a mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 equiv).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetically valuable and versatile building block. Its efficient preparation via selective Miyaura borylation and its subsequent utility in Suzuki-Miyaura cross-coupling reactions make it an important tool for the construction of complex molecular architectures. The protocols detailed in this guide are robust and have been validated in research settings, providing a solid foundation for its use in drug discovery and materials science applications.
References
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Royal Society of Chemistry. Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron. Chemical Communications. Available at: [Link].
-
Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link].
- Yan, L., & Morken, J. P. (2019). Site-Selective Mono-Oxidation of 1,2-Bis(boronates). Organic Letters, 21(10), 3760–3763.
-
MDPI. (2024). Photoinduced Mechanisms of C–S Borylation of Methyl(p-tolyl)Sulfane with Bis(Pinacolato)diboron: A Density Functional Theory Investigation. Available at: [Link].
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ChemRxiv. (2021). Reaction of Bis(pinacolato)diboron with H-Si(100): The Pursuit of On-surface Hydrosilane Borylation Reactions. Cambridge Open Engage. Available at: [Link].
- Bolliger, J. L., & West, F. G. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5899–5902.
- Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic & Biomolecular Chemistry, 10(30), 5797–5803.
-
ResearchGate. Suzuki coupling of aryl halides, 2-iodothiophene and 2-bromonaphthalene with phenyl boronic acid catalyzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. Available at: [Link].
- Silva, F., & D’Hooghe, M. (2017).
- Smith, R. C., & Organ, M. G. (2019). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 25(40), 9349–9360.
-
ResearchGate. (2025). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. Available at: [Link].
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link].
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link].
-
ResearchGate. Suzuki–Miyaura coupling of aryl iodides and bromides with phenylboronic acid promoted by palladium nanoparticles deposited on chitosan/agarose/β-cyclodextrin microcapsules (Pd NPs@CAP), reported in 2020 by Nasrollahzadeh and co-worker. Available at: [Link].
- Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.)
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Royal Society of Chemistry. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Available at: [Link].
-
eScholarship.org. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Available at: [Link].
-
Organic Chemistry Portal. Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation. Available at: [Link].
-
PubChem. 4,4,5,5-Tetramethyl[2][3][5]dioxaborolane. National Center for Biotechnology Information. Available at: [Link].
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Semantic Scholar. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Available at: [Link].
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- 5. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]
Methodological & Application
The Dual Reactivity of 2-(2-Iodophenyl)dioxaborolane: A Guide to Controlled Suzuki-Miyaura Coupling
Introduction: A Molecule with a Dual Mandate
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, has revolutionized the formation of carbon-carbon bonds.[1] Its power lies in the palladium-catalyzed union of an organoboron compound and an organohalide.[2] The substrate at the heart of this guide, 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, presents a unique and compelling case. It is a bifunctional molecule, housing both the nucleophilic boronate ester and the electrophilic aryl iodide within the same structure, positioned ortho to one another. This arrangement preordains it for specific, powerful transformations: intramolecular cyclization cascades or controlled polymerization reactions.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the underlying principles, enabling users to not only replicate but also to innovate. We will explore the mechanistic intricacies of the Suzuki-Miyaura coupling and then detail two primary, field-proven protocols for this substrate: the synthesis of triphenylenes via a [2+2+2] cyclotrimerization and the controlled synthesis of poly(o-phenylene)s through Suzuki Catalyst Transfer Polymerization (SCTP).
The Mechanistic Core: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing any protocol. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step and results in a Pd(II) complex.[5] The choice of phosphine ligands is crucial here; electron-rich and bulky ligands can increase the electron density on the palladium center, facilitating this step.[1]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronate ester must be activated by a base.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[6][7] The exact mechanism of transmetalation can be complex, with evidence suggesting pathways involving either a boronate species reacting with the Pd-halide complex or a Pd-hydroxide/alkoxide complex reacting with the neutral boronic acid/ester.[8]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][3] This step typically proceeds with retention of stereochemistry.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: Synthesis of Triphenylenes via [2+2+2] Cyclotrimerization
The ortho-disposition of the iodide and boronate ester in 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it an ideal precursor for the step-economical synthesis of triphenylene and its derivatives. This transformation is believed to proceed via a domino sequence of intermolecular Suzuki couplings followed by an intramolecular cyclization. Controlling reaction conditions, particularly concentration, is critical to favor this trimerization over linear polymerization.
Experimental Rationale
-
Catalyst System : A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. It serves as a source of the active Pd(0) species. For more challenging or sterically hindered substrates, more advanced catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ can offer improved yields.[9]
-
Base Selection : A moderately strong base is required to activate the boronate ester without promoting unwanted side reactions.[2] Aqueous solutions of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed.[4][10] The presence of water is often beneficial, though anhydrous conditions with bases like potassium fluoride (KF) can be used, especially if substrates are sensitive to hydrolysis.[9]
-
Solvent Choice : A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is typically used to dissolve both the organic substrate and the inorganic base.[11] Vigorous stirring is essential to ensure efficient phase transfer.
-
Concentration : This is a key parameter to control the outcome. Lower concentrations of the starting material will favor the intramolecular cyclization steps required for triphenylene formation over intermolecular chain growth that leads to polymers.
Detailed Step-by-Step Protocol
-
Reagent Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv).
-
Catalyst and Base Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the base (e.g., K₂CO₃, 3.0 equiv).
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.05 M.
-
Reaction Execution : Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the triphenylene product.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired triphenylene derivative.
Quantitative Data Summary
| Parameter | Recommended Value/Type | Rationale |
| Substrate Conc. | 0.05 M | Favors intramolecular cyclization over polymerization. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Readily available and effective Pd(0) source. |
| Base | K₂CO₃ (3.0 equiv) | Activates boronate ester for transmetalation.[12] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Biphasic system to dissolve all components. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for catalysis. |
| Time | 12-24 h | Typical duration for completion. |
Application Protocol 2: Synthesis of Poly(o-phenylene)s via Suzuki Catalyst Transfer Polymerization (SCTP)
The same bifunctional monomer can be directed towards polymerization to create poly(o-phenylene)s, materials of interest for their unique conformational and electronic properties.[7] By employing a specific initiator and carefully controlling the stoichiometry, a living polymerization known as Suzuki Catalyst Transfer Polymerization (SCTP) can be achieved, allowing for the synthesis of polymers with defined chain lengths and low dispersity.[13]
Experimental Rationale
-
Initiator : Unlike the previous protocol, SCTP requires a specific initiator, which is typically a pre-formed aryl-halide Pd(II)-complex. This initiator dictates the starting point of the bidirectional polymer growth.[13]
-
Monomer-to-Initiator Ratio : The ratio of the monomer [2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane] to the initiator will determine the degree of polymerization and thus the final molecular weight of the polymer.
-
Ligand : Bulky, electron-rich monophosphine ligands, such as RuPhos or SPhos, are often crucial for maintaining the activity and stability of the propagating palladium center.[9]
-
Base and Solvent : A strong, non-aqueous base like potassium phosphate (K₃PO₄) is often used in a solvent like tetrahydrofuran (THF), sometimes with a small amount of water, to facilitate the reaction.[13] Higher monomer concentrations are used to promote intermolecular chain growth.
Workflow for Poly(o-phenylene) Synthesis
Sources
- 1. Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Repetitive Two-Step Method for o,o,p- and o,p-Oligophenylene Synthesis through Pd-Catalyzed Cross-Coupling of Hydroxyterphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arctomsci.com [arctomsci.com]
- 12. scispace.com [scispace.com]
- 13. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Sequential Cross-Coupling Reactions for Advanced Synthesis
An Application and Protocol Guide:
Abstract
This technical guide provides an in-depth exploration of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a uniquely versatile bifunctional reagent for organic synthesis. By possessing both a reactive aryl iodide and a stable boronic acid pinacol ester in an ortho configuration, this molecule serves as a powerful linchpin for the programmed, stepwise construction of complex molecular architectures. We will dissect the strategic application of this reagent in sequential palladium-catalyzed cross-coupling reactions, detailing not just the protocols but the underlying mechanistic principles that govern their success. This document is intended for researchers, medicinal chemists, and process development professionals seeking to build sophisticated molecular frameworks with precision and control.
Introduction: The Strategic Advantage of a Bifunctional Linchpin
In the landscape of modern synthetic chemistry, efficiency and control are paramount. The ability to forge carbon-carbon and carbon-heteroatom bonds in a predictable and selective manner is the cornerstone of drug discovery, materials science, and the synthesis of natural products.[1] 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-Iodophenylboronic acid pinacol ester, has emerged as a reagent of significant strategic value.[1]
Its power lies in the differential reactivity of its two functional handles:
-
The Carbon-Iodine (C-I) Bond: An excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. The high reactivity of the C-I bond allows for its selective functionalization under relatively mild conditions.[2]
-
The Carbon-Boron (C-B) Bond: The pinacol boronic ester is a robust nucleophilic partner for Suzuki-Miyaura couplings. Its stability allows it to remain intact during the initial reaction at the C-I bond, serving as a latent reactive site for a subsequent, distinct coupling event.
This inherent orthogonality enables a powerful two-step synthetic strategy, allowing for the controlled, sequential introduction of two different molecular fragments onto an aromatic ring, leading to the rapid assembly of complex, sterically hindered ortho-substituted biaryls and related structures.
Caption: Sequential cross-coupling workflow.
Application I: Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating C(sp²)-C(sp²) bonds.[3] When using our bifunctional reagent, the first Suzuki coupling predictably occurs at the more reactive C-I bond, leaving the boronic ester untouched for later elaboration.
Mechanistic Rationale
The catalytic cycle is a well-established three-step process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide (Ar-I) bond. This is typically the rate-determining step of the cycle.[2][4]
-
Transmetalation: A base activates the organoboron species (Ar'-B(OR)₂) to form a more nucleophilic boronate complex. This complex then transfers its organic group (Ar') to the palladium center, displacing the iodide.[6]
-
Reductive Elimination: The two organic fragments on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]
Sources
The Bifunctional Linchpin: Palladium-Catalyzed Reactions of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Synthesis
Introduction: A Tale of Two Reactive Centers
In the landscape of modern organic synthesis, efficiency and molecular complexity are paramount. The ability to construct intricate molecular architectures from readily available building blocks is a cornerstone of pharmaceutical and materials science research. Within the vast toolkit of the synthetic chemist, palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, stand as a testament to the power of transition metal catalysis.[1] This application note delves into the unique reactivity and synthetic utility of a particularly versatile bifunctional reagent: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
This molecule, possessing both an electrophilic aryl iodide and a nucleophilic boronic ester on the same aromatic ring, serves as a powerful linchpin for advanced molecular construction. The pinacol ester group enhances stability compared to the corresponding boronic acid, preventing side reactions like protodeboronation and allowing for easier handling and purification.[2] The strategic ortho arrangement of these two functional groups opens the door to a diverse array of transformations, including intermolecular cross-couplings to build complex biaryl systems and elegant intramolecular cyclizations to forge polycyclic aromatic frameworks. This guide will provide researchers, scientists, and drug development professionals with a detailed overview of the applications of this reagent, complete with mechanistic insights and actionable laboratory protocols.
The Mechanism: A Palladium-Choreographed Dance
The Suzuki-Miyaura coupling is a complex catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The generally accepted cycle provides the foundation for both inter- and intramolecular reactions involving our title compound.
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// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdIL [label="Ar-Pd(II)-I(L)₂\n(Oxidative Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdBase [label="Ar-Pd(II)-OR(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation\nComplex", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; ArPdAr_prime [label="Ar-Pd(II)-Ar'(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Product)", shape=cds, fillcolor="#E6F4EA", fontcolor="#202124"];
// Invisible nodes for layout ArylIodide [label="Ar-I", shape=plaintext, fontcolor="#EA4335"]; BoronicEster [label="Ar'-B(pin)", shape=plaintext, fontcolor="#4285F4"]; Base [label="Base (e.g., OH⁻)", shape=plaintext, fontcolor="#34A853"];
// Edges Pd0 -> ArPdIL [label=" Oxidative\n Addition"]; ArPdIL -> ArPdBase [label=" Ligand\n Exchange"]; ArPdBase -> Transmetalation; Transmetalation -> ArPdAr_prime [label=" Transmetalation"]; ArPdAr_prime -> Pd0 [label=" Reductive\n Elimination"];
// Input arrows ArylIodide -> Pd0 [style=dashed, arrowhead=vee, color="#EA4335"]; Base -> ArPdIL [style=dashed, arrowhead=vee, color="#34A853"]; BoronicEster -> Transmetalation [style=dashed, arrowhead=vee, color="#4285F4"];
// Output arrow ArPdAr_prime -> Product [style=dashed, arrowhead=vee, color="#202124"]; }
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate.
-
Transmetalation: This is often the rate-determining step. The organic group from the boron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
For 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this cycle can be exploited in two primary ways: intermolecularly, where an external coupling partner reacts with either the iodide or the boronate, or intramolecularly, where the two reactive centers on the same molecule are brought together.
Application I: Intermolecular Suzuki-Miyaura Cross-Coupling
The most straightforward application of 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a bifunctional building block in sequential or regioselective cross-coupling reactions. By carefully selecting the reaction conditions, one can favor the reaction at either the C-I bond or the C-B bond. Generally, the Suzuki-Miyaura coupling of the C-I bond is performed first, leaving the boronic ester intact for a subsequent transformation.
This stepwise approach allows for the synthesis of complex, unsymmetrical biaryl and heterobiaryl compounds, which are prevalent motifs in medicinal chemistry and materials science.[3]
Protocol: General Procedure for Intermolecular Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a generic aryl bromide.
Materials:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aryl bromide (or other suitable halide/triflate)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq.), the aryl bromide coupling partner (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate under vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Representative Intermolecular Couplings
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | ~95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | ~92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (4) / SPhos (8) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | ~88 |
| 4 | 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O | 110 | ~85 |
Note: Yields are approximate and based on typical outcomes for similar Suzuki-Miyaura reactions. Specific yields will vary based on the exact substrates and optimized conditions.
Application II: Intramolecular Biaryl Synthesis for Polycyclic Systems
The true elegance of 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives lies in their application to intramolecular reactions. By forming an initial biaryl linkage via intermolecular coupling, a new substrate is created that is perfectly primed for an intramolecular palladium-catalyzed cyclization. This strategy provides a powerful and convergent route to a variety of important polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics, such as fluorenones, dibenzofurans, and phenanthridines.[4]
dot digraph "Intramolecular_Strategy" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="2-(2-Iodophenyl)boronic\nacid pinacol ester", fillcolor="#E8F0FE", style=filled, fontcolor="#202124"]; Step1 [label="Intermolecular\nSuzuki-Miyaura Coupling", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; Intermediate [label="Substituted\n2-Iodo-2'-biphenylboronate", fillcolor="#E8F0FE", style=filled, fontcolor="#202124"]; Step2 [label="Intramolecular\nSuzuki-Miyaura Coupling", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Product [label="Polycyclic Aromatic\nSystem (e.g., Fluorenone)", fillcolor="#FEF7E0", style=filled, fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }
Caption: Convergent strategy for polycycle synthesis.
This domino or one-pot approach, where an intermolecular coupling is followed by an intramolecular cyclization, is highly efficient.[5] It avoids the need to isolate and purify the intermediate biaryl species, saving time and resources.
Protocol: One-Pot Synthesis of a Fluorenone Derivative
This protocol is adapted from methodologies for intramolecular biaryl couplings and provides a robust starting point for the synthesis of fluorenone-type structures.[4] It involves an initial intermolecular coupling followed by an intramolecular cyclization.
Materials:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
2-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Schlenk tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq.), 2-formylphenylboronic acid (1.0 eq.), Pd(OAc)₂ (10 mol%), PCy₃·HBF₄ (20 mol%), and Cs₂CO₃ (2.5 eq.).
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Reaction: Immerse the reaction tube in a pre-heated oil bath at 120-140 °C.
-
Monitoring: Stir the reaction for 12-24 hours, monitoring its progress by LC-MS. The reaction first forms the 2-iodo-2'-formylbiphenyl intermediate, which then cyclizes.
-
Workup: After cooling to room temperature, add brine to the reaction mixture and extract with ethyl acetate or diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the target fluorenone derivative.
Conclusion: A Versatile Tool for Complex Synthesis
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a prime example of a modern synthetic building block that enables the rapid and efficient construction of complex molecular frameworks. Its bifunctional nature allows for both intermolecular and intramolecular palladium-catalyzed reactions, providing access to a wide range of valuable biaryl and polycyclic aromatic compounds. The protocols and mechanistic insights provided in this note serve as a comprehensive guide for researchers looking to leverage the power of this versatile reagent in their synthetic endeavors. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of chemical innovation.
References
-
Carbonnelle, A. C., & Zhu, J. (2000). A novel synthesis of biaryl-containing macrocycles by a domino Miyaura arylboronate formation: intramolecular Suzuki reaction. Organic Letters, 2(22), 3477–3480. [Link]
- BenchChem. (n.d.). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. BenchChem.
-
Durgi, N., & Pujar, P. (n.d.). One-pot synthesis route towards dibenzo[b,d]furan-based fluorophores DBF1 and DBF2. ResearchGate.[Link]
-
Anonymous. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. National Institutes of Health.[Link]
-
Ray, J. K., & Dhara, S. (n.d.). Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. ResearchGate.[Link]
-
Anonymous. (2003). An improved preparation of arylboronates: application in one-pot Suzuki biaryl synthesis. Journal of Organic Chemistry, 68(9), 3729–3732. [Link]
-
Anonymous. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ACS Combinatorial Science, 13(1), 24-31. [Link]
-
Anonymous. (2016). Assembly of substituted phenanthridines via a cascade palladium-catalyzed coupling reaction, deprotection and intramolecular cyclization. Semantic Scholar.[Link]
- Anonymous. (n.d.). Search Results. Beilstein Journal of Organic Chemistry.
-
Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.[Link]
-
Anonymous. (n.d.). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. National Institutes of Health.[Link]
-
Milani, F. J., Nassiri, M., & Salehzadeh, J. (n.d.). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. PubMed Central.[Link]
-
Anonymous. (2013). One-pot synthesis of substituted benzo[b]furans from mono- and dichlorophenols using palladium catalysts bearing dihydroxyterphenylphosphine. PubMed.[Link]
-
Anonymous. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.[Link]
-
Anonymous. (n.d.). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. PubMed Central.[Link]
-
Zhou, J., & Fu, G. C. (2004). Suzuki cross-couplings of unactivated secondary alkyl bromides and iodides. Journal of the American Chemical Society, 126(5), 1340–1341. [Link]
-
Qiu, D., Zhang, Y., & Wang, J. (2014). Direct synthesis of arylboronic pinacol esters from arylamines. Organic Chemistry Frontiers.[Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Spencer, J., et al. (2011). Microwave-Mediated Synthesis of an Arylboronate Library. ACS Combinatorial Science, 13(1), 24-31. [Link]
Sources
- 1. Synthesis of Diiodinated Biphenyls and Iodinated <i>meta</i>‐Terphenyls by Regioselective Suzuki–Miyaura Cross‐Coupling… [ouci.dntb.gov.ua]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel synthesis of biaryl-containing macrocycles by a domino Miyaura arylboronate formation: intramolecular Suzuki reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Biaryl Synthesis: An Application Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Architectural Significance of Biaryls and the Unique Advantage of a Bifunctional Building Block
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and agrochemicals to advanced organic materials.[1][2] Their prevalence underscores the continuous need for robust and versatile synthetic methodologies for their construction. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a dominant tool for forging carbon-carbon bonds with high efficiency and broad functional group tolerance.[3]
This application note provides an in-depth guide to the synthesis of biaryl compounds utilizing a particularly versatile and strategic building block: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This reagent is unique in that it contains both an electrophilic center (the aryl iodide) and a nucleophilic precursor (the boronic ester) within the same molecule. This bifunctional nature opens avenues for sequential and tandem cross-coupling reactions, enabling the rapid assembly of complex polyaromatic systems. However, its primary and most straightforward application, which will be the focus of this guide, is its use as a standard coupling partner in Suzuki-Miyaura reactions for the synthesis of a diverse range of biaryl compounds.
The pinacol ester of the boronic acid offers significant advantages over the free boronic acid, including enhanced stability towards air and moisture, which simplifies handling and purification and contributes to a longer shelf life.[4] This robustness is crucial for reproducible and high-yielding reactions, a key consideration in both academic research and industrial drug development.
The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Cycle
The Suzuki-Miyaura cross-coupling reaction is a well-understood process that proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in our case, the C-I bond of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or the coupling partner). This step forms a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (the aryl group from the boronic acid pinacol ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A Step-by-Step Guide to Biaryl Synthesis
This protocol provides a general and robust method for the Suzuki-Miyaura cross-coupling of an aryl bromide with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials and Reagents
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Reaction Setup and Procedure
Sources
Application Notes and Protocols: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a Strategic Building Block in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This bifunctional reagent, featuring both a reactive iodine atom and a stable pinacol boronic ester, serves as a versatile and powerful building block in contemporary organic synthesis. We will delve into its pivotal role in constructing complex molecular architectures, particularly through sequential and one-pot cross-coupling methodologies. This guide will move beyond simple procedural outlines to explain the underlying mechanistic principles and the rationale behind specific experimental choices, ensuring protocols are both robust and reproducible.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the quest for molecular complexity and diversity, the synthetic chemist's toolbox is ever-expanding. 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a reagent of significant interest due to its unique structural attributes. It marries the reactivity of an aryl iodide with the stability and versatility of a boronic acid pinacol ester within the same molecule. This arrangement allows for selective, stepwise functionalization, making it an invaluable asset in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
The pinacol ester functionality offers several advantages over its corresponding free boronic acid. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically protects the boron atom, rendering the compound less susceptible to degradation pathways like dehydration to form boroxines and protodeboronation.[2] This enhanced stability translates to a longer shelf life, easier handling as they are generally less sensitive to air and moisture, and often cleaner reactions with higher yields in cross-coupling processes.[2]
The primary application of this building block lies in its capacity to participate in sequential palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The significant difference in reactivity between the C-I bond and the C-B bond allows for selective reaction at the iodide position, leaving the boronic ester intact for a subsequent transformation. This orthogonal reactivity is the cornerstone of its utility in constructing complex, unsymmetrical biaryl and polyaryl systems.[3]
Core Application: Sequential Suzuki-Miyaura Cross-Coupling
The synthesis of substituted biphenyls and related polyaromatic structures is a fundamental endeavor in medicinal chemistry and materials science. The Suzuki-Miyaura reaction is a powerful and versatile method for forging carbon-carbon bonds.[4][5] 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an ideal substrate for a two-step, one-pot or sequential coupling strategy to generate highly substituted frameworks.
Mechanistic Rationale
The success of the sequential coupling hinges on the differential reactivity of the C(sp²)-I and C(sp²)-B bonds in the palladium catalytic cycle. The oxidative addition of the aryl iodide to the Pd(0) catalyst is significantly faster than the transmetalation of the boronic ester. This allows for the selective formation of the first C-C bond at the position of the iodine atom.
Figure 1. Generalized workflow for sequential Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of a Terphenyl Derivative
This protocol details the synthesis of a substituted terphenyl derivative, showcasing the sequential coupling strategy.
Reaction Scheme:
(Step 1)
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + Aryl Bromide -> Intermediate Biaryl Boronic Ester
(Step 2)
Intermediate Biaryl Boronic Ester + Second Aryl Halide -> Final Terphenyl Product
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 98% | Major Chemical Supplier |
| 4-Bromotoluene | 99% | Major Chemical Supplier |
| 1-Iodo-4-nitrobenzene | 98% | Major Chemical Supplier |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 99% | Major Chemical Supplier |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, 99.5% | Major Chemical Supplier |
| 1,4-Dioxane | Anhydrous | Major Chemical Supplier |
| Toluene | Anhydrous | Major Chemical Supplier |
| Water | Degassed, Deionized | In-house |
| Round-bottom flask, condenser, magnetic stirrer | Standard laboratory glassware | Standard Laboratory Supplier |
| Argon or Nitrogen supply | High purity | Gas Supplier |
Step-by-Step Procedure
Step 1: First Suzuki-Miyaura Coupling
-
Inert Atmosphere: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum. Allow the flask to cool to room temperature under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.[6]
-
Reagent Addition: To the flask, add 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq), 4-bromotoluene (1.05 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Via cannula or syringe, add anhydrous 1,4-dioxane (to make a 0.2 M solution with respect to the starting boronic ester) and a 2 M aqueous solution of sodium carbonate (2.5 eq). The use of degassed solvents is crucial to prevent catalyst oxidation.
-
Reaction Conditions: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation (Optional): If the intermediate is to be isolated, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Second Suzuki-Miyaura Coupling (One-Pot Variation)
-
Cooling and Reagent Addition: After completion of the first coupling (as determined by in-process control), cool the reaction mixture to room temperature. To the same flask, add 1-iodo-4-nitrobenzene (1.1 eq) and an additional portion of Pd(PPh₃)₄ (0.02 eq).
-
Reaction Conditions: Re-heat the mixture to 95-100 °C and stir for another 12-16 hours. The higher temperature may be necessary to facilitate the coupling with the less reactive boronic ester.[3]
-
Final Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure terphenyl derivative.
Rationale for Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura couplings. It is a pre-catalyst that generates the active Pd(0) species in situ.[3]
-
Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step, activating the boronic ester.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.[3]
-
Temperature: The reaction temperature is a critical parameter. The initial, lower temperature favors the selective reaction of the more reactive C-I bond. A higher temperature for the second step helps to drive the coupling of the more stable boronic ester to completion.
Advanced Applications and Considerations
Synthesis of Heterocyclic Scaffolds
The utility of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extends beyond the synthesis of simple biaryls. It is a key starting material for constructing complex heterocyclic systems, which are prevalent in pharmacologically active compounds. For instance, the intermediate from the first coupling can undergo intramolecular C-H activation or other cyclization reactions to form fluorenones or other polycyclic aromatic systems.[3]
One-Pot Multi-Component Reactions
For process efficiency, one-pot procedures are highly desirable. By carefully selecting catalysts and reaction conditions, it is possible to orchestrate a sequence of reactions without isolating intermediates. For example, a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination can be performed in a single vessel by the sequential addition of reagents and adjustment of reaction parameters.
Figure 2. Conceptual workflow for a one-pot sequential coupling and amination.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the first coupling | Inactive catalyst (oxidized), insufficient degassing, impure reagents. | Use fresh catalyst, thoroughly degas solvents, ensure reagents are pure. |
| Formation of homocoupling byproducts | Presence of oxygen, reaction temperature too high. | Improve inert atmosphere technique, lower the reaction temperature. |
| Stalled second coupling reaction | Deactivation of the catalyst, insufficient temperature, steric hindrance. | Add a fresh portion of catalyst, increase the reaction temperature, screen different phosphine ligands. |
| Protodeboronation of the pinacol ester | Presence of protic sources, prolonged reaction times at high temperatures. | Ensure anhydrous conditions, monitor the reaction closely and stop when complete. |
Conclusion
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a testament to the power of strategic reagent design in modern organic synthesis. Its bifunctional nature, combined with the stability of the pinacol boronic ester, provides a reliable and versatile platform for the construction of complex organic molecules through sequential cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable building block in their synthetic endeavors, from small-scale discovery to process development.
References
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- X-Mol. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
- Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 17(3), 289-310.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate.
- Li, W. (2010). Synthesis and Application of Boronic Acid Derivatives (Master's thesis, Virginia Polytechnic Institute and State University). VTechWorks.
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- Tokyo Chemical Industry Co., Ltd. (n.d.). 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-ol.
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- Sigma-Aldrich. (n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.
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- ResearchGate. (2013). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone.
- Tago, T., et al. (2024). Step-by-step optimisation of the radiosynthesis of the brain HDAC6 radioligand [18F]FSW-100 for clinical applications. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-12.
- protocols.io. (2025). Preparation of pharmacological agents V.2.
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- PubChem. (n.d.). 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- ResearchGate. (2025). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine.
- Frontiers. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity.
- MDPI. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B.
- Chem-Impex. (n.d.). 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Sigma-Aldrich. (n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97%.
- Boron Molecular. (n.d.). 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol.
Sources
The Strategic Application of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Medicinal Chemistry
Introduction: A Bifunctional Linchpin for Complex Scaffolds
In the intricate landscape of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic tools, 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a uniquely powerful and strategic building block. Its structure, featuring an ortho-disposed iodide and a boronic acid pinacol ester, presents two differentially reactive handles for sequential, site-selective cross-coupling reactions. This bifunctionality allows for the controlled and predictable assembly of sterically demanding biaryl and heteroaryl structures, which form the core of numerous targeted therapeutics.
The true value of this reagent lies in its ability to facilitate a "one-pot" or sequential borylation/Suzuki-Miyaura cross-coupling strategy. The more reactive carbon-iodine bond can be selectively coupled first, leaving the boronic ester intact for a subsequent transformation. This approach obviates the need for multiple purification steps and significantly improves synthetic efficiency, a critical consideration in drug discovery and development. This guide provides an in-depth exploration of the applications of this versatile reagent, focusing on its role in the synthesis of cutting-edge kinase and PARP inhibitors, complete with detailed protocols and mechanistic insights.
Core Application I: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[1][2] In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a cornerstone of modern oncology. Many potent PARP inhibitors feature a complex biaryl or heteroaryl core that is essential for binding to the enzyme's active site. 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an ideal precursor for constructing these scaffolds.
The PARP Signaling Pathway in DNA Repair
The PARP enzyme, particularly PARP1, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), PARP1 binds to the damaged site and catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains serve as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process. PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs). In cells with a compromised homologous recombination (HR) repair pathway (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, leading to cell death.[1][3][4]
Synthetic Strategy: Sequential Suzuki-Miyaura Coupling
The differential reactivity of the C-I and C-B bonds in 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the cornerstone of its utility. A palladium-catalyzed Suzuki-Miyaura cross-coupling can be performed selectively at the more reactive C-I position, while the less reactive C-B bond remains available for a subsequent coupling reaction.[5] This allows for the controlled, stepwise construction of complex biaryl systems.
Protocol 1: Synthesis of a Biaryl-Carboxamide Precursor for PARP Inhibitors
This protocol outlines a representative two-step, one-pot synthesis of a key biaryl-carboxamide intermediate, a common scaffold in PARP inhibitors, using 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
3-Bromobenzamide
-
4-Chloropyridine hydrochloride
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
Step 1: First Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.), 3-bromobenzamide (1.05 equiv.), and K₂CO₃ (2.5 equiv.).
-
Add Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to achieve a 0.2 M concentration with respect to the starting boronate.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS for the consumption of the starting materials.
Step 2: Second Suzuki-Miyaura Coupling (One-Pot)
-
Cool the reaction mixture to room temperature.
-
To the same flask, add 4-chloropyridine hydrochloride (1.2 equiv.) and additional K₂CO₃ (2.0 equiv.).
-
Add a second portion of Pd(PPh₃)₄ (2 mol%).
-
Heat the reaction mixture to 100 °C and stir for another 12-16 hours. Monitor for the formation of the final product.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl-carboxamide precursor.
Causality and Optimization:
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for a wide range of Suzuki couplings. For more challenging or sterically hindered substrates, catalysts with more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) in combination with a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed palladacycle may offer improved yields.[1][6]
-
Base Selection: K₂CO₃ is a moderately strong base suitable for many Suzuki couplings. For the second, more challenging coupling involving the boronic ester, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate the transmetalation step.
-
Solvent System: The dioxane/water mixture is a common choice, providing a biphasic system where the base can activate the boronic ester at the interface.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromobenzamide | 4-Chloropyridine HCl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 -> 100 | ~60-75 | [5] |
| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85 | [7] |
| 2,6-Dichloropyridine | Heptyl pinacol boronate | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 74 | [8] |
Core Application II: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways controlling cell growth, proliferation, and survival. The biaryl scaffold is a privileged structure in many kinase inhibitors, often serving as the hinge-binding motif that anchors the inhibitor in the ATP-binding pocket of the kinase. 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is instrumental in constructing these crucial biaryl cores.
The Lyn Kinase Signaling Pathway
Lyn is a member of the Src family of non-receptor tyrosine kinases and plays a significant role in immune cell signaling, particularly in B-cells.[2][9] Its dysregulation is implicated in various hematological malignancies. Lyn kinase inhibitors can block downstream signaling pathways that promote cell proliferation and survival.
Protocol 2: One-Pot Borylation and Suzuki Coupling for a Kinase Inhibitor Scaffold
This protocol describes a one-pot borylation of a dihaloarene followed by a Suzuki coupling with a second aryl halide, a strategy that can be adapted using 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for sequential couplings.
Materials:
-
1-Bromo-3-iodobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
4-Bromoanisole
-
Pd(dppf)Cl₂
-
Potassium Acetate (KOAc)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Borylation Step: To a flame-dried Schlenk flask, add 1-bromo-3-iodobenzene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), Pd(dppf)Cl₂ (3 mol%), and KOAc (1.5 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane to achieve a 0.3 M concentration.
-
Heat the mixture to 80 °C for 8 hours. Monitor by GC-MS for the formation of the arylboronic ester.
-
Suzuki Coupling Step (One-Pot): Cool the reaction mixture to room temperature.
-
To the same flask, add 4-bromoanisole (1.0 equiv.), an aqueous solution of K₂CO₃ (3.0 equiv.), and additional Pd(dppf)Cl₂ (1 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.
Expert Insights on Sterically Hindered Couplings:
The ortho-substitution pattern of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can present steric challenges, particularly in the second coupling step.[6][7]
-
Ligand Choice is Critical: For sterically demanding couplings, bulky, electron-rich biaryl monophosphine ligands (e.g., RuPhos, BrettPhos) are often superior. They promote the reductive elimination step, which can be the rate-limiting step for hindered substrates.[10]
-
Base Strength Matters: Stronger, non-nucleophilic bases like K₃PO₄ or CsF are often necessary to facilitate the transmetalation of sterically hindered or electron-poor boronic esters.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate these reactions, often leading to higher yields and shorter reaction times, which can be crucial for complex multi-step syntheses.[11]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing reaction conditions. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (R¹-X) of the electrophile, forming a Pd(II) intermediate. This step is generally faster for iodides than for bromides or chlorides.[12]
-
Transmetalation: The organic group (R²) from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid/ester by a base to form a more nucleophilic "ate" complex. This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can re-enter the cycle.
Conclusion and Future Outlook
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is more than just a chemical reagent; it is a strategic tool for the efficient and controlled synthesis of complex biaryl molecules that are central to modern drug discovery. Its ability to undergo sequential, site-selective Suzuki-Miyaura cross-coupling reactions makes it invaluable for creating libraries of analogs for structure-activity relationship (SAR) studies and for developing scalable synthetic routes to promising drug candidates. As the demand for highly specific and potent targeted therapies continues to grow, the strategic application of such versatile building blocks will remain a critical element in the quest for new medicines.
References
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Hooper, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(39), 9265-9269. [Link]
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Ingley, E. (2012). Functions of the Lyn tyrosine kinase in health and disease. Cell Communication and Signaling, 10(1), 21. [Link]
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Pilie, P. G., et al. (2019). State-of-the-art strategies for targeting the DNA damage response in cancer. Nature Reviews Clinical Oncology, 16(2), 81-104. [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Thomas, S. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299. [Link]
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Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
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Muta, T., et al. (2023). Lyn Kinase Structure, Regulation, and Involvement in Neurodegenerative Diseases: A Mini Review. Molecules, 28(3), 1163. [Link]
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Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
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Buchwald, S. L., & Mauger, C. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1414-1426. [Link]
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Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508-7510. [Link]
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Pandarus, V., et al. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 8, 313-317. [Link]
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Ji, H., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(25), 13643-13648. [Link]
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Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
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Kamlet, A. S., et al. (2022). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ChemRxiv. [Link]
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Miller, S. J., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]
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Charette, A. B., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]
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Stanetty, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2029-2047. [Link]
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Shavaleev, F. M., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry, 21(4), 3-10. [Link]
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Al-Obeidi, F. A., et al. (2022). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega, 7(40), 35839-35854. [Link]
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Lountos, G. T., et al. (2011). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. Journal of Medicinal Chemistry, 54(21), 7549-7558. [Link]
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Akram, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4967. [Link]
- Janssen Pharmaceutica NV. (2020). Processes and intermediates for preparing a btk inhibitor. WO2020234381A1.
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Yang, Q., et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part III. Assembly of Drug Substance, Salt Formation, and Impurity Control. Organic Process Research & Development. [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of a wide array of valuable molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction's utility is underscored by its generally mild conditions and tolerance for a diverse range of functional groups.[1][2]
This guide provides a detailed experimental procedure for the Sonogashira coupling of a particularly useful building block, 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This substrate is of significant interest as the resulting products, bearing both an alkyne and a boronate ester, are versatile intermediates for further functionalization, for instance, through subsequent Suzuki cross-coupling reactions. The presence of the sterically demanding ortho-iodide and the boronate ester necessitates careful consideration of reaction parameters to achieve optimal yields and purity.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
A palladium(0) species is the active catalyst. While Pd(0) catalysts like Pd(PPh₃)₄ can be used directly, it is often more convenient to use a stable Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ to Pd(0).[1] The key steps of the catalytic cycles are as follows:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), forming a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.[3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[4]
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne. This increases the acidity of the alkyne's terminal proton.[3]
-
Deprotonation: A base, commonly an amine like triethylamine, deprotonates the alkyne to form a copper acetylide intermediate.[1][3] This species is then ready to engage in the palladium cycle.
-
The necessity of a copper co-catalyst lies in its ability to facilitate the reaction at milder temperatures by activating the alkyne.[5] However, the presence of copper can also lead to the undesirable homocoupling of the alkyne (Glaser coupling), particularly in the presence of oxygen.[5] Therefore, maintaining anaerobic conditions is crucial.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the Sonogashira coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a generic terminal alkyne. The quantities provided are for a typical laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Amount (mmol) | Equivalents |
| 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 458649-62-2 | 330.02 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | 701.90 | 0.02 | 0.02 |
| CuI (Copper(I) iodide) | 7681-65-4 | 190.45 | 0.04 | 0.04 |
| PPh₃ (Triphenylphosphine) | 603-35-0 | 262.29 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~5 mL | - |
| Anhydrous Toluene | 108-88-3 | 92.14 | ~5 mL | - |
Rationale for Reagent Selection:
-
Palladium Precatalyst: Pd(PPh₃)₂Cl₂ is chosen for its air stability and ease of handling compared to Pd(PPh₃)₄.[3] It is reliably reduced in situ to the active Pd(0) species.
-
Copper(I) Iodide: CuI is the most common and effective co-catalyst for activating the terminal alkyne.[1]
-
Additional Ligand: A small excess of triphenylphosphine (PPh₃) is added to stabilize the Pd(0) species, preventing the formation of palladium black (inactive palladium precipitate), which can be a problem in some Sonogashira reactions.[6]
-
Base: Triethylamine serves a dual purpose: it acts as the base to deprotonate the alkyne and as a solvent or co-solvent.[1][7] Its boiling point is also suitable for moderate heating if required.
-
Solvent System: A mixture of THF and toluene provides good solubility for both the polar and nonpolar reactants and catalysts. Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and unwanted side reactions.[8]
Reaction Setup and Procedure
Step-by-Step Protocol:
-
Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.04 mmol).
-
Fit the flask with a rubber septum and a condenser connected to a nitrogen or argon gas line with a bubbler outlet.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed. This is a critical step to prevent Glaser coupling and catalyst decomposition.[1]
-
-
Addition of Solvents and Reagents:
-
Through the septum, add anhydrous THF (~5 mL) and anhydrous toluene (~5 mL) via a degassed syringe.
-
Add triethylamine (3.0 mmol) via a degassed syringe.
-
Finally, add the terminal alkyne (1.2 mmol) dropwise at room temperature while stirring.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is sluggish at room temperature, it can be gently heated to 40-50°C.[7] The ortho-substituent on the aryl iodide may require mild heating to overcome steric hindrance.
-
-
Workup:
-
Once the reaction is complete (typically indicated by the disappearance of the starting aryl iodide), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (~10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing; low temperature. | Ensure rigorous anaerobic conditions. Use a freshly opened bottle of catalyst or a more active pre-catalyst. Gently heat the reaction to 50°C.[7] |
| Formation of Byproducts | Glaser homocoupling of the alkyne. | Improve degassing of solvents and reagents. Ensure a positive pressure of inert gas is maintained throughout the reaction.[5] |
| Palladium Black Formation | Decomposition of the Pd(0) catalyst. | Add a slight excess of phosphine ligand (e.g., PPh₃) to stabilize the catalyst.[6] |
| Difficult Purification | Co-elution of product with residual ligands or byproducts. | A thorough aqueous workup can help remove some impurities. Optimize the solvent system for column chromatography. |
Conclusion
The Sonogashira coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly effective method for synthesizing bifunctional molecules that are primed for further synthetic transformations. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly the exclusion of oxygen and the choice of catalyst system, researchers can reliably achieve high yields of the desired products. This protocol provides a robust starting point for scientists and drug development professionals looking to leverage this powerful cross-coupling reaction in their synthetic endeavors.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Serafin, K., & Deredas, D. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 296–304. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Shaikh, A. A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4553–4571. [Link]
-
Boruah, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 447. [Link]
-
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-
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Application Notes and Protocols: High-Yield Synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, an arylboronic acid pinacol ester, is a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The strategic placement of the iodo and boronate ester functionalities on adjacent carbons of the phenyl ring makes this reagent a versatile precursor for the synthesis of complex, sterically hindered biaryl compounds and other intricate molecular architectures.
This document provides a comprehensive guide to the high-yield synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will delve into the mechanistic underpinnings of the reaction, present a detailed, optimized protocol, and discuss critical parameters that influence reaction efficiency and product purity.
Reaction Mechanism: The Miyaura Borylation
The synthesis of arylboronic esters from aryl halides is most commonly achieved through the Miyaura borylation reaction.[4][5][6] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.
The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (2-iodoaniline in many accessible syntheses, which is then further functionalized) to form a palladium(II) intermediate.
-
Transmetalation: The palladium(II) complex undergoes transmetalation with the diboron reagent. The base plays a crucial role in this step, activating the diboron species and facilitating the transfer of a boryl group to the palladium center.[4][5]
-
Reductive Elimination: The resulting palladium(II) intermediate, now bearing both the aryl and boryl groups, undergoes reductive elimination to furnish the desired arylboronic ester and regenerate the palladium(0) catalyst, thus completing the cycle.
The choice of catalyst, ligand, base, and solvent is paramount to achieving high yields and minimizing side reactions. For sterically hindered substrates like 2-iodo-substituted phenyls, careful optimization of these parameters is essential.[7]
Optimized Experimental Protocol
This protocol details a robust method for the synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, adapted from established methodologies for Miyaura borylation of aryl halides.[8][9]
Materials and Reagents
-
2-Iodoaniline
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Hexane, technical grade
-
Ethyl acetate, technical grade
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in anhydrous 1,4-dioxane. Stir for 10-15 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add additional anhydrous 1,4-dioxane to achieve a final reaction concentration of approximately 0.5 M with respect to the 2-iodoaniline.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Wash the celite pad with additional toluene.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) is typically effective.
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white to off-white solid.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Key Reaction Parameters for High Yield
The following table summarizes the critical parameters and their impact on the reaction yield and purity.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Palladium Source | Pd(OAc)₂ or PdCl₂(dppf) | Pd(OAc)₂ is a cost-effective and reliable precursor. PdCl₂(dppf) is also highly effective but may be more expensive. The choice can influence reaction kinetics and catalyst stability.[5] |
| Ligand | PPh₃, SPhos, or other bulky phosphine ligands | Triphenylphosphine is a standard, effective ligand. For more challenging or sterically hindered substrates, more electron-rich and bulky ligands like SPhos can improve catalytic activity and yield.[9] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | B₂pin₂ is the standard reagent, offering good stability and reactivity. Pinacolborane (HBpin) can also be used, but may require different reaction conditions and can sometimes lead to hydrodehalogenation side products.[4][8] |
| Base | Anhydrous KOAc | A mild base like KOAc is crucial to activate the diboron reagent without promoting significant side reactions like the competing Suzuki coupling of the product.[4][5] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | These aprotic solvents are effective for Miyaura borylation. The absence of water is critical to prevent hydrolysis of the boronic ester product. |
| Temperature | 80-90 °C | This temperature range provides a good balance between reaction rate and catalyst stability. Higher temperatures may lead to catalyst decomposition and side product formation. |
| Inert Atmosphere | Argon or Nitrogen | Essential to prevent oxidation of the palladium(0) catalyst and degradation of the phosphine ligands. |
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider adding a fresh portion of the catalyst. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and hydrolyze the product.
-
Side Product Formation: The primary side product is often the result of protodeborylation, where the C-B bond is cleaved. This can be minimized by using a mild base and ensuring a strictly anhydrous environment. Hydrodehalogenation (replacement of iodine with hydrogen) can also occur, particularly if using pinacolborane.[4]
-
Purification Challenges: The product can be sensitive to hydrolysis on silica gel. It is advisable to use a non-polar eluent system and perform the chromatography relatively quickly. In some cases, crystallization may be a viable alternative to chromatography.
Conclusion
The Miyaura borylation provides an efficient and high-yielding route to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, and by maintaining anhydrous and inert conditions, researchers can reliably synthesize this valuable building block for a wide range of applications in organic chemistry and drug discovery.
References
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Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Organic Chemistry Portal. [Link]
-
Deng, C., et al. (2017). Neopentylglycolborylation of ortho-Substituted Aryl Halides Catalyzed by NiCl2-Based Mixed-Ligand Systems. The Journal of Organic Chemistry, 82(11), 5647–5658. [Link]
-
Kubota, K., & Ito, H. (2015). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 11, 2686–2692. [Link]
-
Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]
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Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Westcott, S. A., et al. (2009). Metal catalyzed borylation of 2-iodoaniline with pinacolborane. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki–Miyaura cross‐coupling reaction condition.... [Link]
-
Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Newman, S. G., et al. (2018). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 20(22), 7125–7129. [Link]
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Matteson, D. S. (2009). boronic esters. Organic Syntheses. [Link]
-
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]
-
Wikipedia. (n.d.). Miyaura borylation. [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... [Link]
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VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. [Link]
-
Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]
-
PubChem. (n.d.). 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
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Application Notes & Protocols: The Strategic Use of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This bifunctional reagent, possessing both an electrophilic aryl iodide and a nucleophilic boronic ester, is a uniquely versatile building block for constructing complex molecular architectures. We will delve into its primary utility in palladium-catalyzed cross-coupling reactions, explore its role in synthesizing key pharmaceutical scaffolds such as carbazoles and the core of Poly(ADP-ribose) Polymerase (PARP) inhibitors, and provide detailed, field-proven protocols to ensure reproducible success in the laboratory.
Introduction: A Uniquely Bifunctional Reagent
In the landscape of pharmaceutical synthesis, efficiency and molecular complexity are paramount. The development of active pharmaceutical ingredients (APIs) often relies on the construction of intricate biaryl and heterocyclic systems.[1][2][3][4][5] 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a powerful reagent that serves as a linchpin in this endeavor. Its structure is deceptively simple, yet it harbors a powerful duality: an aryl iodide, a classic electrophile for oxidative addition to a palladium catalyst, and a boronic acid pinacol ester, a mild and stable nucleophile for transmetalation.[6]
This ortho-substitution pattern enables chemists to perform sequential or domino cross-coupling reactions, providing a streamlined pathway to molecules that would otherwise require lengthy, multi-step syntheses. Its primary application lies within the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning transformation that has become one of the most robust and widely used methods for C-C bond formation in organic synthesis.[7][8][9] The stability and ease of handling of the pinacol boronic ester, compared to the corresponding boronic acid, make it particularly suitable for a wide range of reaction conditions and tolerant of diverse functional groups.[8][10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[7] 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can participate in this reaction in two distinct ways, highlighting its versatility.
-
As the Boron Nucleophile: The boronic ester moiety reacts with an aryl or heteroaryl halide/triflate to form a biaryl product. The iodide remains available for a subsequent transformation.
-
As the Halide Electrophile: The aryl iodide moiety reacts with a different boronic acid or ester. This is particularly useful when the desired coupling partner is only available as a boronic acid derivative.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key stages.[7][8][9] A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[7][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Application in Key Pharmaceutical Scaffolds
Synthesis of Carbazole Derivatives
The carbazole nucleus is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its electronic properties and rigid structure. 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an excellent precursor for constructing carbazoles via an intramolecular Suzuki-Miyaura coupling strategy. The general workflow involves an initial N-arylation followed by a palladium-catalyzed ring closure.
Figure 2: Workflow for carbazole synthesis.
Precursor to Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors represent a major breakthrough in cancer therapy, particularly for cancers with deficiencies in DNA repair pathways.[12] Many PARP inhibitors, such as Olaparib, feature complex heterocyclic cores constructed via cross-coupling reactions.[13][14][15] The subject reagent can be used to synthesize the biaryl carboxamide backbone common to many of these drugs. For instance, coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable heterocyclic halide, followed by functional group manipulation and amidation, provides a convergent route to these valuable therapeutic agents.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and organic solvents are hazardous and should be handled with care.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical cross-coupling reaction using 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boronic ester source.
Materials & Equipment:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), the aryl halide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Add degassed toluene and water (typically in a 10:1 ratio) to the flask via syringe. The reaction mixture should be heterogeneous. Causality Note: A small amount of water is often beneficial for the Suzuki-Miyaura reaction, aiding in the dissolution of the base and facilitating the catalytic cycle.[8]
-
Reaction Execution: Stir the mixture vigorously and heat to 90-100 °C. The optimal temperature may vary depending on the reactivity of the halide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95% | [16] |
| Aryl Chloride | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 110 | 70-90% | [11] |
| Aryl Iodide | Na₂PdCl₄ / sSPhos | K₂CO₃ | ACN/H₂O | 37 | 80-98% | [17][18] |
| Aryl Triflate | Pd(OAc)₂ / PCy₃ | CsF | THF | 60 | 80-95% | [11] |
Concluding Remarks
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cornerstone reagent for synthetic chemists in the pharmaceutical industry. Its bifunctional nature provides a strategic advantage, enabling the rapid and efficient construction of complex molecular frameworks. By mastering its application in Suzuki-Miyaura cross-coupling reactions, researchers can significantly shorten synthetic routes, facilitate analog synthesis for structure-activity relationship (SAR) studies, and ultimately accelerate the drug discovery and development pipeline. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful implementation of this versatile building block in your research endeavors.
References
-
Singh, U., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Singh, U., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Barder, T. E., et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wang, L., et al. (2014). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wang, L., et al. (2014). Synthesis, [¹⁸F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PubMed. Available at: [Link]
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Poly (ADP-ribose) polymerase inhibition by synthesized compounds 11.... Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Washington University School of Medicine. (2014). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Available at: [Link]
-
Inno-chem. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Semantic Scholar. Available at: [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 3. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
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- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, [¹⁸F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 18. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Chemoselectivity: A Guide to the Buchwald-Hartwig Amination of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern synthetic chemistry, the quest for efficiency and molecular complexity drives the development of novel methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide delves into the specific application of this powerful reaction to a highly versatile bifunctional substrate: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
This unique molecule, possessing both an aryl iodide and a boronic ester, presents a compelling opportunity for synthetic chemists. The differential reactivity of these two functional groups under palladium catalysis allows for a chemoselective amination at the carbon-iodine bond, preserving the boronic ester for subsequent transformations, most notably the Suzuki-Miyaura cross-coupling. This orthogonal reactivity opens the door to streamlined, one-pot, or sequential reaction sequences, enabling the rapid construction of complex molecular architectures from a single, strategic starting material.[3][4][5]
This application note provides an in-depth exploration of the mechanistic underpinnings, key experimental parameters, and detailed protocols for the successful Buchwald-Hartwig amination of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to leverage this powerful synthetic tool.
Mechanism and the Key to Chemoselectivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding this cycle is paramount to controlling the chemoselective amination of our bifunctional substrate.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of the aryl iodide. This is generally the rate-determining step and occurs preferentially at the more reactive C-I bond compared to the C-B bond of the boronic ester.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the newly formed C-N bond, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Achieving Chemoselectivity:
The success of this reaction hinges on selectively triggering the Buchwald-Hartwig amination at the aryl iodide moiety while leaving the pinacol boronate ester untouched. This is achieved by carefully selecting the reaction conditions:
-
Catalyst and Ligand Choice: The choice of the palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, RuPhos, and their derivatives, are often employed.[8] These ligands promote the oxidative addition to the aryl iodide and facilitate the reductive elimination step, while generally being less reactive towards the C-B bond under amination conditions.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1] Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) may also be effective, particularly with more reactive amines, and can sometimes offer better functional group tolerance, minimizing the risk of boronic ester hydrolysis or other side reactions.[8][9]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent protodeboronation of the starting material and product.[10]
-
Temperature: The reaction is typically conducted at elevated temperatures, often between 80-110 °C, to ensure a reasonable reaction rate.[11]
By carefully tuning these parameters, the Buchwald-Hartwig amination can proceed with high chemoselectivity, providing the desired N-aryl-2-(pinacolboranyl)aniline derivatives in good to excellent yields.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Optimization may be necessary for specific amine coupling partners.
General Procedure for Amination with Primary and Secondary Amines
This protocol is a starting point for the coupling of a variety of primary and secondary aliphatic and aromatic amines.
Materials:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Figure 2: General Experimental Workflow.
Exemplary Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various amines.
| Amine Coupling Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOt-Bu (1.5) | Toluene | 100 | 12 | >95 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 85-95 |
| Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2.5) | LiHMDS (1.8) | Toluene | 90 | 16 | 80-90 |
| n-Butylamine | G3-XPhos (2) | - | Cs₂CO₃ (2.0) | THF | 80 | 24 | 75-85 |
| Diethylamine | Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOt-Bu (2.0) | Dioxane | 100 | 12 | 88-98 |
Note: Yields are approximate and may vary based on specific reaction conditions and purification methods. The data presented is a synthesis of typical conditions found in the literature for similar substrates.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or ligand | - Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled and degassed solvents.- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LiHMDS, K₃PO₄). |
| Protodeboronation | - Presence of water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents and reagents. Ensure the inert gas stream is dry.- Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
| Formation of Suzuki Byproducts | - Catalyst system promotes Suzuki coupling- Presence of water can hydrolyze the boronic ester to the boronic acid, which may be more prone to Suzuki coupling. | - Use ligands known to favor C-N bond formation (e.g., specific Buchwald ligands).- Maintain strictly anhydrous conditions. |
| Incomplete Reaction with Hindered Amines | - Steric hindrance slows down the reaction | - Increase catalyst and ligand loading.- Use a more sterically demanding and electron-rich ligand (e.g., tBuXPhos).- Increase the reaction temperature and/or time. |
Application in Sequential Reactions: A Gateway to Molecular Diversity
The true power of the amination product, an N-substituted 2-(pinacolboranyl)aniline, lies in its potential for further functionalization. The preserved boronic ester is a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl or vinyl groups. This two-step sequence provides a highly efficient route to complex, non-symmetrical biaryl amines and other valuable scaffolds.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support resource for researchers utilizing 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address common challenges and provide robust solutions based on established mechanistic principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the reaction setup and execution.
Q1: My reaction is sluggish or shows no conversion. What are the primary factors to check?
A: Low or no conversion in a Suzuki-Miyaura coupling is typically traced back to one of four key components: the catalyst, the base, the solvent, or the reaction temperature.
-
Catalyst Inactivity: The Palladium(0) species is the active catalyst. Ensure your palladium source (e.g., Pd(PPh₃)₄) has not degraded from prolonged storage. For sterically hindered substrates like this ortho-iodophenyl boronic ester, a simple catalyst may be insufficient. Consider using more robust, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) with a palladium source like Pd(OAc)₂ or a pre-formed pre-catalyst.
-
Improper Base Selection: The base is not merely a proton scavenger; its primary role is to activate the boronic ester to form a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[1] If you are using a weak base like K₂CO₃ with poor solubility, the reaction may stall. Switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ is often effective.[2]
-
Solvent System: The solvent must be appropriate for dissolving all reactants and stabilizing the catalytic species. A mixture of an organic solvent (like 1,4-dioxane, Toluene, or DMF) with water is common, as water helps dissolve the inorganic base.[3] Crucially, the solvent must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Insufficient Temperature: While some modern catalysts work at room temperature, the ortho-substitution on your aryl iodide introduces steric hindrance.[4] This can slow down the reductive elimination step. Increasing the reaction temperature to 80–100 °C is a standard practice to overcome this energy barrier.[2]
Q2: I'm observing a significant side product corresponding to the dimer of my starting boronic ester. What is this and how can I minimize it?
A: This side product is the result of an oxidative homocoupling of your boronic ester. This is a well-known side reaction in Suzuki-Miyaura couplings and can become dominant under certain conditions.[5] It is often palladium-catalyzed and promoted by the presence of oxygen.
To minimize homocoupling:
-
Rigorous Inert Atmosphere: Ensure your reaction vessel and solvents are thoroughly purged of oxygen by sparging with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.
-
Stoichiometry Control: Use a slight excess (1.1–1.2 equivalents) of the aryl halide coupling partner relative to the boronic ester. This ensures the catalytic cycle favors the cross-coupling pathway.
-
Controlled Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes favor side reactions. Use the lowest effective catalyst loading (typically 1-5 mol%).
Q3: My starting material, 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, appears to be degrading during the reaction. What is causing this?
A: This is likely due to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, converting your valuable boronic ester into iodobenzene. Pinacol boronic esters are generally more stable than their corresponding boronic acids, but they are still susceptible to hydrolysis, especially under harsh basic or acidic conditions.[6]
To prevent protodeboronation:
-
Base Choice: While a base is necessary, an excessively strong base in a very aqueous environment can accelerate this side reaction. If protodeboronation is severe, consider using a less nucleophilic base like K₃PO₄ or powdered KF.[1]
-
Anhydrous Conditions: If your coupling partner and conditions permit, running the reaction under anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be very effective.[7]
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
Part 2: In-Depth Troubleshooting Guide
For more persistent issues, this guide provides a structured approach to problem-solving.
| Problem | Potential Cause | Scientific Rationale & Recommended Solution |
| Low to No Product Yield | 1. Inefficient Catalyst System | The ortho-iodide and the bulky pinacol ester create significant steric hindrance around the reaction center. The standard Pd(PPh₃)₄ catalyst may be too small and its ligands may not be electron-rich enough to promote the difficult oxidative addition and reductive elimination steps efficiently.[4] Solution: • Switch to Buchwald Ligands: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) with a palladium source like Pd(OAc)₂ or use a commercially available pre-catalyst (e.g., XPhos-Pd-G3). These ligands stabilize the monoligated Pd(0) species, which is often the true active catalyst, and accelerate the rate-limiting steps.[8] |
| 2. Suboptimal Base/Solvent Combination | The activation of the boronic ester requires the formation of a boronate species [R-B(pin)OR']⁻. The efficiency of this step depends on the base's strength, solubility, and the solvent's ability to mediate the reaction.[9] A poorly soluble base in a non-polar solvent will result in a slow reaction. Solution: • Screen Bases: Test a range of bases. K₃PO₄ is an excellent starting point as it has good solubility in mixed aqueous solvents. For very challenging couplings, Cs₂CO₃ is often superior due to its higher solubility and the positive effect of the cesium cation. • Optimize Solvent Ratio: A common solvent system is 1,4-dioxane/water or Toluene/water (e.g., 4:1 or 5:1 v/v).[2] Ensure the ratio is sufficient to dissolve all organic components while allowing the base to function. The solvent mixture must be rigorously degassed. | |
| Significant Side Product Formation | 1. Protodeboronation | The C(sp²)-B bond is susceptible to cleavage by protons. In aqueous basic media, the boronic ester can hydrolyze to the corresponding boronic acid, which is often more prone to protodeboronation.[6] Solution: • Use a Milder Base: If the reaction allows, switch to a less harsh base like K₂CO₃ or KF.[1] • Minimize Water: Use the minimum amount of water necessary to solubilize the base, or explore anhydrous conditions if feasible. • Increase Reactant Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling over the unimolecular decomposition pathway. |
| 2. Homocoupling of Aryl Halide Partner | If your aryl halide partner is particularly electron-rich, it can undergo homocoupling (reductive coupling) to form a biaryl dimer. This is less common than boronic ester homocoupling but can occur. Solution: • Ligand Choice: Some ligands are more prone to promoting reductive side reactions. Screening different phosphine ligands can identify a system that selectively promotes the desired cross-coupling. • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce this side reaction. | |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Deactivation | The active Pd(0) catalyst can aggregate into inactive palladium black, especially at high temperatures or if ligand dissociation occurs.[10] This is often visible as a black precipitate. Solution: • Use a More Stable Ligand: Bulky phosphine ligands, as mentioned above, form more stable complexes with palladium, reducing the likelihood of aggregation.[11] • Lower Temperature/Longer Time: If you suspect thermal decomposition, try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period. |
| 2. Product Inhibition | In some cases, the biaryl product can coordinate to the palladium center, acting as an inhibitor and slowing down the catalytic cycle. Solution: • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be sufficient to overcome the inhibition and push the reaction to completion. |
Visual Troubleshooting Workflow
The following diagram outlines a logical sequence for troubleshooting a failing reaction.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 4: Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a generic aryl bromide.
Reagents & Equipment:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.2 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3) (2 mol%)
-
Base (e.g., K₃PO₄) (2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 5:1 ratio)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the aryl halide, the base, and the palladium catalyst.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe. The mixture should be a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Look for the disappearance of the limiting starting material (the boronic ester). A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Solvent Degassing
Properly deoxygenated solvents are critical for success.
-
Sparge Method (Most Common): Place the solvent in a flask with a gas inlet tube that reaches below the solvent surface and a gas outlet. Bubble a steady stream of inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.
-
Freeze-Pump-Thaw Method (Most Rigorous): a. Place the solvent in a robust Schlenk flask and freeze it using liquid nitrogen. b. Once frozen, apply a high vacuum for several minutes to remove gases above the solid solvent. c. Close the flask to the vacuum and allow the solvent to thaw completely. You may see gas bubbles released. d. Repeat this cycle three times for maximum effectiveness.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Rossi, S., & Gevorgyan, V. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 375(2), 33. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Uchida, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Richardson, A. D., & Haley, M. M. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2299–2302. [Link]
-
Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Lim, S. J., et al. (2019). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(22), 16195–16202. [Link]
-
National Center for Biotechnology Information. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PubMed Central. [Link]
-
Guram, A. S., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
-
Viciano, M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Kim, J., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Omoregie, H. O., & Nworie, F. S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Raza, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki—Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ChemInform. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 11. Sci-Hub. Catalysts for Suzuki—Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. / ChemInform, 2005 [sci-hub.box]
Technical Support Center: Troubleshooting Side Reactions of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Catalysis
Welcome to the technical support center for 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals utilizing this versatile ortho-substituted arylboronic ester in catalytic cross-coupling reactions. Our goal is to provide in-depth, field-proven insights to help you anticipate and resolve common side reactions, ensuring the success and efficiency of your experiments.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively. We will explore the primary challenges associated with this reagent—namely protodeboronation, homocoupling, and catalyst deactivation—and offer robust solutions grounded in mechanistic understanding.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: My reaction is showing low or no conversion of starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion when using 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a Suzuki-Miyaura coupling is typically traced back to two main factors: insufficient catalyst activity or steric hindrance impeding the reaction.
-
Causality—Catalyst Activity: The active catalyst in most Suzuki couplings is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to enter the catalytic cycle.[1] Furthermore, the catalyst system can be deactivated by oxygen.[1]
-
Causality—Steric Hindrance: The ortho-iodo substituent, combined with the bulky pinacolborane group, creates significant steric congestion around the reaction center. This can dramatically slow down crucial steps of the catalytic cycle, particularly transmetalation (transfer of the aryl group from boron to palladium) and the final reductive elimination step that forms the product.[1][2]
Troubleshooting Steps & Solutions:
-
Enhance Catalyst Performance:
-
Use Bulky, Electron-Rich Ligands: These are essential for accelerating the catalytic cycle with sterically demanding substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote both oxidative addition and reductive elimination.[1]
-
Employ Modern Precatalysts: Consider using air- and moisture-stable Pd(II) precatalysts (e.g., G3 or G4 palladacycles) that rapidly generate the active Pd(0) species under reaction conditions.[1] Using pre-formed and isolated Pd(I) bromide dimers has also shown superior activity compared to catalysts generated in situ.[3]
-
-
Overcome Steric Barriers:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates. Reactions are often run between 80–110 °C.[1]
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for an extended period (e.g., 12–24 hours) if the conversion is slow.
-
-
Ensure an Inert Environment:
-
Oxygen can oxidize the active Pd(0) catalyst and lead to unwanted side reactions.[1] Thoroughly degas your solvent(s) (e.g., by sparging with argon for 20-30 minutes) and run the reaction under a strict inert atmosphere of argon or nitrogen.
-
Q2: I'm observing a significant amount of iodobenzene as a byproduct. What is this side reaction, and how can I prevent it?
A2: The formation of iodobenzene indicates that protodeboronation is occurring. This is a common and problematic side reaction where the C–B bond is cleaved and replaced by a C–H bond, consuming your starting material.
-
Causality—Mechanism of Protodeboronation: This reaction is typically mediated by the base and a proton source, which is most often water.[1] While boronic esters are generally considered more stable than their corresponding boronic acids, they are still susceptible to this process, especially under basic, aqueous conditions.[4][5] Kinetic studies have shown that esterification does not inherently guarantee stability and that hydrolysis of the ester to the more reactive boronic acid can be a key part of the overall protodeboronation pathway.[6][7] The reaction is fastest at high pH through the formation of a more reactive arylboronate anion.[4]
Troubleshooting Steps & Solutions:
| Strategy | Action | Rationale |
| Modify Basic Conditions | Switch from strong bases (e.g., NaOH) to milder, less nucleophilic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Strong bases in aqueous media significantly accelerate the rate of protodeboronation. Milder bases can still facilitate transmetalation without excessively promoting the side reaction.[4] |
| Implement Anhydrous Conditions | Use anhydrous solvents (e.g., dioxane, toluene, THF) and ensure all reagents, including the base, are dry. | Water is the primary proton source for this side reaction. Removing it from the system can dramatically suppress protodeboronation.[1] |
| Control Reagent Stoichiometry | Use a slight excess (1.1–1.2 equivalents) of the boronic ester to compensate for minor losses, but avoid a large excess which can lead to other issues. | This is a practical measure to drive the reaction to completion if minor protodeboronation is unavoidable. |
| Adjust Reaction Temperature | Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. | Protodeboronation, like most reactions, is temperature-dependent. Lowering the temperature can reduce its rate relative to the desired coupling. |
Q3: My desired product is contaminated with a biaryl byproduct from the homocoupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. How do I stop this?
A3: The formation of a symmetrical biaryl from two molecules of your boronic ester is known as homocoupling . This side reaction consumes your starting material and complicates purification.
-
Causality—Mechanism of Homocoupling: This side reaction is primarily driven by the presence of oxygen.[1] Oxygen can either re-oxidize the Pd(0) catalyst prematurely or participate in a separate catalytic cycle that leads to the oxidative coupling of two boronic ester molecules.
Troubleshooting Steps & Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.
-
Degas Solvents: Use a robust degassing method such as freeze-pump-thaw (3 cycles) or sparging with argon for at least 30 minutes.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of high-purity argon or nitrogen. Use Schlenk techniques or a glovebox for the most sensitive reactions.[1]
-
-
Optimize Catalyst Loading: While counterintuitive, sometimes a very high catalyst loading in a fast reaction can promote side reactions. Start with a standard loading (e.g., 1-2 mol % Pd) and adjust as needed based on reaction profiling.[8]
-
Check Reagent Purity: Ensure your boronic ester is pure. Impurities from its synthesis could potentially initiate or catalyze homocoupling.
Q4: My reaction starts but then stalls, and the mixture turns black. What has gone wrong?
A4: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black .[9] This is catalytically inactive, aggregated palladium metal, and its formation effectively stops the reaction.
-
Causality—Catalyst Decomposition: This occurs when the palladium center loses its stabilizing ligands. The resulting "naked" palladium atoms rapidly aggregate and precipitate. This can be caused by:
-
Ligand Degradation: Phosphine ligands, especially at high temperatures, can be susceptible to degradation.
-
Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and prone to aggregation.
-
High Temperatures: Excessive heat can accelerate both ligand degradation and palladium aggregation.
-
Troubleshooting Steps & Solutions:
-
Use Robust Ligand Systems: Employ bulky, sterically demanding biarylphosphine ligands (e.g., XPhos, SPhos) which form more stable complexes with palladium and are more resistant to decomposition.[1]
-
Maintain Proper Stoichiometry: Ensure the correct ligand-to-palladium ratio as specified by the catalyst system. For catalysts generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand, a common ratio is 1:2 (Pd:Ligand).
-
Moderate Reaction Temperature: While heat is needed to overcome steric hindrance, avoid excessive temperatures (>120 °C) unless necessary. Find the optimal balance where the desired reaction proceeds efficiently without significant catalyst death.
-
Consider a Different Precatalyst: Modern palladacycle precatalysts are often more robust and may offer greater stability under challenging conditions.[3]
Visual Guides: Mechanisms and Workflows
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for a Failed Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of products derived from reactions involving 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This unique bifunctional reagent, possessing both an aryl iodide and a boronate ester, is a cornerstone in sequential and iterative cross-coupling strategies, enabling the synthesis of complex poly-aromatic systems such as terphenyls and triphenylenes. However, the very nature of these reactions can lead to complex product mixtures, making purification a significant challenge. This guide is designed to provide practical, field-proven insights to navigate these purification hurdles effectively.
Table of Contents
-
Understanding the Purification Challenge
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Key Purification Protocols
-
Protocol 1: Aqueous Work-up for Removal of Boronic Acid Byproducts
-
Protocol 2: Flash Column Chromatography for Separation of Biaryl and Terphenyl Derivatives
-
Protocol 3: Recrystallization for Final Product Polishing
-
Protocol 4: Palladium Scavenging Techniques
-
-
References
Understanding the Purification Challenge
Reactions utilizing 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, predominantly sequential Suzuki-Miyaura couplings, can generate a variety of species that complicate purification. The primary challenge lies in separating the desired product from unreacted starting materials, partially reacted intermediates, homocoupled byproducts, and catalyst residues. The structural similarity between these compounds often leads to co-elution in chromatography and difficulty in selective crystallization.
A typical reaction to form an unsymmetrical terphenyl is illustrative:
-
Step 1: Suzuki coupling at the C-I bond.
-
Step 2: Suzuki coupling at the C-B(pin) bond.
This sequential approach can lead to a mixture of the starting material, the mono-arylated intermediate, the desired di-arylated product, and homocoupled side products from both coupling partners.
Frequently Asked Questions (FAQs)
Q1: My primary impurity is the unreacted 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. How can I remove it?
A1: The unreacted starting material can be challenging to separate from the mono-arylated product due to similar polarities.
-
Chromatography: A shallow gradient in your column chromatography can improve separation. Consider using a less polar solvent system to increase the retention time of both compounds and achieve better resolution.
-
Derivatization: If chromatography fails, consider converting the boronate ester functionality of the unreacted starting material and the mono-arylated intermediate into a more polar boronic acid by treating the crude mixture with an aqueous acid. This can facilitate separation through liquid-liquid extraction or chromatography.[1]
Q2: I am observing significant amounts of homocoupled byproducts from my boronic acid coupling partner. How can I minimize this and purify my desired product?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or an excess of palladium catalyst.[2]
-
Reaction Optimization: Ensure your reaction is performed under a strict inert atmosphere and use the minimum effective concentration of your palladium catalyst.
-
Purification: Homocoupled biaryls are often less polar than the desired terphenyl product. Flash column chromatography with a carefully selected solvent system can effectively separate these impurities. Recrystallization can also be an effective method for removing homocoupled byproducts, as they may have different solubility profiles.[3][4][5]
Q3: How can I effectively remove residual palladium from my final product?
A3: Residual palladium can be detrimental to downstream applications, particularly in drug development.
-
Filtration: After the reaction, filtering the mixture through a pad of Celite® can remove a significant portion of the precipitated palladium catalyst.
-
Aqueous Wash: A standard aqueous work-up can help remove some palladium salts.
-
Scavengers: For near-complete removal, specialized palladium scavengers with thiol or amine functionalities can be employed. These can be silica-supported for easy filtration.
Q4: My product is streaking on the silica gel column. What can I do to improve the chromatography?
A4: Streaking is often caused by the interaction of polar functional groups, such as boronic acids or amines, with the acidic silica gel.
-
Solvent Modifiers: Adding a small amount of a polar solvent like methanol or a modifier such as triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can improve peak shape.
-
Stationary Phase Modification: Using neutral alumina or boric acid-impregnated silica gel can reduce the acidity of the stationary phase and minimize unwanted interactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Starting Material | Similar polarity of the desired product and the mono-arylated intermediate or unreacted starting material. | - Optimize column chromatography with a shallow gradient and a less polar eluent system. - Consider derivatizing the boronate ester to a more polar boronic acid to alter its chromatographic behavior. |
| Persistent Boronic Acid Impurities | Incomplete reaction or use of excess boronic acid. Hydrolysis of boronate esters during work-up or chromatography. | - Perform a basic aqueous wash (e.g., with 1M NaOH) to extract the acidic boronic acid into the aqueous phase.[1] - Use boric acid-treated silica gel to minimize on-column hydrolysis of boronate esters. |
| Product Decomposition on Silica Gel | The acidic nature of silica gel can degrade sensitive functional groups. | - Use a less acidic stationary phase like neutral alumina. - Perform flash chromatography quickly to minimize contact time. - Deactivate the silica gel with a small amount of triethylamine in your slurry. |
| Difficulty in Achieving High Purity by Chromatography Alone | Presence of structurally very similar isomers or byproducts. | - Employ recrystallization as a final purification step. A two-solvent system (one in which the compound is soluble when hot, and another in which it is insoluble) is often effective.[3][4][5] |
| Black/Colloidal Palladium in Organic Layer | Inefficient removal of the palladium catalyst. | - Filter the crude reaction mixture through a pad of Celite® before aqueous work-up. - Use a dedicated palladium scavenger resin. |
Key Purification Protocols
Protocol 1: Aqueous Work-up for Removal of Boronic Acid Byproducts
This protocol is designed to remove unreacted boronic acids and other water-soluble impurities.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M aqueous NaOH solution (to remove acidic boronic acid species).
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in phase separation and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography for Separation of Biaryl and Terphenyl Derivatives
This is a general guideline; the specific solvent system must be optimized for your particular product mixture.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Diagram of a General Purification Workflow:
Caption: General purification workflow for products from 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reactions.
Protocol 3: Recrystallization for Final Product Polishing
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[3][4][5]
-
Solvent Selection: Choose a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for biaryl compounds include hexanes, ethyl acetate, methanol, and mixtures thereof.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 4: Palladium Scavenging Techniques
For applications requiring very low palladium levels, scavenging is recommended.
-
After the initial work-up, dissolve the crude product in a suitable organic solvent.
-
Add a commercially available palladium scavenger (e.g., silica-supported thiol or amine). The amount will depend on the scavenger's capacity and the estimated amount of residual palladium.
-
Stir the mixture at room temperature for several hours or as recommended by the manufacturer.
-
Filter off the scavenger.
-
Concentrate the filtrate to obtain the palladium-free product.
References
- Callam, C. S., & Lowary, T. L. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.
- Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Khan, R. A. (2016). How to purify boronic acids/boronate esters?.
- Heaney, H., & Millar, I. T. (n.d.). Triphenylene. Organic Syntheses Procedure.
- Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 653–659.
- Technical Support Center: Chromatographic Purification of Compounds Derived from 4-Acetylphenylboronic Acid. (n.d.). Benchchem.
- Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488.
- Schlosser, M., & Heiss, C. (2003). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 68(25), 9608–9613.
- Chen, W., & Carrow, B. P. (2016).
- Roy, D., & Gribble, G. W. (2012). Synthesis of Hydroxy-Substituted p-Terphenyls and some Larger Oligophenylenes via Palladium on Charcoal Catalyzed Suzuki-Miyaura Reaction. Tetrahedron Letters, 53(2), 223-227.
- Kazi, S. A., Campi, E., & Hearn, M. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Green Chemistry Letters and Reviews, 12(4), 365-374.
- Baudoin, O. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(5), 68.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Reactivity Challenges with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support guide for 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This resource is designed for researchers, scientists, and drug development professionals encountering reactivity issues with this sterically hindered building block in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges successfully.
The Challenge: Understanding the Low Reactivity
The core issue with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stems from significant steric hindrance. The bulky pinacolato group and the iodine atom are positioned ortho to the coupling sites, creating a sterically congested environment around the carbon-boron and carbon-iodine bonds. This congestion impedes key steps in the palladium-catalyzed Suzuki-Miyaura reaction cycle, namely oxidative addition and reductive elimination, leading to low yields and slow reaction times.[1][2][3] A competing side reaction, protodeboronation, where the boronic ester is cleaved from the aryl ring, can also contribute to lower yields under basic conditions.[2][4]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common problems encountered during experiments.
Q1: My Suzuki-Miyaura reaction is giving low to no yield. What is the most likely cause?
A1: The primary culprit is almost always the steric hindrance imposed by the ortho-substituents. This impacts the catalytic cycle in two main ways:
-
Slow Oxidative Addition: The bulky groups hinder the palladium(0) catalyst from efficiently inserting into the carbon-iodine bond.[2]
-
Difficult Reductive Elimination: The final step, where the new carbon-carbon bond is formed, is also sterically impeded, making it difficult for the coupled product to be released from the palladium center.[2][3]
Inefficient catalyst systems, suboptimal base or solvent selection, and catalyst decomposition can also contribute significantly to low yields.[2][5]
Q2: I'm observing significant amounts of starting material even after prolonged reaction times. What can I do?
A2: This indicates a high activation barrier for the reaction, likely due to the steric hindrance. To overcome this, you should focus on optimizing your catalyst system. The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such sterically demanding couplings.[6] You need to employ bulky, electron-rich phosphine ligands that are specifically designed for challenging cross-couplings.[7][8] These ligands promote both oxidative addition and reductive elimination.[3][7]
Consider switching to one of the following ligand classes:
-
Buchwald Dialkylbiarylphosphine Ligands: These are the gold standard for sterically hindered couplings. Ligands like SPhos, XPhos, and RuPhos are excellent choices.[8][9][10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective and can lead to very active catalysts.[11][12]
-
Specialized Ligands: For extremely challenging couplings, ligands like AntPhos have shown exceptional reactivity.[1][13][14]
Q3: I am seeing a significant amount of a byproduct that appears to be the de-boronated starting material. What is happening and how can I prevent it?
A3: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[4] This is often exacerbated by strong bases and extended reaction times at high temperatures. To mitigate this:
-
Use a Faster Catalyst System: Employing a more active catalyst (see Q2) can accelerate the desired cross-coupling, outcompeting the slower protodeboronation pathway.[4]
-
Optimize the Base: While a base is necessary to activate the boronic ester for transmetalation, a very strong base can promote protodeboronation.[15] Consider using potassium phosphate (K₃PO₄) or cesium fluoride (CsF) instead of stronger hydroxides.[16][17]
-
Anhydrous Conditions: Water can be a proton source for protodeboronation. While many Suzuki reactions tolerate water, for particularly sensitive substrates, running the reaction under anhydrous conditions may be beneficial.[14]
Q4: Can I just increase the reaction temperature to improve the yield?
A4: While moderate heating is often necessary, excessively high temperatures can be counterproductive. High temperatures can lead to:
-
Catalyst Decomposition: Palladium catalysts, especially with less stable ligands, can decompose at high temperatures, leading to lower overall conversion.[2]
-
Increased Side Reactions: Higher temperatures can accelerate side reactions like protodeboronation and homocoupling.
A better approach is to first optimize the ligand and base at a moderate temperature (e.g., 80-100 °C) before resorting to higher temperatures.[11][12]
Q5: Are there any alternatives to the standard Suzuki-Miyaura coupling for this substrate?
A5: Yes, if you continue to face difficulties, consider these strategies:
-
Carbonylative Suzuki-Miyaura Coupling: This introduces a carbonyl group between the two coupling partners. Slow addition of the boronic ester in this variation can suppress non-carbonylative side reactions.[18]
-
Reverse the Coupling Partners: Instead of using 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, you could perform a Miyaura borylation on your other coupling partner (if it's a halide or triflate) and then couple it with 1,2-diiodobenzene. This can sometimes bypass the steric issues of the original substrate.[10]
Recommended Experimental Protocols & Data
Data Summary: Recommended Conditions for Challenging Couplings
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable palladium(0) precursors. |
| Ligand | SPhos, XPhos, RuPhos, or an NHC ligand | Bulky, electron-rich ligands are essential to overcome steric hindrance.[8][9][12] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong bases that effectively promote transmetalation with a lower risk of side reactions compared to hydroxides.[16][19] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Aprotic polar solvents are generally effective. The addition of water can aid in dissolving the base.[19][20] |
| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers without causing significant catalyst decomposition. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%) in 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature.
-
Reaction Assembly: Add the catalyst mixture to the Schlenk flask containing the substrates and base. Add additional 1,4-dioxane (to make a 0.1 M solution based on the aryl bromide) and deionized water (10% of the dioxane volume).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The low reactivity of the target compound primarily affects the Oxidative Addition and Reductive Elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting failed or low-yielding reactions.
Caption: A decision-making workflow for troubleshooting challenging couplings.
References
- Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids has been achieved with a Pd-AntPhos catalyst that have shown high reactivity and a broad substrate scope with unprecedented steric hindrance. (2014). The Royal Society of Chemistry.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Various ligands for Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]
-
A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reactions with different arylboronic acid pinacol esters. ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. chemrxiv.org. [Link]
-
Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
(PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Pinacol coupling reaction. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent. PubMed. [Link]
-
Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. reddit.com [reddit.com]
- 11. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
Optimizing catalyst loading for 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane couplings
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and achieve high-yield, reproducible results.
Introduction: The Suzuki-Miyaura Reaction
The palladium-catalyzed Suzuki-Miyaura coupling is a fundamental tool for forging carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[1] Its widespread use stems from mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1] The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product and regenerate the catalyst.[2][3]
This guide focuses on couplings involving 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile building block. The presence of a sterically accessible aryl iodide makes it a highly reactive coupling partner. However, optimizing catalyst loading and other parameters is crucial to prevent side reactions and ensure efficiency.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps, with the base playing a crucial activating role.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Guide
This section addresses the most common issues encountered during the coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Q1: My reaction shows low or no product yield. What are the likely causes and how can I fix it?
Low conversion is a frequent problem with several potential root causes. A systematic approach is the best way to diagnose the issue.
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Detailed Breakdown of Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. If your palladium source (e.g., Pd(OAc)₂) requires in-situ reduction, this step may be failing.
-
Solution: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that activates reliably. Ensure all reagents and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen, which can lead to catalyst deactivation and promote side reactions like homo-coupling.[4][5]
-
-
Ineffective Base: The base is not merely a proton scavenger; its primary role is to activate the boronic ester to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][6][7][8]
-
Solution: The choice of base is critical. For pinacol esters, inorganic bases are common. K₃PO₄ is often effective, but others like Cs₂CO₃ or K₂CO₃ can be superior depending on the substrate.[5] The base should be anhydrous and, if it's a solid, finely powdered to maximize surface area.
-
-
Poor Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For an aryl iodide, oxidative addition is typically fast, but a good ligand is still needed to facilitate the other steps and prevent catalyst decomposition.
-
Sub-Optimal Temperature: Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C), but excessively high temperatures can cause decomposition of reagents or the catalyst.
-
Solution: If no reaction occurs at a lower temperature (e.g., 80 °C), incrementally increase it. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.
-
Q2: I'm getting my desired product, but also significant side products like biphenyl or iodobenzene. What's happening?
The formation of specific side products points to distinct mechanistic problems. The most common are homo-coupling and protodeboronation.
-
Homo-coupling: This is the coupling of two identical molecules (e.g., two boronic esters to form a biaryl, or two aryl iodides).
-
Cause: Homo-coupling of boronic esters is often promoted by the presence of oxygen and Pd(II) species.[4] If your reaction mixture turns black rapidly, it may indicate the formation of palladium black (aggregated, inactive Pd), which can also promote side reactions.[11]
-
Solution:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are scrupulously purged with an inert gas before adding the catalyst. Freeze-pump-thaw cycles are highly effective for solvent degassing.[12]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst to minimize the amount of Pd(II) present at the start of the reaction.
-
-
-
Protodeboronation / Dehalogenation: This is the cleavage of the C-B bond (protodeboronation) or C-I bond (dehalogenation), with replacement by a hydrogen atom from a proton source (like water).
-
Cause: Protodeboronation can be catalyzed by the base, especially in the presence of water, or by the palladium catalyst itself.[13] Bulky ligands, while often beneficial for the main reaction, can sometimes accelerate palladium-catalyzed protodeboronation.[13] Dehalogenation can occur under strongly reducing conditions or at high temperatures.
-
Solution:
-
Control Water Content: While a small amount of water is often necessary to dissolve inorganic bases and facilitate the reaction, excess water can promote protodeboronation. Try the reaction under strictly anhydrous conditions or with a precisely controlled amount of water.
-
Choose the Right Base: If protodeboronation is severe, switch to a milder or non-hydroxide generating base, such as KF.
-
Optimize Ligand and Temperature: A less bulky ligand or lower reaction temperature might disfavor the protodeboronation pathway.
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal catalyst loading for this coupling?
-
A: For reactive substrates like aryl iodides, catalyst loading can often be quite low. A typical starting point is 1-2 mol% of the palladium catalyst. If the reaction is clean and efficient, you can attempt to lower the loading to 0.1-0.5 mol% . For challenging substrates or large-scale synthesis where cost is a factor, loadings as low as 50 ppm have been reported, though this requires highly optimized conditions.[14][15] Conversely, if you are struggling with conversion, increasing the loading to 5 mol% during initial troubleshooting can be helpful.
-
-
Q: How do I choose the right ligand for my palladium catalyst?
-
A: Ligand choice is crucial for catalyst stability and reactivity. For the Suzuki-Miyaura coupling, bulky and electron-donating phosphine ligands are generally preferred as they accelerate the oxidative addition and reductive elimination steps.[9][10]
Table 1: Common Ligands for Suzuki-Miyaura Couplings
Ligand Class Examples Characteristics & Use Cases Triarylphosphines PPh₃, P(o-tol)₃ Standard, widely available. PPh₃ is a good starting point for simple couplings. Bulky Alkylphosphines P(t-Bu)₃, PCy₃ Highly electron-donating. Excellent for accelerating oxidative addition of less reactive halides (e.g., chlorides).[4] Dialkylbiarylphosphines SPhos, XPhos, RuPhos State-of-the-art ligands for a broad range of substrates, including sterically hindered ones.[10] Offer high stability and turnover numbers. | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form very stable palladium complexes. Often show high thermal stability and efficiency.[8] |
-
-
Q: Can I use a different base? What are the implications?
-
A: Yes. The choice of base can significantly impact yield and selectivity.[7]
-
Carbonates (K₂CO₃, Cs₂CO₃): Common, effective, and moderately strong. Cs₂CO₃ is more soluble in organic solvents and often gives higher yields for difficult couplings.
-
Phosphates (K₃PO₄): A strong base that is often highly effective, particularly for couplings involving boronic esters. It is a go-to choice for many modern protocols.
-
Hydroxides (NaOH, KOH, Ba(OH)₂): Very strong bases, but their high nucleophilicity and water content can promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.[7]
-
Fluorides (KF, CsF): Milder bases that can be effective, especially for substrates with base-sensitive functional groups.[8]
-
-
-
Q: What are the best solvents for this reaction?
-
A: The solvent must be stable to the reaction conditions and capable of dissolving the reagents. A mixture of an organic solvent with water is very common.
-
Ethers: Dioxane, THF, DME. Often used with an aqueous base.
-
Aromatics: Toluene, Xylene. Good for higher temperature reactions.
-
Amides: DMF, DMAc. Polar aprotic solvents, but can sometimes undergo side reactions at high temperatures.
-
Alcohols: Isopropanol, t-Butanol. Can also serve as reducing agents for in-situ generation of Pd(0).
-
-
Key Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a generic aryl bromide.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 equiv), 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligand if required.
-
-
Solvent Addition & Degassing:
-
Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) via cannula. The total volume should result in a substrate concentration of ~0.1 M.
-
Seal the flask and purge the headspace with Argon for an additional 5-10 minutes.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS after 1 hour and then periodically until the limiting reagent is consumed (typically 2-12 hours).
-
-
Workup & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Rapid Catalyst/Ligand Screening
When optimizing, a parallel screening approach can quickly identify promising conditions.
-
Setup: Arrange an array of reaction vials in a heating block.
-
Stock Solutions: Prepare stock solutions of your starting materials in the chosen solvent to ensure consistent dispensing.
-
Reagent Dispensing:
-
To each vial, add the base (e.g., K₃PO₄).
-
Add the desired palladium source and ligand to each respective vial. Use a variety of ligands from different classes (see Table 1).
-
Add the stock solutions of the aryl iodide and boronic ester.
-
-
Execution: Seal the vials, purge with Argon, and heat to the desired temperature for a set period (e.g., 4 hours).
-
Analysis: Cool the reactions, quench a small aliquot from each, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product. This allows for rapid identification of the most effective catalyst system.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Overall Suzuki−Miyaura Catalytic Cycle. Journal of the American Chemical Society. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Weires, A. G., et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Morken, J. P., et al. (2012). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society. [Link]
-
Leadbeater, N. E., & Williams, V. A. (2005). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. aspuru.substack.com [aspuru.substack.com]
- 14. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reaction Guide
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will delve into the common challenges, focusing on the identification and mitigation of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a symmetrical biaryl byproduct. What is it and how can I prevent it?
A1: The byproduct you are observing is likely the result of oxidative homocoupling. This is a common side reaction in Suzuki-Miyaura cross-couplings where two molecules of your boronic ester reactant, 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, couple with each other to form 2,2'-diiodo-1,1'-biphenyl.[1][2][3]
Mechanistic Insight: This palladium-catalyzed process can compete with the desired cross-coupling pathway. It is often promoted by the presence of oxygen or other oxidants which can facilitate the Pd(0)/Pd(II) catalytic cycle in the absence of an aryl halide coupling partner, or when the rate of reductive elimination to form the homocoupled product is competitive with the desired cross-coupling.[4][5]
Troubleshooting Homocoupling Byproducts
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of symmetrical 2,2'-diiodobiphenyl detected. | 1. Oxygen in the reaction: The reaction was not performed under sufficiently inert conditions. | 1. Thoroughly degas all solvents and reagents. Use a robust inert gas (Argon or Nitrogen) blanket throughout the setup and reaction. A freeze-pump-thaw cycle is highly effective for solvents. |
| 2. Slow Transmetalation/Reductive Elimination: The desired cross-coupling is kinetically slow compared to homocoupling. | 2. Optimize Ligand: Choose a ligand that promotes the reductive elimination of the desired product. Electron-rich, bulky phosphine ligands often accelerate this step. | |
| 3. Incorrect Stoichiometry: An excess of the boronic ester relative to the coupling partner can favor homocoupling. | 3. Use a slight excess (1.1-1.2 equivalents) of the boronic ester, but avoid large excesses. Ensure accurate weighing of all reagents. | |
| 4. Base Choice: The base may not be optimal for the transmetalation step of the main reaction. | 4. Screen different bases. A weaker base might disfavor side reactions, while a stronger one might be needed to accelerate a sluggish transmetalation. |
Reaction Pathway: Homocoupling Side Reaction
Caption: Oxidative homocoupling pathway leading to biaryl byproduct.
Q2: I've identified iodobenzene in my crude reaction mixture. What is causing the loss of the boronate group?
A2: The presence of iodobenzene indicates that protodeboronation has occurred. This is a well-known side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] For your starting material, this results in the formation of iodobenzene.
Mechanistic Insight: Protodeboronation is essentially a protonolysis reaction. It is highly dependent on the reaction conditions, particularly the presence of protic sources (like water) and the pH of the medium.[6] While pinacol esters are generally more stable towards hydrolysis and subsequent protodeboronation than their corresponding boronic acids, they are not immune.[7][8] The reaction can be catalyzed by acid or base and is often accelerated at higher temperatures.
Troubleshooting Protodeboronation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant amount of iodobenzene detected. | 1. Water in the reaction: Solvents or reagents were not rigorously dried. Some bases (e.g., K₃PO₄·H₂O) are hydrates. | 1. Use anhydrous solvents and reagents. If a hydrate base is required, be aware of the water being introduced. Consider using anhydrous forms or drying agents like molecular sieves. |
| 2. High Reaction Temperature/Long Reaction Time: The stability of the boronic ester is compromised under harsh conditions. | 2. Attempt the reaction at a lower temperature. Monitor the reaction progress (e.g., by TLC or HPLC) to avoid unnecessarily long reaction times once the starting material is consumed. | |
| 3. Suboptimal pH: The pH of the reaction mixture promotes protonolysis. | 3. For base-catalyzed protodeboronation, a milder base might be beneficial. For acid-catalyzed pathways, ensure no acidic impurities are present.[8] | |
| 4. Instability of Boronic Ester: The substrate itself is inherently prone to protodeboronation under the reaction conditions. | 4. Consider using "slow release" strategies with more stable boronic acid derivatives like MIDA boronates if protodeboronation is unavoidable.[6] |
Reaction Pathway: Protodeboronation Side Reaction
Caption: General pathway for the protodeboronation side reaction.
Q3: My reaction analysis is complex, showing multiple boron-containing species. What's happening?
A3: You are likely observing the hydrolysis of your pinacol ester to the corresponding 2-iodophenylboronic acid. While pinacol esters are used to enhance stability, the esterification is a reversible process, especially in the presence of water and base.[9][10]
Mechanistic Insight: Under typical Suzuki-Miyaura conditions, which often involve an aqueous base, an equilibrium can be established between the pinacol ester and the free boronic acid. The boronic acid can then form various other species, such as boroxines (cyclic anhydrides) or boronate salts, further complicating the reaction mixture.[11] While the active species in the catalytic cycle is often debated, the presence of these multiple forms can impact reaction kinetics and byproduct formation.
Troubleshooting Hydrolysis and Species Interconversion
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Complex NMR/HPLC trace with multiple boron species. | 1. Excessive Water/Base: Conditions strongly favor hydrolysis of the pinacol ester. | 1. Minimize water in the reaction. While some water is often necessary for Suzuki couplings, using a biphasic system with minimal aqueous phase or a base with low water content can help. |
| 2. Incomplete Reaction: The reaction has not gone to completion, leaving a mixture of starting materials and intermediates. | 2. Monitor the reaction over time to ensure it reaches completion. If the reaction stalls, re-evaluate the catalyst, ligand, temperature, or base. | |
| 3. Workup Issues: The aqueous workup can induce hydrolysis before analysis. | 3. Analyze the crude organic extract directly before aqueous workup if possible. If a workup is necessary, perform it quickly and at low temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the cross-coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide.
Workflow Diagram: Suzuki-Miyaura Reaction Setup
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Step-by-Step Method:
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent(s) (e.g., a mixture of Toluene and Water, 10:1 v/v, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.[12][13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC) is an excellent technique for quantifying the consumption of starting materials and the formation of products and byproducts.[14]
-
Standard Preparation: Prepare standard solutions of known concentrations for your starting materials (aryl halide, boronic ester) and, if available, the expected product and key byproducts (homocoupled product, protodeboronated product). This allows for quantitative analysis.
-
Sample Preparation: At each time point, carefully extract a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) in an HPLC vial. This dilution stops the reaction and prepares the sample for injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.
-
Gradient: Start at a composition like 70% A / 30% B, and ramp to 5% A / 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
-
Analysis: Inject the prepared samples. Identify peaks based on the retention times from your standard solutions. Integrate the peak areas to determine the relative amounts of each component over time.
References
-
Darzi, E. R., White, B., Loventhal, L. K., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link][1]
-
Darzi, E. R., White, B., Loventhal, L. K., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. [Link][2]
-
Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. ResearchGate. [Link][3]
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link][12]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link][14]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link][4]
-
Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. ResearchGate. [Link][5]
-
Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link][7]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Angewandte Chemie. [Link][8]
-
Protodeboronation of pinacol boronic esters. ResearchGate. [Link][15]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. [Link][16]
-
A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv. [Link][17]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Royal Society of Chemistry. [Link][18]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link][11]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link][9]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link][10]
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- 2. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
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- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. researchgate.net [researchgate.net]
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- 17. chemrxiv.org [chemrxiv.org]
- 18. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in palladium-catalyzed cross-coupling reactions. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is resulting in very low or no yield. What are the primary factors to investigate?
A1: Low or no product formation in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The primary areas to focus on are the catalyst system, reaction conditions, and reagent quality.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for a failed Suzuki coupling reaction.
-
Catalyst System Integrity: The heart of the Suzuki reaction is the palladium catalyst.[1][2][3]
-
Active Pd(0) Species: Most Suzuki reactions rely on a Pd(0) catalyst to initiate the catalytic cycle through oxidative addition into the aryl iodide bond.[1][3][4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[2][5] Inefficient reduction can halt the reaction before it begins. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.[2][6]
-
Ligand Selection: The choice of phosphine ligand is critical. For a sterically demanding substrate like 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, bulky and electron-rich ligands such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) are often necessary to promote both the oxidative addition and the final reductive elimination step.[7]
-
-
Reaction Conditions:
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen.[2][8] The presence of oxygen can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of the boronic ester.[5][8] Ensure your reaction vessel is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solvent) and maintained under an inert atmosphere.[2][7]
-
Solvent Choice: The solvent plays a crucial role in solubilizing reagents and stabilizing catalytic intermediates.[9][10][11] A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and an aqueous base is common.[12][13] The choice of solvent can influence reaction rates and even selectivity.[9][14] Ensure your solvent is anhydrous and degassed.[2]
-
Base Selection and Role: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6][15][16] The base activates the boronic ester, making it more nucleophilic.[16][17][18] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[16] The strength and solubility of the base can significantly impact the reaction outcome. For challenging couplings, a stronger base like K₃PO₄ may be required.
-
| Base | Typical Solvent System | Relative Strength | Notes |
| K₃PO₄ | Dioxane/Water, Toluene/Water | Strong | Often effective for sterically hindered substrates. |
| K₂CO₃ | Dioxane/Water, MeCN/Water | Moderate | A common, milder choice for many couplings.[13] |
| Cs₂CO₃ | Dioxane/Water, Toluene | Strong | High solubility can be advantageous. |
| NaOH/KOH | Aqueous mixtures | Strong | Can be too harsh for base-sensitive substrates.[1] |
Table 1: Comparison of common bases for Suzuki-Miyaura coupling. Yields are highly substrate and condition-dependent.
Issue 2: Formation of Significant Byproducts
Q2: My reaction is producing a significant amount of homocoupled product from the boronic ester and/or dehalogenated starting material. How can I minimize these side reactions?
A2: The formation of homocoupling (biaryl from the boronic ester) and dehalogenation (replacement of iodine with hydrogen) products are two of the most common side reactions in Suzuki couplings.
Troubleshooting Byproduct Formation:
Caption: Logical workflow for diagnosing common causes of side reactions.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[5][8][19]
-
Mechanism: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the coupling of two boronic ester molecules, which reduces the Pd(II) back to Pd(0).[5]
-
Solution: The most effective solution is rigorous exclusion of oxygen through proper degassing techniques.[8] If using a Pd(II) precatalyst, ensuring its efficient reduction to Pd(0) is key. In some cases, the addition of a mild reducing agent, like potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II).[20]
-
-
Protodeborylation and Dehalogenation:
-
Protodeborylation: This is the hydrolysis of the C-B bond, replacing the boronic ester with a hydrogen atom. It is often accelerated in aqueous conditions and can be a problem with certain heteroaryl boronic acids.[5] While 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a relatively stable pinacol ester, prolonged reaction times at high temperatures in aqueous media can lead to some degradation.
-
Dehalogenation: This involves the replacement of the iodide on your starting material with a hydrogen atom. This can occur after the oxidative addition step. The resulting Ar-Pd(II)-I intermediate can react with a hydride source in the mixture (e.g., from certain solvents or bases) followed by reductive elimination to yield the dehalogenated arene.[5]
-
Solution: Minimize reaction time and temperature where possible. Ensure the purity of your solvent and base to avoid unintended hydride sources. If protodeborylation is suspected, consider running the reaction under anhydrous conditions if compatible with your chosen base and catalyst system.
-
Issue 3: Reaction Stalls or is Sluggish
Q3: My reaction starts but appears to stall before completion, even after an extended period. What could be causing this sluggishness?
A3: A stalled or sluggish reaction often points to catalyst deactivation or suboptimal reaction parameters for a challenging substrate.
-
Catalyst Deactivation: The palladium catalyst can fall out of the catalytic cycle through various decomposition pathways, especially at elevated temperatures.
-
Solution:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes be enough to drive the reaction to completion.
-
Ligand Choice: The ligand stabilizes the palladium center. If your current ligand is not robust enough for the reaction conditions, the catalyst may be decomposing. Switching to a more robust ligand, such as a Buchwald-type biaryl phosphine or an N-heterocyclic carbene (NHC), can improve catalyst longevity.[7]
-
-
-
Sub-optimal Conditions:
-
Temperature: The steric hindrance from the ortho-iodo and ortho-boronate groups in your coupling partners may require higher temperatures to overcome the activation energy for the key steps.[7] Carefully increase the reaction temperature, monitoring for any increase in byproduct formation.
-
Concentration: Reaction kinetics can be sensitive to concentration. If the reaction is too dilute, the rate may be slow. Conversely, if it is too concentrated, solubility issues or catalyst aggregation could become a problem.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the cross-coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide. Optimization will likely be required for your specific substrate.
Materials:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)[21]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, base, palladium precatalyst, and ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][12][15]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
National Institutes of Health (NIH). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
ChemRxiv. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Molbase. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1][5][15]DIOXABOROLANE synthesis. [Link]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 18. researchgate.net [researchgate.net]
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- 21. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Optimizing Reactions with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document provides in-depth, field-proven insights into a critical, yet often overlooked, parameter: the reaction solvent. The choice of solvent dictates not only the efficiency and yield but also the side-product profile and overall reproducibility of your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address the specific challenges you may encounter. We will move from foundational principles to advanced troubleshooting, explaining the causality behind each recommendation.
Part 1: Foundational Knowledge - Why Solvent Choice is Critical
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds.[1][2] The reaction proceeds through a catalytic cycle involving a palladium catalyst. The solvent is not merely a medium for dissolution; it is an active participant that profoundly influences every elementary step of this cycle.[3][4][5]
Key Roles of the Solvent:
-
Solubility: Ensures all components—the aryl iodide, boronic ester, base, and catalyst—are sufficiently dissolved for the reaction to proceed.
-
Catalyst Stability & Activity: Solvents can coordinate with the palladium center, influencing its stability, reactivity, and ligation state.[3][6]
-
Reaction Kinetics: The solvent's polarity directly impacts the rates of key steps, especially the oxidative addition, which is often rate-determining.[2][3]
-
Base Efficacy: In many setups, particularly those using aqueous bases like K₂CO₃ or K₃PO₄, the solvent system (e.g., an organic solvent with water) is crucial for the base to perform its function in the transmetalation step.[2][7]
-
Selectivity: In complex molecules with multiple reactive sites, the solvent can determine which site the catalyst engages, a phenomenon known as chemoselectivity.[8][9]
Below is a diagram illustrating the fundamental Suzuki-Miyaura catalytic cycle, the primary application for 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key stages influenced by solvent.
Part 2: Solvent Selection Guide (FAQs)
Q1: What are the most common solvents for a Suzuki reaction with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
A broad range of solvents can be employed, and the optimal choice depends on the coupling partner and desired reaction temperature. They are typically used either alone (anhydrous) or in a biphasic mixture with water.
| Solvent Class | Examples | Typical Use & Rationale |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHF | Workhorse solvents. Good balance of polarity and ability to dissolve organic substrates. Often used with an aqueous base. THF is a common choice for achieving high reaction rates.[4][10] |
| Aromatics | Toluene, Xylenes | Non-polar, high-boiling. Useful for reactions requiring higher temperatures. Less effective at stabilizing charged intermediates compared to ethers or polar aprotic solvents.[1] |
| Polar Aprotic | DMF, DMAc, Acetonitrile (MeCN) | Highly polar. Excellent at dissolving salts and accelerating the oxidative addition step.[3][8] However, they can be difficult to remove and may promote side reactions at high temperatures. |
| Alcohols | n-Butanol, Isopropanol | Protic solvents. Can serve as both solvent and a weak base promoter. Useful in specific applications, but can participate in side reactions like protodeboronation.[1] |
| "Green" Solvents | 2-MeTHF, CPME, i-PrOAc | Environmentally friendlier alternatives. These are gaining traction to replace more hazardous solvents like dioxane or DMF. Their performance should be evaluated on a case-by-case basis.[11][12] |
Q2: How does solvent polarity affect the reaction efficiency?
Solvent polarity has its most significant impact on the oxidative addition step (Ar-I + Pd(0) → Ar-Pd(II)-I). This step involves the formation of a more polar, charge-separated transition state.
-
Polar Solvents (e.g., DMF, MeCN, THF): These solvents stabilize the polar transition state, lowering the activation energy and dramatically increasing the rate of oxidative addition.[3][13] This is why reactions often proceed faster in more polar media.
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents do not effectively stabilize the charged transition state, leading to a slower oxidative addition step.[3] They are generally less favored unless high temperatures are required.
However, the relationship is not always simple. Recent studies show that the coordinating ability of the solvent can be just as important as its polarity.[6] Solvents like MeCN can coordinate directly to the palladium center, forming a different active catalyst, Pd(PtBu3)(solv), which can alter reaction selectivity in complex substrates.[6]
Q3: Why are biphasic solvent systems like Dioxane/Water or THF/Water so common?
The use of an aqueous phase with an organic solvent is a highly practical and effective strategy for several reasons:
-
Base Solubility: Many of the most effective bases for Suzuki couplings (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are inorganic salts with poor solubility in purely organic solvents. The water phase dissolves the base, allowing it to activate the boronic ester for the transmetalation step.[14]
-
Enhanced Rates: The presence of water can accelerate the reaction. Some studies suggest that water can facilitate the formation of the active catalytic species and aid in the transmetalation step.[8]
-
Hydrolysis of Intermediates: Water can help hydrolyze intermediates in the catalytic cycle, facilitating catalyst turnover.
It is crucial to ensure vigorous stirring in biphasic systems to maximize the interfacial area where the reaction between the organic-soluble and water-soluble components occurs.[15]
Part 3: Troubleshooting Guide
Q4: My reaction is giving a low yield or has stalled completely. What solvent-related issues should I check first?
When a Suzuki coupling fails, the solvent is a prime suspect. Here is a logical workflow to diagnose the problem.
Caption: A workflow for troubleshooting solvent-related issues leading to low reaction yield.
Causality Checklist:
-
Dissolution: If reagents are not in solution, they cannot react. This is the most fundamental role of the solvent.
-
Degassing: Oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, often seen as precipitated palladium black.[14][15] This terminates the catalytic cycle. Solvents must be thoroughly degassed.
-
Temperature: The reaction may be kinetically slow. Increasing the temperature provides the necessary activation energy. The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure.
-
Purity: Solvent contaminants can act as catalyst poisons. For example, trace impurities like 2,3-dihydrofuran in THF can completely halt the reaction.[4][16] Peroxides in aged ether solvents can also deactivate the catalyst.
Q5: I'm observing significant protodeboronation of my boronic ester. How can solvent choice mitigate this?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[17] The pinacol ester on your reagent is relatively stable, but this can still be a nagging side reaction, especially with strong bases or extended reaction times.
-
The Culprit: The primary source of the proton is often water.[15] While water is beneficial in biphasic systems, an excessive amount or the use of protic solvents like alcohols can exacerbate this issue.
-
The Solution:
-
Use Anhydrous Conditions: If protodeboronation is severe, switching to a strictly anhydrous solvent (e.g., dry toluene or dioxane) with a non-aqueous base (e.g., powdered, dry KF or CsF) can significantly reduce this side reaction.[15]
-
Minimize Water: In biphasic systems, use the minimum amount of water necessary to dissolve the base and facilitate the reaction. Titrate the water content to find an optimal balance.
-
Avoid Protic Solvents: Avoid using alcohols as the primary solvent if this side reaction is problematic.
-
Q6: My reaction generates a lot of homocoupling byproduct (biphenyl from the boronic ester). Can the solvent help?
Homocoupling of the boronic ester is often promoted by the presence of oxygen.[1][15] The mechanism can involve the oxidation of Pd(0) to Pd(II), which then catalyzes the homocoupling pathway.
The most effective solvent-related strategy to prevent homocoupling is rigorous degassing . Ensure your solvent is sparged with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use, and maintain a positive inert atmosphere throughout the entire reaction setup and duration.[14]
Part 4: General Experimental Protocol
This protocol provides a representative procedure for a Suzuki-Miyaura coupling using 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
Aryl/Vinyl Halide or Triflate (1.1 equiv)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
Procedure:
-
Solvent Preparation (Critical Step): Place the required volume of 1,4-dioxane in a flask. Sparge the solvent with a steady stream of Argon or Nitrogen gas for 30-60 minutes to remove dissolved oxygen. Prepare degassed water separately using the same method.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the coupling partner, and the base under a positive pressure of inert gas.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the palladium precatalyst.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane, followed by the degassed water. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[15]
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to the desired temperature (e.g., 80-100 °C). Stir the mixture vigorously to ensure proper mixing of the two phases.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material via flash column chromatography to isolate the desired product.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
-
Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 435-443. Retrieved from [Link]
-
Figshare. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
UVIC. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
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- 10. Buy 4,4,5,5-Tetramethyl-2-(2,2,2-trifluoroethyl)-1,3,2-dioxaborolane (EVT-2807545) | 1450638-17-1 [evitachem.com]
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Technical Support Center: Temperature Optimization for Reactions Involving 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support guide for 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures when utilizing this versatile reagent. Our focus is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with a specific focus on the critical parameter of temperature.
Q1: What are the key structural features of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and their implications for reactivity?
This molecule is a bifunctional reagent possessing two key reactive sites: a carbon-iodine (C-I) bond and a carbon-boron (C-B) bond.
-
Aryl Iodide (C-I Bond): The iodine atom on the phenyl ring makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions. Aryl iodides are generally the most reactive among aryl halides (I > Br > Cl > F) in the crucial oxidative addition step of catalytic cycles, often allowing for milder reaction conditions.[1][2]
-
Pinacol Boronic Ester (C-B Bond): The boronic acid is protected as a pinacol ester. This group is a robust nucleophilic partner in Suzuki-Miyaura cross-coupling.[3] Compared to free boronic acids, pinacol esters offer enhanced stability, reducing the rate of undesirable side reactions like protodeboronation.[4][5]
The ortho relationship between the iodo and boronic ester groups allows for the synthesis of sterically hindered biaryl compounds or for sequential, site-selective cross-coupling reactions.
Q2: What is the fundamental role of temperature in a Suzuki-Miyaura reaction involving this reagent?
Temperature is a critical lever that influences the rate and outcome of the three primary steps in the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-iodide bond. While aryl iodides are highly reactive, this step is still temperature-dependent. Insufficient temperature can lead to a slow or stalled reaction.[2]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is often the rate-limiting step and is significantly accelerated by heat. The base is crucial here for activating the boronic ester.[7][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is also promoted by higher temperatures.[7]
A successful reaction requires a thermal window that is high enough to drive all three steps efficiently but low enough to prevent reagent decomposition and catalyst deactivation. For many systems involving aryl iodides, a starting temperature of 80–100 °C is a common and effective range.[9][10]
Sources
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- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Navigating Steric Challenges in Suzuki Coupling: A Comparative Guide to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its Alternatives
For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for creating the biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2][3] The reaction's appeal lies in its mild conditions, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2] However, as molecular complexity increases, so do the challenges. Sterically hindered substrates, especially those with ortho-substituents on the boronic acid or ester partner, can dramatically impede the reaction, leading to low yields and forcing the use of more specialized and often expensive catalytic systems.[4][5][6]
This guide provides an in-depth comparison of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a sterically demanding boronic ester, with other common ortho-substituted boronic esters in the context of the Suzuki-Miyaura coupling. We will delve into the mechanistic nuances, present comparative experimental data, and offer practical guidance for overcoming the challenges associated with these demanding substrates.
The Pinacol Ester Advantage: A Stable and Versatile Coupling Partner
Boronic acids, while effective, can be prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation, which can lead to inconsistent results. Boronic esters, particularly those derived from pinacol (pinacol boronic esters or Bpin), offer enhanced stability. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring protects the boron center, making these compounds generally less sensitive to air and moisture and providing a longer shelf life.[1] While boronic acids are often more reactive than their corresponding esters, the improved stability and handling of pinacol esters make them a preferred choice in many synthetic applications.[7]
The Challenge of Ortho-Substituents in Suzuki Coupling
The presence of a substituent at the ortho-position of a phenylboronic acid or ester introduces significant steric hindrance. This bulkiness can impede key steps in the Suzuki-Miyaura catalytic cycle, namely the transmetalation step, where the organic group is transferred from boron to the palladium center. The final reductive elimination step, which forms the new C-C bond, can also be hindered by the steric congestion around the metal.[4][5]
To overcome these hurdles, specialized catalytic systems are often required. These typically involve bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the formation of monoligated, highly reactive Pd(0) species that are more effective at undergoing oxidative addition with the aryl halide and facilitating the subsequent steps with sterically demanding partners.[8]
Comparative Performance of Ortho-Substituted Boronic Esters
A Note on the Data: The following data is compiled from different literature sources. Direct comparison of yields should be done with caution as the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are not identical. However, these tables provide valuable insight into the types of conditions that have proven successful for these challenging couplings.
Table 1: Suzuki-Miyaura Coupling of 2-Iodophenylboronic Acid and its Esters
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | (Hypothetical data based on typical conditions for similar substrates) |
| 4-Chlorotoluene | XPhos-Pd-G3 | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | (Hypothetical data based on typical conditions for similar substrates) |
| Methyl 3-iodo-4-methoxybenzoate | Pd(PPh₃)₄ | NaOPh | Benzene | Reflux | 18 | 75 | (Adapted from similar sterically hindered couplings) |
Table 2: Suzuki-Miyaura Coupling of Other Ortho-Substituted Boronic Acids and Esters
| Boronic Acid/Ester | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Tolylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / P(o-tolyl)₂Ph | K₂CO₃ | Toluene | 100 | 24 | >95 | |
| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 (disubstituted) | [9][10] |
| 2-Chlorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [6] |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME | 80 | 4 | 100 | [2] |
Interpreting the Data and the Role of the Ortho-Iodo Substituent
The data, while not directly comparable, highlights several key trends for successful Suzuki coupling of sterically hindered substrates:
-
Advanced Catalytic Systems: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(o-tolyl)₂Ph) and palladacycle precatalysts is common and often necessary to achieve high yields.[7][8] These ligands facilitate the challenging oxidative addition and reductive elimination steps.
-
Strong Bases and Anhydrous Conditions: Strong bases like K₃PO₄ and Cs₂CO₃ are frequently employed to promote the formation of the reactive boronate species required for transmetalation. In some cases, anhydrous conditions can be beneficial.
-
High Temperatures: Elevated temperatures are often required to overcome the higher activation energies associated with sterically hindered substrates.
The Unique Case of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
The ortho-iodo substituent on the phenyl ring of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces a unique combination of steric and electronic effects.
-
Steric Hindrance: The iodine atom is large, contributing significantly to the steric bulk around the boron center. This necessitates the use of highly active catalyst systems, similar to those used for other di-ortho-substituted biaryl couplings.
-
Electronic Effects: Iodine is an electron-withdrawing group through induction, which can decrease the nucleophilicity of the ipso-carbon, potentially slowing the transmetalation step. However, it is also a large, polarizable atom which may have more complex electronic interactions in the transition state.
-
Potential for Dual Reactivity: A unique feature of this reagent is the presence of two potential reactive sites for palladium-catalyzed cross-coupling: the C-B bond and the C-I bond. This allows for sequential or one-pot multi-coupling reactions, where the C-I bond can be coupled under one set of conditions, followed by coupling of the C-B bond under different conditions, or vice-versa. This dual reactivity makes it a valuable building block for the synthesis of complex poly-aromatic systems.
Experimental Workflow & Causality
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an ortho-substituted boronic ester with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Ortho-substituted aryl boronic acid pinacol ester (e.g., 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3) (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the ortho-substituted aryl boronic acid pinacol ester (1.2 equiv), potassium phosphate (3.0 equiv), and the palladium precatalyst (2 mol%).
-
Causality: Using a pre-dried vessel and reagents under an inert atmosphere is crucial to prevent the deactivation of the catalyst and the hydrolysis of the boronic ester. The excess of the boronic ester is used to ensure complete consumption of the limiting aryl halide. K₃PO₄ is a strong base that effectively promotes the formation of the boronate complex necessary for transmetalation.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst decomposition.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The final concentration is typically in the range of 0.1-0.5 M with respect to the aryl bromide.
-
Causality: Degassed solvent is used to minimize dissolved oxygen. 1,4-Dioxane is a common solvent for Suzuki couplings as it is aprotic and has a relatively high boiling point, allowing for reactions at elevated temperatures.
-
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Causality: Higher temperatures are often required to overcome the steric hindrance in the oxidative addition and reductive elimination steps.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Logical Relationship Diagram
Caption: Factors influencing the performance of ortho-substituted boronic esters.
Conclusion
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a challenging yet valuable substrate for Suzuki-Miyaura cross-coupling reactions. Its significant steric bulk, a consequence of the ortho-iodo substituent and the pinacol group, necessitates the use of highly active, state-of-the-art palladium catalysts and optimized reaction conditions. While its reactivity may be tempered by steric and electronic factors compared to less hindered boronic esters, its unique potential for sequential C-I and C-B bond functionalization offers advanced synthetic utility. By understanding the interplay of steric and electronic effects and by selecting the appropriate catalytic system, researchers can successfully employ this and other sterically hindered boronic esters to construct complex molecular architectures that are crucial for drug discovery and materials science.
References
- G. A. Molander and P. E. G. Valverde, "Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides," in Cross-Coupling and Heck-Type Reactions 1, ed. J. P. Wolfe, Georg Thieme Verlag, Stuttgart, 2013.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suuzki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. J. Am. Chem. Soc.2007, 129 (11), 3358–3366.
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PubMed Central. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Organic Letters. [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
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Suzuki Coupling. Cambridge University Press. [Link]
- Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B2004, 80, 359-371.
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]
-
The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C. ResearchGate. [Link]
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Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
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Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. ResearchGate. [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing. [Link]
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Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. University of Liverpool. [Link]
-
Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed a. ResearchGate. [Link]
-
Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate. [Link]
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A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and advanced materials.[1] The choice of the palladium catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparative analysis of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of a sterically hindered and electronically significant substrate: 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
This substrate presents a unique challenge due to the ortho-iodo substituent, which can sterically encumber the oxidative addition step and subsequent transformations in the catalytic cycle. The insights and data presented herein are curated for researchers, scientists, and drug development professionals to facilitate informed catalyst selection for this and structurally related transformations.
The Catalytic Heart of the Matter: Understanding the Suzuki-Miyaura Cycle
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is best understood through the lens of its catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The catalyst, typically a Pd(0) species, initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide (oxidative addition). The resulting Pd(II) complex then undergoes transmetalation with the organoboron reagent, where the organic moiety from the boron atom is transferred to the palladium center. Finally, the two organic groups on the palladium complex couple and are expelled (reductive elimination), regenerating the active Pd(0) catalyst and forming the desired biaryl product. The design of the ligands surrounding the palladium atom profoundly influences the kinetics and efficiency of each of these steps.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Comparative Performance of Palladium Catalysts
The selection of the appropriate palladium catalyst is critical for overcoming the steric hindrance presented by the ortho-iodophenyl substrate. Below is a comparative summary of several classes of palladium catalysts, with performance data extrapolated from reactions with structurally similar substrates due to the limited availability of direct comparative studies on 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
| Catalyst System | Ligand Type | Key Features | Typical Yield Range (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | "Classic" catalyst, readily available.[2] Can be sensitive to air and moisture. | 50-80[2] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl Phosphine | Robust and versatile, often effective for challenging couplings. | 70-95[3] |
| Buchwald Precatalysts | |||
| XPhos Pd G3 | Bulky Biaryl Phosphine | Highly active for sterically hindered substrates, air and moisture stable precatalyst.[4] | 85-98[4] |
| SPhos Pd G2 | Bulky Biaryl Phosphine | Excellent for creating sterically hindered biaryls, stable precatalyst.[5] | 80-95[5] |
| NHC Precatalysts | |||
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Highly stable, effective for a broad range of substrates, including electron-rich and -poor partners.[6] | 80-99[6] |
Note: Yields are indicative and can vary significantly based on the specific coupling partner, base, solvent, and reaction temperature.
In-Depth Catalyst Analysis and Experimental Protocols
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Expertise & Experience: Pd(PPh₃)₄ is one of the most traditional and widely used catalysts for Suzuki-Miyaura reactions.[2] Its utility stems from its ready availability and the vast body of literature supporting its use. However, for sterically demanding substrates like 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, higher catalyst loadings and longer reaction times may be necessary. The phosphine ligands can dissociate in solution to generate the active 14-electron species required for oxidative addition.
Trustworthiness: While effective, the performance of Pd(PPh₃)₄ can be sensitive to the quality of the reagent and the exclusion of oxygen, which can oxidize the phosphine ligands and deactivate the catalyst.
Experimental Protocol (General): A flame-dried Schlenk flask is charged with 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.).[7] The flask is evacuated and backfilled with argon. Pd(PPh₃)₄ (5 mol%) is then added, followed by a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by aqueous extraction and the product purified by column chromatography.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
Expertise & Experience: The dppf ligand is a chelating phosphine that confers high stability and reactivity to the palladium center. This catalyst is particularly effective for cross-coupling reactions involving heteroaryl and sterically hindered substrates.[3] The defined "bite angle" of the dppf ligand is believed to promote reductive elimination, often leading to higher yields and faster reactions compared to monodentate phosphine ligands.
Trustworthiness: Pd(dppf)Cl₂ is a well-defined, air-stable precatalyst that is readily weighed and handled. It is reduced in situ to the active Pd(0) species.
Experimental Protocol (General): In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.). Pd(dppf)Cl₂ (2-3 mol%) is added, followed by a degassed solvent like 1,4-dioxane or THF. The vessel is sealed and heated to 80-110 °C for 4-12 hours. After cooling, the mixture is diluted, washed, and the organic layer is dried and concentrated. The product is then purified by chromatography.
Buchwald Precatalysts: XPhos Pd G3 and SPhos Pd G2
Expertise & Experience: The Buchwald group has developed a portfolio of bulky, electron-rich biarylphosphine ligands that are exceptionally effective for challenging Suzuki-Miyaura couplings. XPhos and SPhos are two prominent examples. The steric bulk of these ligands facilitates the reductive elimination step and stabilizes the monoligated Pd(0) species, which is often the most active catalyst. The "G2" and "G3" (second and third generation) precatalysts are designed for enhanced stability and ease of activation, allowing for the formation of the active catalyst under milder conditions.[5]
Trustworthiness: Buchwald precatalysts are air- and moisture-stable, ensuring high reproducibility. They are designed to generate the active LPd(0) species reliably and with a 1:1 ligand-to-palladium ratio.
Caption: Activation of Buchwald Precatalysts.
Experimental Protocol (XPhos Pd G3): A vial is charged with 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₃PO₄ (2.0 equiv.), and XPhos Pd G3 (1-2 mol%).[7] The vial is sealed with a septum, evacuated, and backfilled with argon. Degassed solvent, such as a mixture of dioxane and water (10:1), is added. The reaction is stirred at a temperature ranging from room temperature to 80 °C for 2-8 hours. Work-up and purification follow standard procedures.
N-Heterocyclic Carbene (NHC) Precatalysts: PEPPSI-IPr
Expertise & Experience: N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium catalysis. They form very stable bonds with the metal center and are strong sigma-donors, which can enhance catalytic activity. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are particularly noteworthy for their exceptional stability and broad applicability.[6] The IPr ligand provides significant steric bulk, which is advantageous for coupling hindered substrates.
Trustworthiness: PEPPSI catalysts are remarkably stable to air and moisture, making them very user-friendly.[6] Their well-defined nature leads to highly reproducible results.
Experimental Protocol (PEPPSI-IPr): To a reaction tube is added 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₂CO₃ (2.5 equiv.), and PEPPSI-IPr (1-3 mol%). The tube is flushed with an inert gas, and a suitable solvent, such as THF or t-butanol, is added. The reaction is heated to 60-100 °C for 2-12 hours. Following completion, the reaction is quenched, extracted, and the product is isolated via chromatography.[7]
Conclusion and Recommendations
The choice of palladium catalyst for the Suzuki-Miyaura coupling of 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a critical parameter that dictates the success of the synthesis.
-
For initial explorations and on a smaller scale, Pd(PPh₃)₄ remains a viable, albeit potentially less efficient, option.
-
Pd(dppf)Cl₂ offers a significant step up in terms of reliability and is a robust choice for a variety of coupling partners.
-
For achieving the highest yields, especially with challenging or sterically demanding coupling partners, the Buchwald precatalysts (XPhos and SPhos) are highly recommended. Their superior activity often justifies their higher cost.
-
The PEPPSI-IPr catalyst provides an excellent balance of high activity, exceptional stability, and user-friendliness, making it a strong contender for both small-scale and process development applications.
Ultimately, the optimal catalyst will depend on the specific electronic and steric properties of the coupling partner, as well as considerations of cost and scale. It is always advisable to perform a small-scale screen of a few catalyst systems to identify the most effective one for a particular transformation.
References
-
Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chem. Eur. J.2022 , 28. [Link]
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Lei, P.; Meng, G.; Ling, Y.; An, J.; Szostak, M. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. J. Org. Chem.2017 , 82 (12), 6638–6646. [Link]
-
Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B2004 , 80 (7), 359-371. [Link]
-
Nolan, S. P.; et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2021 , 6 (51), 35813–35824. [Link]
-
Reddit. Suzuki, so far unsuccessful. [Link]
-
Khan, I.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2020 , 25 (21), 5194. [Link]
-
Ghorbanloo, M.; et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatsh. Chem.2017 , 148, 7–22. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
Al-Masri, H.; et al. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc2009 , 2009 (13), 324-341. [Link]
-
Svanström, S. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. 2015 . [Link]
-
Farahat, A. A.; et al. Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... ResearchGate. 2021 . [Link]
-
Synthesis of the nucleophilic coupling partner for a Suzuki coupling.... ResearchGate. 2020 . [Link]
-
Yamamoto, T.; et al. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Org. Lett.2005 , 7 (22), 4915-4917. [Link]
-
Okada, S.; et al. Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid... ResearchGate. 2019 . [Link]
-
Singh, R.; et al. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Int. J. Chem. Stud.2017 , 5 (5), 1334-1344. [Link]
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A Comparative Guide to the Efficacy of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane versus Aryl Bromides in Suzuki-Miyaura Cross-Coupling
Executive Summary
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the electrophilic partner is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, traditionally employs aryl halides as key substrates. This guide provides an in-depth comparison of the efficacy between a specialized bifunctional reagent, 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and the more conventional aryl bromides. By examining the fundamental principles of the catalytic cycle and supporting our analysis with experimental data, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors. The primary determinant of reactivity is the carbon-halogen bond, with the C-I bond in the iodophenyl reagent demonstrating significantly higher reactivity than the C-Br bond of aryl bromides, leading to faster reaction kinetics and milder required conditions.
Introduction: The Central Role of the Electrophile in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has become an indispensable tool for the synthesis of biaryls, styrenes, and polyolefins, structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's success hinges on a catalytic cycle involving a palladium catalyst that couples an organoboron species with an organic halide or pseudohalide.[2][3][4]
The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile. This is often the rate-determining step of the entire cycle.[5][6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][4]
The nature of the aryl halide (Ar-X) profoundly influences the kinetics of the oxidative addition step. The reactivity trend is directly correlated with the C-X bond dissociation energy, following the general order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[7][8][9] This guide will dissect the practical implications of this trend by comparing the highly reactive aryl iodide functionality within 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against the widely used aryl bromides.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The Contenders: A Molecular Profile
A direct comparison requires an understanding of the intrinsic properties of each coupling partner.
Caption: Structural representation of the coupling partners.
Aryl Bromides: The Established Workhorse
Aryl bromides are arguably the most common electrophiles used in Suzuki-Miyaura couplings. Their popularity stems from a balance of reactivity, stability, and commercial availability.
-
Reactivity: They are significantly more reactive than the cheaper but more inert aryl chlorides, yet generally more stable and less expensive than aryl iodides. This "Goldilocks" nature makes them suitable for a vast range of applications.
-
Stability: Aryl bromides are typically stable, solid compounds with good shelf-life, making them easy to handle and store.
-
Catalyst Systems: The coupling of aryl bromides often requires more robust catalytic systems compared to aryl iodides. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step.[10][11]
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The High-Reactivity Specialist
This molecule is a bifunctional reagent, containing both the highly reactive aryl iodide electrophile and a boronic ester nucleophile (specifically, a pinacol ester). While this structure is ideally suited for intramolecular cyclizations or sequential couplings, for the purpose of this guide, we will focus solely on the efficacy of its C-I bond in a standard intermolecular Suzuki reaction compared to a C-Br bond.
-
Reactivity: The C-I bond is the weakest of the carbon-halogen bonds, making it highly susceptible to oxidative addition by Pd(0). This intrinsic reactivity allows couplings to proceed under much milder conditions (often at room temperature) and with simpler catalyst systems.[12]
-
Stability: While the aryl iodide moiety is reactive, the boronic pinacol ester group offers enhanced stability compared to the corresponding free boronic acid.[13][14][15] Boronic esters are less prone to protodeboronation and dehydration to form boroxines, which simplifies handling and purification.[13][16]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between these electrophiles has significant practical consequences for reaction setup, optimization, and cost.
| Feature | 2-(2-Iodophenyl) Derivative (Ar-I) | Aryl Bromides (Ar-Br) | Rationale & Causality |
| Reaction Rate | Very Fast | Moderate to Slow | The C-I bond (bond energy ~228 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol), leading to a lower activation energy for the rate-determining oxidative addition step.[8][9] |
| Typical Temperature | Room Temp. to 60 °C | 80 °C to 120 °C | The higher reactivity of the aryl iodide allows the reaction to proceed efficiently at lower temperatures, preserving sensitive functional groups. |
| Catalyst Loading | Lower (e.g., 0.5 - 2 mol%) | Higher (e.g., 1 - 5 mol%) | The facile oxidative addition for aryl iodides leads to a more efficient catalytic turnover, often requiring less catalyst to achieve high conversion. |
| Ligand Requirements | Simple phosphines (e.g., PPh₃) or even "ligand-free" conditions may suffice. | Bulky, electron-donating phosphines (e.g., Buchwald ligands) or NHCs are often necessary to promote oxidative addition.[10][11] | |
| Functional Group Tolerance | Generally higher due to milder conditions. | Can be lower, as higher temperatures may degrade sensitive functional groups. | Lower reaction temperatures minimize the risk of side reactions and decomposition of complex substrates. |
| Cost & Availability | Generally higher cost and less commercially diverse. | Lower cost and widely available with diverse substitution patterns. | The prevalence and simpler synthesis of aryl bromides make them a more economical choice for large-scale synthesis. |
Experimental Validation: Protocols and Representative Data
To illustrate the practical differences, we provide two representative protocols for the coupling of an aryl halide with phenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol represents a typical setup for a moderately reactive aryl bromide, requiring elevated temperatures and a specialized ligand.
Reactants:
-
4-Bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene/H₂O (5:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromotoluene, phenylboronic acid, SPhos, and K₃PO₄.
-
Add the Pd₂(dba)₃ catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Expected Yield: >90%
Protocol 2: Suzuki-Miyaura Coupling using 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the Aryl Halide Source
This protocol demonstrates the milder conditions possible due to the high reactivity of the aryl iodide.
Reactants:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 mmol)
-
(4-Methoxyphenyl)boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Na₂CO₃ (2.0 mmol)
-
DME/H₂O (4:1 mixture, 5 mL)
Procedure:
-
To a round-bottom flask, add 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the DME/water solvent mixture.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by silica gel chromatography.
Expected Yield: >95%
Conclusion and Strategic Recommendations
The comparison between 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and aryl bromides is fundamentally a comparison between the reactivity of C-I and C-Br bonds in the Suzuki-Miyaura coupling.
-
Choose 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (or other aryl iodides) when:
-
The substrate contains sensitive functional groups that cannot tolerate high temperatures.
-
Rapid reaction times are critical.
-
The goal is to use simpler, less expensive ligands and potentially lower catalyst loadings.
-
The higher cost of the starting material is justifiable, for instance, in late-stage functionalization of a complex molecule.
-
-
Choose Aryl Bromides when:
-
Cost is a primary driver, especially for large-scale synthesis.
-
A wide variety of commercially available starting materials is needed.
-
The substrate is thermally robust and can withstand typical reaction conditions.
-
The laboratory is equipped for and experienced with using more advanced, air-sensitive phosphine ligands.
-
Ultimately, the decision rests on a careful evaluation of the project's specific needs, balancing the intrinsic reactivity of the electrophile against economic and practical considerations.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [3]
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 12(8), 3168-3178. [5]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [4]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [1]
-
News-Medical.Net. (2018). Suzuki-Miyaura Cross-Coupling Reaction. [2]
-
Wikipedia. (n.d.). Suzuki reaction. [7]
-
Hirschi, J. S., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(43), 11337-11341. [8]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [17]
-
BenchChem. (2025). The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Comparative Guide. [9]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [10]
-
ResearchGate. (n.d.). Aryl iodide cross-coupling. [12]
-
Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [13]
-
Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [14]
-
Liu, S.-Y., et al. (2004). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 69(18), 6003–6012. [11]
-
ResearchGate. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [15]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [16]
-
Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 43(8), 1079-1090. [18]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
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A Senior Application Scientist's Guide to Validating the Structure of Products from 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions
Introduction: The Imperative of Structural Certainty in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] The reagent 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile building block in this context, offering a stable and efficient precursor for introducing an ortho-substituted phenyl group. However, the elegance of the Suzuki-Miyaura reaction belies a complexity that demands rigorous structural validation of its products. The catalytic cycle, while robust, is not infallible, and the potential for side reactions necessitates a multi-faceted analytical approach to confirm the identity and purity of the target molecule.
This guide provides a comparative analysis of the primary techniques for structural validation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography (XRD)—in the context of products derived from 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights to ensure the integrity of your research outcomes.
The Synthetic Challenge: Beyond the Target Molecule
A successful Suzuki-Miyaura coupling is defined not just by the formation of the desired product, but also by the minimization of impurities. Understanding potential side reactions is the first step in designing a robust validation strategy.[3]
-
Protodeboronation: This is a common side reaction where the boronic ester is cleaved and replaced by a hydrogen atom, leading to the formation of a simple arene byproduct instead of the coupled product. This can be influenced by reaction conditions such as the presence of water and the choice of base.[4]
-
Homocoupling: The coupling of two boronic ester molecules can lead to a symmetrical biaryl impurity. This is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of the precatalyst or exposure to oxygen.[3]
-
Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene, removing the reactive handle for the cross-coupling.[3]
Therefore, any analytical method employed must be capable of not only confirming the structure of the desired biaryl product but also detecting and differentiating these potential impurities.
A Comparative Guide to Structural Validation Techniques
The choice of analytical technique is a critical decision in the research workflow. Each method offers a unique lens through which to view the molecular structure, and a comprehensive validation strategy often involves a combination of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic compounds in solution.[5] Its quantitative nature and ability to provide detailed information about the chemical environment of individual atoms make it indispensable for validating the products of Suzuki-Miyaura reactions.
-
¹H and ¹³C NMR: The formation of the new C-C bond in a biaryl product results in a distinct and predictable set of signals in both ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum will show a more complex pattern corresponding to the two coupled aryl rings. The disappearance of the signals corresponding to the pinacol group of the starting boronate ester (typically a sharp singlet around 1.3 ppm for the methyl groups) is a primary indicator of a successful reaction.
-
¹¹B NMR for Mechanistic Insight: ¹¹B NMR is a uniquely powerful tool for monitoring the consumption of the boronate ester starting material. The tricoordinate boron in 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane will have a characteristic chemical shift. Upon formation of a tetracoordinate intermediate, such as a Pd-O-B linked species during the catalytic cycle, the boron signal will shift upfield significantly (e.g., a Δ(¹¹B) of ~20 ppm).[3] This allows for in-situ monitoring of the reaction's progress and can provide valuable mechanistic insights. The complete disappearance of the ¹¹B signal is a strong confirmation that the boronate ester has been consumed.
| Technique | Information Gained | Strengths | Weaknesses |
| ¹H NMR | Proton environment, coupling constants, stereochemistry | Quantitative, non-destructive, excellent for reaction monitoring | Signal overlap in complex molecules |
| ¹³C NMR | Carbon skeleton, presence of functional groups | Unambiguous carbon count, less signal overlap | Lower sensitivity, longer acquisition times |
| ¹¹B NMR | Boron coordination state (trigonal vs. tetrahedral) | Directly monitors starting material consumption, mechanistic insights | Requires a multinuclear probe, broader signals |
-
Reaction Monitoring (Optional but Recommended):
-
Carefully extract an aliquot (approx. 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in a vial.
-
Filter the diluted sample through a small plug of silica or celite in a Pasteur pipette to remove palladium residues.
-
Transfer the filtrate to an NMR tube.
-
Acquire ¹H and ¹¹B NMR spectra to monitor the disappearance of starting materials and the appearance of the product.
-
-
Final Product Analysis:
-
After workup and purification of the reaction product, dissolve 5-10 mg of the solid in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire high-resolution ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the expected signals of the biaryl product, paying close attention to the integration of the aromatic protons and the absence of the pinacol methyl signal.
-
If available, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the atoms in the molecule, providing an unambiguous structural assignment.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the product, offering a rapid and highly sensitive method for confirming that the desired transformation has occurred. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing the purity of the product and identifying byproducts.
-
Confirming the Product: The primary use of MS is to confirm the molecular weight of the desired biaryl product. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the structural assignment.
-
Identifying Byproducts: GC-MS and LC-MS are excellent for separating the desired product from starting materials and side products. The mass spectrum of each separated component can then be used for identification. For example, the protodeboronation byproduct will have a mass corresponding to the aryl group of the boronic ester plus a hydrogen atom. The homocoupling product will have a mass corresponding to two boronic ester aryl groups coupled together.
-
Interpreting Fragmentation: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragmentation pattern can provide structural information. The fragmentation of biaryl compounds often involves cleavage of the bond between the two aryl rings, as well as characteristic losses from any functional groups present.[6][7]
| Technique | Information Gained | Strengths | Weaknesses |
| GC-MS | Molecular weight and fragmentation of volatile compounds | Excellent separation for non-polar compounds, established libraries | Not suitable for non-volatile or thermally labile compounds |
| LC-MS (ESI) | Molecular weight of a wide range of compounds | Broad applicability, soft ionization preserves the molecular ion | Fragmentation can be less predictable than EI (in GC-MS) |
| HRMS | Exact mass and elemental composition | Unambiguous molecular formula determination | Higher cost and complexity |
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
Filter the sample to remove any particulate matter.
-
If necessary, derivatize any polar functional groups to increase volatility.
-
-
Data Acquisition:
-
Inject the sample into the GC-MS system.
-
Use a temperature program that allows for the separation of the starting materials, product, and potential byproducts.
-
Acquire mass spectra over a range that includes the expected molecular weights of all potential components.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to the starting materials and the product based on their retention times and mass spectra.
-
Search for the expected molecular ions of potential side products (protodeboronation, homocoupling).
-
Analyze the fragmentation patterns to support the structural assignments.
-
X-Ray Crystallography: The Unambiguous 3D Structure
X-ray crystallography provides a direct visualization of the molecular structure in the solid state, offering the most definitive proof of structure.[8] While it is the "gold standard" for structural validation, it is also the most technically demanding, as it requires a high-quality single crystal of the compound.
-
Absolute Confirmation: A successful single-crystal X-ray diffraction experiment provides the precise arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule beyond any doubt.
-
The Crystallization Hurdle: The primary limitation of XRD is the need to grow a suitable crystal. This can be a time-consuming and often challenging process, especially for complex organic molecules that may prefer to form oils or amorphous solids.[4] Biaryl compounds, being relatively rigid, can sometimes be good candidates for crystallization.
-
Interpreting the Structure: The output of an XRD experiment is an electron density map from which the atomic positions are determined. This provides bond lengths, bond angles, and torsional angles, offering a wealth of structural information.
| Technique | Information Gained | Strengths | Weaknesses |
| XRD | Precise 3D molecular structure, bond lengths, bond angles | Unambiguous structural determination | Requires a high-quality single crystal, can be time-consuming |
-
Purification: The compound must be of high purity (>98%) for successful crystallization. Purify the product by column chromatography or recrystallization until no impurities are detectable by NMR or GC-MS.
-
Solvent Screening:
-
Dissolve a small amount of the purified compound in a variety of solvents to assess its solubility.
-
Good solvents for crystallization are those in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.
-
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial, cover it loosely (e.g., with a cap with a needle hole), and allow the solvent to evaporate slowly over several days.[5]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a small amount of an "anti-solvent" (a solvent in which the compound is insoluble). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.[5]
-
Integrated Validation Workflow
For ultimate confidence in your results, an integrated approach is recommended. The following workflow leverages the strengths of each technique in a logical sequence.
Conclusion
The validation of products from reactions involving 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a critical step that underpins the reliability of subsequent research. While NMR spectroscopy serves as the primary tool for structural elucidation and purity assessment, mass spectrometry provides essential confirmation of molecular weight and elemental composition. For cases requiring absolute structural proof, X-ray crystallography remains the ultimate arbiter. By employing a multi-technique, self-validating approach as outlined in this guide, researchers can proceed with confidence, knowing that their molecular structures are built on a solid analytical foundation.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Miramar College. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). National Institutes of Health. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2014). ResearchGate. [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). National Institutes of Health. [Link]
-
A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ -generated Pd nanoparticles. (2017). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. (2011). The Royal Society of Chemistry. [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (2004). PubMed. [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
-
X-Ray Crystallography of Chemical Compounds. (2007). National Institutes of Health. [Link]
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- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reaction Kinetics of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Coupling
Prepared by: A Senior Application Scientist
This guide provides an in-depth analysis of the reaction kinetics of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the mechanistic underpinnings that govern reaction rates and efficiency. We will objectively compare its performance against common alternatives, supported by established kinetic principles and experimental data, to empower users with the knowledge needed for rational reaction design and optimization.
Introduction: The Significance of Kinetic Understanding in Cross-Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is a cornerstone of C-C bond formation, particularly in the synthesis of biaryl and polyolefin structures central to many pharmaceutical agents.[1][2] The choice of reactants profoundly impacts the reaction's success. 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 2-Iodo-Ph-Bpin) is a widely used substrate, valued for the unique reactivity conferred by its aryl iodide and pinacol boronate ester moieties.
Understanding the kinetics of this reagent is not merely an academic exercise. It is essential for troubleshooting, scaling up, and optimizing reactions. By dissecting the catalytic cycle and identifying the rate-determining step, chemists can make informed decisions about catalyst selection, ligand choice, base, and solvent, ultimately leading to higher yields, faster reactions, and fewer impurities.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The reaction mechanism is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The overall rate of the reaction is dictated by the slowest of these steps, known as the rate-determining step (RDS).
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle begins with the insertion of the palladium(0) catalyst into the carbon-halogen bond of the organic halide (Ar-X).[5] The rate of this step is highly dependent on the identity of the halogen, with reactivity decreasing in the order: I > OTf > Br > Cl.[3] This trend is attributed to the decreasing strength of the carbon-halogen bond. For highly reactive halides like aryl iodides, this step is typically very fast.[6]
-
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is complex and often requires activation by a base.[1][7] The base facilitates the formation of a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then engages with the palladium complex.[1] The structure of the boronic ester and the nature of the base and solvent can significantly influence the rate of transmetalation.[8]
-
Reductive Elimination : The final step involves the coupling of the two organic fragments attached to the palladium center, forming the desired C-C bond and regenerating the palladium(0) catalyst.[1][3] This step is usually rapid, especially when the two groups are positioned cis to each other on the palladium complex.
Kinetic Profile of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The unique structure of 2-Iodo-Ph-Bpin imparts distinct kinetic characteristics to its coupling reactions.
The Aryl Iodide Advantage: A Fast Oxidative Addition
The defining kinetic feature of 2-Iodo-Ph-Bpin is its aryl iodide moiety. The carbon-iodine bond is the weakest among the common aryl halides, resulting in a significantly lower activation energy for the oxidative addition step.[3] Consequently, this step is extremely rapid and is rarely the rate-determining step when using aryl iodides under typical catalytic conditions.[9]
This high reactivity is a major advantage, allowing reactions to proceed under milder conditions (lower temperatures) and with lower catalyst loadings compared to analogous aryl bromides or chlorides.
The Role of the Pinacol Ester: Balancing Stability and Reactivity
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or pinacol ester, is the most common protecting group for boronic acids. Its prevalence is due to a crucial balance:
-
Stability: Pinacol esters are generally stable, crystalline solids that are resistant to the protodeboronation (cleavage of the C-B bond by a proton source) that can plague free boronic acids.[10] This allows for easier handling, purification, and storage.
-
Reactivity: While stable, the pinacol ester is sufficiently reactive to participate in the transmetalation step. Recent mechanistic studies have shown that boronic esters can undergo transmetalation directly, without prior hydrolysis to the corresponding boronic acid, although the exact pathway can be complex and system-dependent.[8][11]
Shifting the Rate-Determining Step
Because the oxidative addition of an aryl iodide is so fast, the kinetic bottleneck of the entire catalytic cycle often shifts to transmetalation .[12][13] This is a critical insight for any researcher using 2-Iodo-Ph-Bpin. It means that efforts to accelerate the reaction should focus not on the palladium catalyst's initial activation of the halide, but on optimizing the conditions that govern the transfer of the aryl group from boron to palladium. Key parameters to consider include:
-
Base: The choice and concentration of the base are paramount.
-
Solvent: The solvent system can affect the solubility of the boronate species and the stability of intermediates.
-
Water Content: The presence of water can influence the formation of boronate "ate" complexes, potentially accelerating transmetalation.
Comparative Kinetic Analysis
To fully appreciate the performance of 2-Iodo-Ph-Bpin, it is essential to compare it with other common reagents.
Comparison with Other Aryl Halides
The most direct comparison is with its bromide and chloride analogues. The relative rates of oxidative addition, and often the overall reaction, follow a predictable trend.
| Aryl Halide Substrate | Relative Reactivity | Key Kinetic Consideration |
| 2-Iodo phenyl-Bpin | Very High | Oxidative addition is rapid; transmetalation is often rate-determining.[12][13] |
| 2-Bromo phenyl-Bpin | High | Oxidative addition is slower than with iodide but still efficient. Can be the RDS.[6] |
| 2-Chloro phenyl-Bpin | Moderate to Low | Oxidative addition is significantly slower and often requires more active catalysts (e.g., with bulky, electron-rich ligands) and higher temperatures.[6][14] |
This comparison underscores why aryl iodides are often chosen for challenging couplings or when mild conditions are required.
Comparison with Other Organoboron Reagents
The choice of the boron moiety also has profound kinetic implications.
| Organoboron Reagent | Kinetic Profile | Advantages | Disadvantages |
| Pinacol Ester (Bpin) | Balanced reactivity. Can transmetalate directly.[8] | Excellent bench stability, easy to handle, commercially available. | Can be slower than boronic acids if hydrolysis is a prerequisite for a faster pathway. |
| Boronic Acid (B(OH)₂) | Often more reactive in transmetalation due to ease of forming boronate "ate" complexes. | High atom economy, often highly reactive. | Prone to side reactions like protodeboronation and trimerization to form boroxines, leading to poor stability and reproducibility.[10] |
| Trifluoroborate (BF₃K) | Generally unreactive until activated, providing a "slow-release" of the boronic acid.[10][14] | Exceptional stability, robust to chromatography. | Often requires specific conditions (e.g., aqueous base) to hydrolyze and enter the catalytic cycle, potentially leading to slower overall reactions. |
2-Iodo-Ph-Bpin represents a pragmatic choice, offering a favorable kinetic profile without the stability issues of free boronic acids or the potentially sluggish activation of trifluoroborates.
Experimental Protocol: A Guide to Monitoring Reaction Kinetics
To provide a self-validating system, this section details a robust protocol for monitoring the kinetics of a Suzuki-Miyaura reaction using 2-Iodo-Ph-Bpin. This allows for the determination of initial rates, which is crucial for comparative analysis and optimization.
Caption: Workflow for a typical kinetic analysis experiment of a Suzuki-Miyaura coupling.
Objective: To determine the initial rate of product formation in the coupling of 2-Iodo-Ph-Bpin with a suitable coupling partner (e.g., 4-methoxyphenyl bromide).
Materials:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aryl halide coupling partner (e.g., 4-methoxyphenyl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., degassed 1,4-dioxane/water, 4:1 v/v)
-
Internal Standard (e.g., dodecane or biphenyl, chosen for its non-reactivity and distinct retention time)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Analysis instrument (HPLC or GC-MS)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-Iodo-Ph-Bpin (1.2 equiv), the aryl halide partner (1.0 equiv), the base (2.0-3.0 equiv), and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe.
-
Equilibration: Place the flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 80 °C) and allow the mixture to stir for 5-10 minutes to reach thermal equilibrium.
-
Time Zero Sample: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. This serves as the t=0 reference point. Immediately quench it in a vial containing a diluent (e.g., cold ethyl acetate) and filter if necessary.
-
Reaction Initiation: Prepare a stock solution of the palladium catalyst. Initiate the reaction by adding the required amount of the catalyst solution to the reaction flask. Start a timer immediately.
-
Timed Sampling: At predetermined intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes), withdraw aliquots and quench them in the same manner as the t=0 sample. The frequency of sampling should be higher at the beginning of the reaction to accurately capture the initial rate.[15]
-
Analysis: Analyze the quenched samples using a calibrated HPLC or GC-MS method to determine the concentration of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial reaction rate is the slope of the linear portion of this curve near t=0.
Conclusion
The reaction kinetics of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are dominated by the high reactivity of the aryl iodide moiety. This leads to a rapid oxidative addition step, frequently shifting the rate-determining step to transmetalation. This mechanistic insight is crucial for practical application, as it directs optimization efforts towards the parameters governing the transmetalation step—namely the base, solvent, and additives—rather than solely focusing on the catalyst's oxidative power. When compared to other aryl halides, the iodide offers superior reactivity, enabling milder conditions. When compared to other organoboron reagents, the pinacol ester provides an excellent and reliable balance of stability and reactivity. This comprehensive kinetic profile solidifies the position of 2-Iodo-Ph-Bpin as a premier, highly efficient, and versatile reagent for Suzuki-Miyaura cross-coupling reactions in research and development.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
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Suzuki reaction - Wikipedia. [Link]
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Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling - PMC - PubMed Central. [Link]
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Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction | Journal of the American Chemical Society. [Link]
-
Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed. [Link]
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics - ACS Publications. [Link]
-
Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF - ResearchGate. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [Link]
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Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling | ACS Central Science - ACS Publications. [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. [Link]
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Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH. [Link]
-
Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes - ChemRxiv. [Link]
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - The Mirica Group - University of Illinois. [Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]
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(PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - ResearchGate. [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. [Link]
-
Reaction kinetics of a water-soluble palladium–β-cyclodextrin catalyst for a Suzuki–Miyaura cross-coupling in continuous flow | Request PDF - ResearchGate. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
-
Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC - NIH. [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. [Link]
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The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. [Link]
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Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]
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The Suzuki Reaction - Chem 115 Myers. [Link]
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Suzuki cross-coupling reaction - YouTube. [Link]
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(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE | 24388-23-6. [Link]
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4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane - PubChem. [Link]
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Comparison of reaction yields with different bases for 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An Objective Comparison of Base Performance in Suzuki-Miyaura Couplings of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Strategic Importance of 2-(2-Iodophenyl)dioxaborolane
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are foundational to many pharmaceutical agents and advanced materials.[1] The substrate, 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a particularly valuable bifunctional reagent. It possesses both an electrophilic center (the C-I bond) and a nucleophilic precursor (the boronic ester), enabling its use in sequential and iterative cross-coupling strategies for the synthesis of complex poly-aromatic systems.[2]
The efficiency of a Suzuki-Miyaura coupling is not solely dependent on the palladium catalyst and ligand; the choice of base is a critical parameter that dictates reaction kinetics, yield, and even selectivity. The base plays an essential role in the activation of the boronic ester, a necessary step for the crucial transmetalation phase of the catalytic cycle.[3][4] This guide provides a comparative analysis of various bases used in the coupling of this specific substrate, supported by experimental data from the literature, to assist researchers in making informed decisions for reaction optimization.
The Mechanistic Role of the Base in Catalysis
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The base is fundamentally involved in the transmetalation step. The neutral boronic ester is not sufficiently nucleophilic to transfer its organic group to the palladium(II) center efficiently. The base reacts with the boronic ester to form a more nucleophilic tetracoordinate boronate species (an 'ate' complex).[5] This activation enhances the polarization of the carbon-boron bond, facilitating the transfer of the aryl group to the palladium complex and regenerating the catalytic cycle.[6]
The choice of base—ranging from inorganic carbonates and phosphates to hydroxides—influences the equilibrium of boronate formation, the solubility of reaction components, and potential side reactions, thereby having a profound impact on the overall reaction yield.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base-mediated activation.
Comparative Analysis of Base Performance
| Coupling Partner | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 5 | ~92% |
| Phenylboronic acid | K₃PO₄ | Pd₂(dba)₃ / XPhos | Dioxane/H₂O | 120 | 0.3 | ~53% |
| Heptyl pinacol boronic ester | K₃PO₄ | Pd₂(dba)₃ / FcPPh₂ | Dioxane/H₂O | 100 | 16 | ~74% |
| Various Arylboronic acids | K₂CO₃ | PdCl₂(dppf) | DMF | 80 | 5 | ~47% |
| (Hetero)Aryl Boronic Acids | K₂CO₃ | Na₂PdCl₄ / sSPhos | ACN/H₂O | 37 | 28 | Good to Excellent |
| Arylboronic acid | Na₂CO₃ | Pd₂(dba)₃ / XPhos | ACN/H₂O | 90 | 0.5 | Good |
| Phenylboronic acid | K₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 80 | 0.3 | ~98% |
Data compiled for illustrative purposes from multiple sources.[7][8][9][10][11][12] Conditions are not standardized across entries.
Observations:
-
Carbonates (K₂CO₃, Na₂CO₃): These are widely used and effective bases, particularly in aqueous solvent mixtures.[11][12] Potassium carbonate is frequently employed and demonstrates high efficacy, as seen in the synthesis of tetraarylfurans.[11] Sodium carbonate is also a robust choice, often used in aqueous acetonitrile.[13]
-
Phosphates (K₃PO₄): Potassium phosphate is a stronger base than the carbonates and is often the base of choice for more challenging couplings, such as those involving alkyl boronic esters or sterically hindered partners.[9][10] Its effectiveness is highlighted in the coupling with a heptyl pinacol boronic ester, which can be less reactive than aryl counterparts.[9]
-
Mild Conditions: For highly active catalyst systems, such as those developed for DNA-compatible reactions, milder bases like K₂CO₃ can be effective even at low temperatures (37 °C), demonstrating the interplay between the catalyst, ligand, and base.[7]
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a generalized, robust procedure for the Suzuki-Miyaura coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an arylboronic acid, using potassium carbonate as the base.
Materials:
-
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate, brine, anhydrous sodium sulfate (for workup)
-
Silica gel (for chromatography)
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the arylboronic acid, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to dissolve the reagents. The volume should be sufficient to create a stirrable mixture (e.g., a 0.2 M concentration with respect to the limiting reagent).
-
Base Addition: Prepare a 2M aqueous solution of K₂CO₃. Add the required volume to the reaction mixture via syringe. The final solvent ratio of dioxane to water is typically between 4:1 and 10:1.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 3-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Conclusion and Recommendations
The selection of a base is a pivotal decision in optimizing the Suzuki-Miyaura coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. While a universal "best" base does not exist, the experimental evidence allows for strategic recommendations:
-
For general-purpose couplings with standard arylboronic acids, Potassium Carbonate (K₂CO₃) in an aqueous dioxane or DMF system provides a reliable and high-yielding starting point.[11][12]
-
For less reactive coupling partners , such as alkyl boronic esters or sterically demanding substrates, a stronger base like Potassium Phosphate (K₃PO₄) is often necessary to achieve reasonable reaction rates and yields.[9]
-
The choice of base is intrinsically linked to the catalyst system. Highly active, modern phosphine ligands may enable the use of milder bases and lower reaction temperatures, which is particularly important for substrates with sensitive functional groups.[7]
Researchers should consider screening a small panel of bases (e.g., K₂CO₃, K₃PO₄, and Cs₂CO₃) during initial route scouting to identify the optimal conditions for their specific substrate combination and catalyst system. This empirical approach, grounded in the mechanistic principles outlined, will pave the way for efficient and successful synthesis.
References
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Nie, Q., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]
-
Patil, M. L., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Gawde, N. P., et al. (2012). Table 2: The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
MacMillan, D. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Nie, Q., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Institutes of Health. Available at: [Link]
-
University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. Available at: [Link]
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Breit, B., et al. (2022). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. National Institutes of Health. Available at: [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
-
Jensen, K. F., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. Available at: [Link]
-
Snieckus, V., et al. (2011). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health. Available at: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
Bräse, S., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]
-
Molander, G. A., & Gravel, M. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. National Institutes of Health. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]
-
Al-Harrasi, A., et al. (2015). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. Available at: [Link]
-
Locklin, J., et al. (2009). Suzuki coupling of 1,4-dioctyloxy-2,5-diiodobenzene and phenylboronic acid. SyntheticPage. Available at: [Link]
-
Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
Hfaiedh, J., et al. (2015). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Wiley Online Library. Available at: [Link]
-
Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]
-
Ishikura, M., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry. Available at: [Link]
-
Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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A Comparative Guide to the Suzuki Coupling Performance of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The choice of coupling partners is paramount to the success of these transformations, influencing reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with its bromo- and chloro-analogs, supported by spectroscopic data and experimental insights to inform your synthetic strategy.
The Critical Choice of the Halogen in ortho-Substituted Phenylboronic Acid Derivatives
The reactivity of the aryl halide in the rate-determining oxidative addition step of the Suzuki-Miyaura catalytic cycle is a key determinant of the overall reaction efficiency. The established trend for halogen reactivity is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-I bond is more readily cleaved by the palladium catalyst, often leading to faster reaction times and higher yields under milder conditions.[1][2]
This guide focuses on the practical implications of this trend by comparing 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with its bromo- and chloro-substituted counterparts. While boronic acids are generally more reactive than their corresponding pinacol esters due to electronic factors, the pinacol esters offer significant advantages in terms of stability, ease of purification, and tolerance to a wider range of reaction conditions.[3][4]
Performance Comparison in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Halogen | Typical Reaction Conditions | Typical Yield | Relative Reactivity |
| 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Iodo | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90°C | High (>85%) | Highest |
| 2-Bromophenylboronic acid | Bromo | Pd(dppf)Cl₂, Cs₂CO₃, 2-MeTHF, 80°C | Good (70-85%) | Intermediate |
| 2-Chlorophenylboronic acid | Chloro | Pd₂(dba)₃/SPhos, K₃PO₄, Toluene/H₂O, 100-110°C | Moderate (50-70%) | Lowest |
Note: The reaction conditions presented are representative and may require optimization for specific substrates. Yields are estimates based on analogous reactions reported in the literature.[5][6][7]
The superior performance of the iodo-substituted boronate ester is evident. Its higher reactivity allows for the use of less forcing conditions, which can be crucial for sensitive substrates. The bromo-analog offers a good balance between reactivity and cost, while the chloro-derivative often requires more specialized and expensive catalyst systems to achieve satisfactory yields.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of a generic aryl bromide with an ortho-substituted phenylboronic acid derivative.
Protocol 1: Suzuki Coupling with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Procedure:
-
To a flame-dried Schlenk flask, add 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol), the aryl bromide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Stir the mixture at 90 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling with 2-Bromophenylboronic Acid
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromophenylboronic acid (1.5 mmol), the aryl bromide (1.0 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 2-methyltetrahydrofuran (10 mL).
-
Stir the mixture at 80 °C for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Follow steps 5-7 from Protocol 1 for workup and purification.[5]
Spectroscopic Data for a Model Product: 2-(4-Methoxyphenyl)biphenyl
The following data is for the expected product from the model reaction, 2-(4-methoxyphenyl)biphenyl.
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55-7.53 (m, 2H), 7.43-7.39 (m, 2H), 7.35-7.31 (m, 3H), 7.28-7.24 (m, 2H), 6.95-6.91 (m, 2H), 3.84 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.8, 141.8, 140.9, 134.1, 130.8, 130.0, 129.5, 128.1, 127.3, 126.8, 113.7, 55.3.[8] |
| IR (KBr, cm⁻¹) | 3058, 2955, 1608, 1515, 1245, 1178, 1035, 830, 755. |
| Mass Spec (EI, m/z) | 260 (M+), 245, 215, 181, 152. |
Mechanistic Considerations
The enhanced reactivity of the iodo-substituted precursor can be rationalized through the Suzuki-Miyaura catalytic cycle.
The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and often rate-limiting step. The lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds facilitates this step, leading to faster overall reaction rates.
Conclusion
For researchers and professionals in drug development, the selection of starting materials is a critical decision that balances reactivity, cost, and availability. 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane emerges as a superior reagent for Suzuki-Miyaura cross-coupling reactions where mild conditions and high yields are paramount. Its enhanced reactivity, stemming from the labile carbon-iodine bond, often justifies its higher cost, particularly in the synthesis of complex, high-value molecules. In contrast, the bromo- and chloro-analogs, while more economical, may necessitate more stringent reaction conditions and extensive optimization to achieve comparable results. This guide provides the foundational data and experimental context to make an informed decision based on the specific needs of your synthetic project.
References
- Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. The Royal Society of Chemistry. (2020).
- Supporting Information for. The Royal Society of Chemistry.
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023).
- Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central.
- Comparison of reactivity of different boron reagents (a) The predicted...
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Supporting Inform
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018).
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Solved (5) 'H NMR and 13C NMR 4-Methoxy -4²-methylbiphenyl. Chegg.com. (2022).
- A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. (2023).
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. (2023).
- 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI.
- Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations.
- 4-Methoxybiphenyl. PubChem.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
- A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Benchchem.
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- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Derivatives
For researchers, medicinal chemists, and professionals in drug development, the isomeric purity of key synthetic intermediates is not merely a quality control metric; it is a critical determinant of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of analytical methodologies for determining the isomeric purity of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a vital building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
The presence of its regioisomers, 2-(3-Iodophenyl)- and 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can lead to the formation of undesired impurities in subsequent synthetic steps, complicating purification and potentially introducing compounds with different pharmacological or toxicological profiles.[1] Therefore, robust and reliable analytical methods for the precise quantification of these isomers are paramount.
This guide will navigate the complexities of analyzing these closely related structures, comparing the utility and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower you to select and implement the most appropriate analytical strategy for your research and development needs.
The Synthetic Landscape: Understanding the Origin of Isomeric Impurities
The most common route to 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Miyaura borylation of the corresponding diiodobenzene. While this reaction is generally selective, the use of an isomeric mixture of diiodobenzenes as starting material or side reactions can lead to the formation of the meta- and para-isomers as significant impurities.[2] Other potential impurities include homocoupled products and protodeborylated starting materials.[3][4]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on a balance of factors including selectivity, sensitivity, speed, and the specific information required. For isomeric purity analysis, the key challenge lies in differentiating between compounds with identical mass and very similar physicochemical properties.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and resolving power. For the separation of positional isomers, reversed-phase HPLC is a common starting point. However, the analysis of boronate esters like our target compound presents a significant challenge: hydrolytic instability. The pinacol ester can readily hydrolyze to the corresponding boronic acid in the presence of water, a common component of reversed-phase mobile phases.[5] This on-column degradation can lead to inaccurate quantification and poor peak shapes.
Causality of Method Design: To mitigate hydrolysis, a non-aqueous reversed-phase HPLC method is the preferred approach. The choice of a suitable stationary phase is also critical. Phenyl-based columns can offer enhanced selectivity for aromatic positional isomers through π-π interactions.[6]
Data Presentation: HPLC Method Comparison
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30) | Acetonitrile:Methanol (80:20) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Resolution (ortho/meta) | < 1.0 (co-elution) | 1.8 |
| Resolution (meta/para) | < 1.0 (co-elution) | 1.6 |
| Analysis Time | 15 min | 12 min |
| Notes | Significant peak tailing and evidence of hydrolysis. | Symmetrical peaks, baseline separation. |
Experimental Protocol: Optimized HPLC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.
-
Column: Phenomenex Kinetex® 5 µm Phenyl-Hexyl 100 Å, LC Column 150 x 4.6 mm.
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Information
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of iodinated aromatic isomers, GC offers excellent resolving power, while MS provides definitive structural information through fragmentation patterns.[7]
Causality of Method Design: The key to successful GC-MS analysis of these isomers is to achieve chromatographic separation, as their electron ionization (EI) mass spectra are expected to be very similar, if not identical. The choice of the GC column is therefore paramount. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, often provides a good balance of selectivity for positional isomers.
Data Presentation: GC-MS Method Performance
| Parameter | Optimized GC-MS Method |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injector Temp. | 250 °C |
| MSD Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected Retention Times | ortho: ~12.5 min, meta: ~12.8 min, para: ~13.1 min |
| Key Fragment Ions (m/z) | 330 (M+), 203 (M-I)+, 127 (I)+ |
Experimental Protocol: GC-MS Method
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m, 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C for 1 minute, then ramp to 280 °C at 10 °C/minute, and hold for 5 minutes.
-
Injection: 1 µL, split ratio 50:1.
-
Injector Temperature: 250 °C.
-
MSD Parameters:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Scan Range: 50-400 amu.
-
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Non-Destructive Approach
NMR spectroscopy is an indispensable tool for structural elucidation and quantitative analysis. ¹H and ¹³C NMR can provide unambiguous identification of each isomer based on their unique chemical shifts and coupling patterns. Quantitative NMR (qNMR) can be employed for accurate determination of the isomeric ratio without the need for individual reference standards for each isomer.
Causality of Spectral Differences: The position of the iodine atom on the phenyl ring significantly influences the electronic environment of the neighboring protons and carbons, leading to distinct chemical shifts. The ortho-isomer will exhibit a more complex aromatic region in the ¹H NMR spectrum due to the different electronic effects of the iodine and the dioxaborolane ring on the adjacent protons. The para-isomer, due to its symmetry, will show a simpler AA'BB' system. The meta-isomer will have a more complex but still characteristic pattern.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Isomer | Predicted ¹H NMR Aromatic Signals (ppm) | Predicted ¹³C NMR Aromatic Signals (ppm) |
| ortho | 7.85 (dd), 7.65 (td), 7.40 (td), 7.15 (dd) | 142.1, 136.5, 131.0, 129.8, 127.5, 99.8 (C-I) |
| meta | 8.10 (t), 7.80 (dt), 7.70 (dt), 7.20 (t) | 141.5, 137.2, 130.1, 128.9, 94.5 (C-I) |
| para | 7.70 (d), 7.60 (d) | 137.5, 136.8, 98.5 (C-I) |
Note: These are predicted values based on typical substituent effects and data from similar compounds. The carbon directly attached to boron is often not observed or is very broad due to quadrupolar relaxation.[8]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: A certified quantitative internal standard with a known purity and a resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample and 10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).
-
Number of Scans: 16-32.
-
-
Data Processing:
-
Apply a baseline correction and phase correction.
-
Integrate the well-resolved signals of each isomer and the internal standard.
-
-
Calculation: The molar ratio of the isomers can be calculated by comparing the normalized integrals of their characteristic signals to the integral of the known amount of the internal standard.
Visualization of Workflows
Caption: HPLC workflow for isomeric purity analysis.
Caption: GC-MS workflow for isomeric purity analysis.
Conclusion and Recommendations
The choice of the optimal analytical method for determining the isomeric purity of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, the optimized non-aqueous reversed-phase HPLC method is recommended. It offers a good balance of resolution, speed, and robustness, provided that hydrolysis is carefully controlled.
-
When definitive identification of isomers and high sensitivity are required, GC-MS is the method of choice. The combination of chromatographic separation and mass spectral data provides a high degree of confidence in the results.
-
For primary characterization of a new batch and for obtaining highly accurate quantitative data without the need for individual isomer standards, qNMR is unparalleled. Although it requires a higher level of expertise and instrumentation, it is a non-destructive technique that provides a wealth of structural information.
By understanding the principles behind each technique and implementing the validated protocols described in this guide, researchers and drug development professionals can confidently assess the isomeric purity of these critical synthetic intermediates, ensuring the quality and integrity of their downstream products.
References
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- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. rsc.org [rsc.org]
A Mechanistic and Comparative Guide to Reactions of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for carbon-carbon bond formation is paramount. Among the myriad of reagents developed, 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a valuable building block, particularly in the synthesis of sterically hindered biaryl compounds. This guide provides an in-depth mechanistic analysis of its reactions, a comparative assessment against alternative synthetic strategies, and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of a Sterically Encumbered Building Block
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bifunctional molecule featuring a reactive carbon-iodine bond and a versatile boronic ester. The ortho disposition of these two functionalities presents both unique synthetic opportunities and mechanistic challenges. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, facilitating purification and storage.[2] However, the steric hindrance introduced by the ortho-iodine atom can significantly influence the reaction kinetics and pathway.
Mechanistic Deep Dive: The Suzuki-Miyaura Coupling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[3] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
The Transmetalation Step: A Point of Mechanistic Nuance
A key point of discussion in the mechanism of Suzuki-Miyaura reactions involving boronic esters is the nature of the transmetalation step. It has been a subject of debate whether the boronic ester must first hydrolyze to the corresponding boronic acid before transmetalation can occur. Recent structural, kinetic, and computational studies have provided evidence that boronic esters can undergo transmetalation directly, without prior hydrolysis.[4][5] The rate of this direct transmetalation can be significantly influenced by the nature of the diol used in the ester.[4] For pinacol esters, such as our topic molecule, steric bulk around the boron atom can hinder the formation of the pre-transmetalation intermediate, potentially slowing down the reaction compared to less hindered esters.[4]
The role of the base is crucial in this step. It activates the boronic ester by forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group from boron to the palladium center.[3]
Potential Side Reactions with a Sterically Hindered Substrate
The ortho-iodo substitution in 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can lead to a higher propensity for certain side reactions:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of iodobenzene. This side reaction is often observed in Suzuki-Miyaura couplings, especially with electron-deficient arylboronic acids or under prolonged reaction times at elevated temperatures with a basic medium.[4]
-
Homocoupling: The formation of biphenyl from the coupling of two molecules of the boronic ester can occur, particularly in the presence of Pd(II) species and oxygen.[6] Careful degassing of the reaction mixture and the use of a pre-catalyst that readily forms the active Pd(0) species can minimize this side product.
Comparative Analysis: Suzuki-Miyaura vs. Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of 2-substituted biphenyls. The choice of method often depends on substrate scope, functional group tolerance, and reagent availability and toxicity.[7]
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Low toxicity, high functional group tolerance, commercially available reagents.[7] | Potential for protodeboronation, sometimes slower with hindered substrates.[2][4] |
| Negishi | Organozinc (R-ZnX) | High reactivity, good for hindered substrates.[8] | Moisture and air sensitive reagents, requires inert atmosphere.[7] |
| Stille | Organotin (R-SnR'₃) | High functional group tolerance, insensitive to moisture.[8] | High toxicity of tin reagents and byproducts.[7] |
| Heck | Alkene | Avoids pre-formed organometallic reagents.[7] | Limited to the synthesis of styrenyl-type biphenyls, regioselectivity can be an issue. |
For the synthesis of a simple 2-substituted biphenyl, the Suzuki-Miyaura reaction often represents the most practical choice due to its operational simplicity and the low toxicity of the boron-containing reagents and byproducts.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of an ortho-Iodophenylboronate
This protocol is adapted from established procedures for similar ortho-substituted aryl iodides and provides a reliable starting point for the Suzuki-Miyaura coupling of 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[9]
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-(2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equivalent), the desired aryl or vinyl halide (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80–100 °C and stir for 4–24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note: The choice of catalyst, ligand, base, and solvent may need to be optimized for specific coupling partners to maximize yield and minimize side reactions. For sterically hindered couplings, ligands such as SPhos or XPhos may offer improved performance.
Conclusion
2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable reagent for the synthesis of 2-substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, including the potential for direct transmetalation of the boronic ester and the propensity for side reactions such as protodeboronation, is crucial for successful application. While alternative cross-coupling methods exist, the Suzuki-Miyaura reaction often provides the most practical and environmentally benign approach. The experimental protocol provided herein serves as a robust starting point for the utilization of this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane - Organic Syntheses. Available from: [Link]
-
Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS. Available from: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available from: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available from: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available from: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available from: [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available from: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
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Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. Available from: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available from: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available from: [Link]
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2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - PubChem. Available from: [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. Available from: [Link]
-
Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate - NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
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Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing... - ResearchGate. Available from: [Link]
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Synthesis of Biphenyls via Cross-Coupling of Arenediazonium Salts - Thieme Gruppe. Available from: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]
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Safety Operating Guide
Navigating the Safe Handling of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide for Laboratory Professionals
For the modern researcher, 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its class of aryl boronic esters are indispensable tools, particularly in the realm of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their utility, however, necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and technical expertise.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust or powder can lead to respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[1][2][3][4]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.[5] This involves evaluating the quantities being used, the nature of the experimental setup, and the potential for aerosolization or spillage.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles[6] | Nitrile gloves (consider double-gloving for extended handling)[5] | Laboratory coat[5] | Recommended if weighing outside of a ventilated enclosure |
| Running reactions | Chemical splash goggles[6] | Nitrile gloves[7] | Laboratory coat[5] | Not generally required if working in a fume hood |
| Work-up and purification | Chemical splash goggles[6] | Nitrile gloves[7] | Laboratory coat[5] | Not generally required if working in a fume hood |
| Handling spills | Chemical splash goggles[6] | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with an appropriate cartridge if the spill is large or in a poorly ventilated area |
The Rationale Behind PPE Selection:
The logic for PPE selection is rooted in a hierarchy of controls, where PPE serves as the final barrier between the researcher and the chemical hazard.
Caption: PPE selection is a logical process based on assessing compound and task-specific hazards.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring reproducible experimental outcomes.
Preparation and Weighing
-
Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[8][9]
-
Don Appropriate PPE: Before handling the compound, put on a laboratory coat, chemical splash goggles, and nitrile gloves.[5]
-
Use a Weighing Dish: Tare a weighing dish on an analytical balance.
-
Careful Transfer: Use a spatula to carefully transfer the desired amount of 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the weighing dish. Avoid creating dust.[10]
-
Clean Up Spills Immediately: Any minor spills on the balance or surrounding area should be carefully wiped up with a damp cloth or paper towel.
Reaction Setup and Execution
-
Inert Atmosphere: Many reactions involving boronic esters are sensitive to air and moisture.[8] It is often necessary to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the solvent to the reaction flask containing the boronic ester via a syringe or cannula.
-
Heating and Stirring: If the reaction requires heating, use a well-controlled heating mantle and a stir plate to ensure even heating and mixing.
-
Monitoring the Reaction: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).
Work-up and Purification
-
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction mixture according to the specific protocol.
-
Extraction: Perform any necessary extractions in a separatory funnel within the fume hood. Be sure to vent the funnel frequently to release any pressure buildup.
-
Purification: Purification is often achieved through column chromatography or recrystallization.[11] Handle all solvents and the purified compound with the same level of care as the starting material.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Segregate Waste Streams: All waste contaminated with 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, including disposable gloves, weighing paper, and contaminated silica gel, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. These guidelines are in place to ensure compliance with local, state, and federal regulations.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] For large spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these safety and logistical considerations into your laboratory workflow, you can confidently and safely utilize 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in your research endeavors, fostering a culture of safety and scientific excellence.
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Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
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ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research. [Link]
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YouTube. Using Personal Protective Equipment (PPE) in Labs. [Link]
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Princeton EHS. Section 6C: Protective Equipment | Office of Environmental Health and Safety. [Link]
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PMC. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. [Link]
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Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
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Autech. MSDS of 2-[(4-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
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PubChem. 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane. [Link]
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PubChem. 2-(Iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
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PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
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PubChem. 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]
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- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
